4-Hydroxyindole-3-acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-hydroxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-3-1-2-7-10(8)6(5-11-7)4-9(13)14/h1-3,5,11-12H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOSTOCJEXIQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427653 | |
| Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56395-08-5 | |
| Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Endogenous Function of 4-Hydroxyindole-3-acetic acid: A Neuromodulatory Metabolite
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyindole-3-acetic acid (4-HIAA) is a primary metabolite of psilocin, the pharmacologically active compound derived from psilocybin.[1][2][3] While traditionally viewed as an inactive byproduct of psychedelic metabolism, emerging research has identified a distinct endogenous function for 4-HIAA within the central nervous system. This technical guide synthesizes the current understanding of 4-HIAA, detailing its metabolic origins, its ability to cross the blood-brain barrier, and its significant role as a neuromodulator of the serotonergic system. We present key experimental findings, quantitative data, and detailed protocols that underpin the current knowledge of 4-HIAA's function, particularly its influence on addiction-related behaviors. This document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting neuropsychiatric disorders.
Introduction: From Metabolite to Modulator
This compound (4-HIAA) is an indole derivative structurally similar to the neurotransmitter serotonin and its main metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA).[4][5] Historically, 4-HIAA has been characterized primarily as a urinary metabolite following the administration of psilocybin.[1][2] Psilocybin is rapidly dephosphorylated in the body to its active form, psilocin, which is then metabolized via several pathways.[2][3] One of these pathways, mediated by monoamine oxidase (MAO), leads to the formation of 4-HIAA.[1][2]
Contrary to the long-held assumption that it is an inactive metabolite, recent studies have demonstrated that 4-HIAA can cross the blood-brain barrier and exert direct effects within the brain.[6][7] Its most notable identified function is the modulation of the serotonin (5-HT) pathway in the nucleus accumbens (NAc), a critical brain region involved in reward, motivation, and addiction.[6][8] This discovery positions 4-HIAA not merely as a metabolic endpoint, but as a functionally significant molecule with potential therapeutic implications.
Metabolic Biosynthesis of 4-HIAA
The formation of 4-HIAA is a multi-step process beginning with the ingestion of psilocybin.
-
Dephosphorylation: Psilocybin, a prodrug, is rapidly dephosphorylated by alkaline phosphatase enzymes, primarily in the gut and liver, to yield the psychoactive compound, psilocin.[9]
-
Oxidative Deamination: Psilocin undergoes oxidative deamination catalyzed by monoamine oxidase A (MAO-A).[1][2] This reaction forms the unstable intermediate, 4-hydroxyindole-3-acetaldehyde.
-
Oxidation: The intermediate aldehyde is then oxidized by aldehyde dehydrogenase (ALDH) to form the stable final product, this compound (4-HIAA).[1]
This metabolic cascade is a key pathway for the clearance of psilocin from the body.
Endogenous Function: Neuromodulation in the Nucleus Accumbens
The primary endogenous function of 4-HIAA identified to date is its ability to modulate serotonergic activity in the nucleus accumbens (NAc) and consequently influence drug-seeking behavior.
Mechanism of Action
Research demonstrates that systemically administered 4-HIAA crosses the blood-brain barrier and alters 5-HT expression in the NAc.[6][7] This modulation of the local serotonin system appears to be the mechanism through which 4-HIAA exerts its behavioral effects. Unlike its parent compound psilocin, 4-HIAA has a negligible binding affinity for canonical serotonin receptors, indicating a different, likely indirect, modulatory mechanism. This suggests that 4-HIAA may influence the synthesis, release, or metabolism of serotonin within the NAc.
Effects on Methamphetamine-Induced Conditioned Place Preference
The most compelling evidence for 4-HIAA's function comes from studies using the Conditioned Place Preference (CPP) paradigm, a standard preclinical model for assessing the rewarding and motivational properties of drugs. In mouse models, treatment with 1 mg/kg of 4-HIAA was shown to:
-
Inhibit the acquisition of methamphetamine-induced CPP.[6][8]
-
Promote the extinction of a previously established CPP.[6][8]
-
Prevent the reinstatement (relapse) of methamphetamine-seeking behavior.[6][8]
These findings strongly suggest that 4-HIAA can attenuate the rewarding effects of methamphetamine by modulating serotonergic pathways in the NAc.[6][8]
Quantitative Data Summary
Pharmacokinetics
The following table summarizes key pharmacokinetic parameters of psilocin and 4-HIAA in humans following oral administration of psilocybin.
| Parameter | Psilocin (PI) | 4-HIAA | Study Subjects | Dosage | Source |
| Peak Plasma Concentration (Cmax) | 8.2 ± 2.8 ng/mL | 150 ± 61 ng/mL | Healthy Volunteers (N=6) | 0.224 ± 0.02 mg/kg (oral PY) | [10][11] |
| Time to Peak (Tmax) | 105 ± 37 min | 113 ± 41 min | Healthy Volunteers (N=6) | 0.224 ± 0.02 mg/kg (oral PY) | [10][11] |
| Bioavailability (as psilocin) | 52.7 ± 20% | Not Reported | Healthy Volunteers (N=3) | Oral PY | [10][11] |
PY: Psilocybin
Behavioral Effects in Preclinical Models
This table outlines the dosage and observed effects of 4-HIAA in a mouse model of methamphetamine addiction.
| Compound | Dosage | Animal Model | Key Behavioral Outcome | Source |
| 4-HIAA | 1 mg/kg | C57BL/6 Mice | Inhibited acquisition, promoted extinction, and prevented reinstatement of methamphetamine-induced Conditioned Place Preference (CPP). | [6][8] |
| Methamphetamine | 1-2 mg/kg | C57BL/6 Mice | Induced robust Conditioned Place Preference (CPP). | [12] |
Experimental Protocols
Conditioned Place Preference (CPP) for Methamphetamine
This protocol provides a detailed methodology for assessing the effects of 4-HIAA on the rewarding properties of methamphetamine.
-
Apparatus: A three-compartment chamber. Two larger conditioning compartments are distinguished by distinct visual (e.g., black vs. white walls) and tactile (e.g., smooth vs. textured floor) cues. A smaller, neutral central compartment allows access to both conditioning chambers.
-
Procedure:
-
Pre-Conditioning (Baseline Preference - Day 1): Mice are placed in the central compartment and allowed to freely explore all three compartments for a set duration (e.g., 15-30 minutes). The time spent in each compartment is recorded to establish any innate preference.
-
Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions. An unbiased protocol is used.
-
Drug Pairing: On alternating days (e.g., 2, 4, 6, 8), mice receive an intraperitoneal (i.p.) injection of methamphetamine (e.g., 1 mg/kg) and are immediately confined to one of the conditioning compartments for 30-45 minutes.
-
Saline Pairing: On the other days (e.g., 3, 5, 7, 9), mice receive an i.p. injection of saline and are confined to the opposite compartment for the same duration.
-
4-HIAA Intervention: To test its effect on acquisition, a separate group of mice receives an i.p. injection of 4-HIAA (1 mg/kg) prior to the methamphetamine injection on drug-pairing days.
-
-
Post-Conditioning (Test - Day 10): Mice are placed back in the central compartment in a drug-free state and allowed to freely explore all three compartments, as in the pre-conditioning phase. The time spent in each compartment is recorded.
-
-
Data Analysis: A CPP score is calculated as the time spent in the drug-paired compartment during the test phase minus the time spent in the same compartment during the baseline phase. A significant increase in this score indicates a rewarding effect of the drug.
HPLC Analysis of 4-HIAA and Serotonin in Brain Tissue
This protocol describes a method for quantifying levels of 4-HIAA and 5-HT in brain tissue samples, such as the nucleus accumbens.
-
Sample Preparation:
-
Brain tissue (e.g., NAc) is rapidly dissected on ice, frozen in liquid nitrogen, and stored at -80°C.
-
Samples are homogenized in an ice-cold solution of 0.1 M perchloric acid (HClO4).
-
The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
The resulting supernatant is filtered through a 0.22 µm PVDF membrane filter to remove particulate matter.
-
-
Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC) system coupled with an electrochemical detector (ECD).[13]
-
Column: A reverse-phase C18 column (e.g., Supelcosil LC-18DB) is typically used.[14]
-
Mobile Phase: An acidic buffer solution, such as a mixture of citric acid and sodium phosphate dibasic with a small percentage of methanol, adjusted to an acidic pH (e.g., 3.18).[14]
-
Detection: The electrochemical detector is set to an oxidative potential (e.g., +650 mV) suitable for the detection of indoleamines.[13][14]
-
-
Quantification:
-
Standard curves are generated using known concentrations of 4-HIAA and serotonin.
-
The concentration of each analyte in the brain tissue samples is determined by comparing the peak areas from the sample chromatograms to the standard curve.
-
Conclusion and Future Directions
The characterization of this compound has evolved from its identification as a simple metabolite to its recognition as a neuroactive modulator with a distinct functional profile. Evidence strongly supports its ability to cross the blood-brain barrier and influence the serotonergic system within the nucleus accumbens, thereby attenuating the rewarding effects of methamphetamine in preclinical models.
For researchers, scientists, and drug development professionals, 4-HIAA represents a novel avenue of investigation. Its unique mechanism, distinct from direct receptor agonism, offers a potential new strategy for developing therapeutics for substance use disorders. Future research should focus on elucidating the precise molecular targets of 4-HIAA within the NAc, exploring its effects on other neurotransmitter systems, and evaluating its therapeutic potential in a wider range of neuropsychiatric conditions. A thorough understanding of its pharmacokinetics, safety profile, and endogenous production in the absence of exogenous psilocybin will be critical for translating these foundational findings into clinical applications.
References
- 1. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. mdpi.com [mdpi.com]
- 4. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psilocybin - Wikipedia [en.wikipedia.org]
- 10. Determination of psilocin and this compound in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Measurements of the Tissue Content of Serotonin and its Metabolite [bio-protocol.org]
- 14. academic.oup.com [academic.oup.com]
The Emerging Neuroactivity of 4-Hydroxyindole-3-acetic acid: A Technical Guide to its Biological Profile in Neuronal Cells
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyindole-3-acetic acid (4-OH-IAA), also known as 4-HIAA, has long been recognized as a primary metabolite of psilocin, the active psychoactive compound derived from psilocybin.[1][2][3][4] Historically considered an inactive byproduct, recent groundbreaking research has revealed that 4-OH-IAA is a neuroactive molecule capable of crossing the blood-brain barrier and directly modulating central serotonergic pathways.[5][6][7] This discovery, coupled with the established neuroprotective properties of structurally related indole-acetic acids, positions 4-OH-IAA as a compound of significant interest for therapeutic development in neurology and psychiatry. This technical whitepaper provides a comprehensive overview of the known biological activities of 4-OH-IAA, presents hypothesized neuroprotective mechanisms based on current evidence, and offers a detailed experimental framework to guide future research into its therapeutic potential.
Metabolism and Pharmacokinetics
4-OH-IAA is the final product in the primary metabolic pathway of psilocybin. The process begins with the rapid dephosphorylation of psilocybin to its active form, psilocin, by alkaline phosphatases. Subsequently, psilocin undergoes oxidative deamination, a two-step process catalyzed by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), to form 4-OH-IAA.[2]
Human pharmacokinetic studies following oral administration of psilocybin have successfully quantified 4-OH-IAA in plasma, confirming it as a significant metabolite.[1][2] While psilocin levels peak and decline relatively quickly, 4-OH-IAA appears in the plasma, reaching its maximum concentration around the same time as psilocin.[1]
| Parameter | Psilocin (PI) | This compound (4-OH-IAA) | Source |
| Oral Psilocybin Dose | 0.224 +/- 0.02 mg/kg | 0.224 +/- 0.02 mg/kg | [1] |
| Peak Plasma Conc. (Cmax) | 8.2 +/- 2.8 ng/mL | 150 +/- 61 ng/mL | [1] |
| Time to Cmax (Tmax) | 105 +/- 37 min | 113 +/- 41 min | [1] |
| Bioavailability (of PI) | 52.7 +/- 20% | Not Determined | [1] |
| Elimination Half-life (t1/2) | ~2.3 - 3 hours | Not Determined | [2] |
Table 1: Summary of Human Pharmacokinetic Parameters for Psilocin and 4-OH-IAA following Oral Psilocybin Administration.
Crucially, recent preclinical studies have demonstrated that 4-OH-IAA can cross the blood-brain barrier in mice, a prerequisite for direct activity within the central nervous system.[5][7] This finding fundamentally shifts the perspective on 4-OH-IAA from a simple peripheral metabolite to a potentially key contributor to the overall neurobiological effects of psilocybin administration.
Established Biological Activity: Modulation of the Serotonin System
The first direct evidence of 4-OH-IAA's central activity comes from a 2025 study investigating its effects on methamphetamine-induced conditioned place preference (CPP) in mice.[5][6] This research demonstrated that systemic administration of 4-OH-IAA (1 mg/kg) effectively blocked the acquisition of CPP, promoted its extinction, and inhibited reinstatement of drug-seeking behavior.[5][6]
The mechanism underlying this behavioral effect was linked to the modulation of the serotonin (5-HT) system. Methamphetamine administration alone led to a significant depletion of 5-HT in the prefrontal cortex (PFC), nucleus accumbens (NAc), and ventral tegmental area (VTA).[5] Pre-treatment with 4-OH-IAA significantly augmented the 5-HT levels in the NAc of methamphetamine-treated animals, suggesting a targeted modulatory effect on this key reward-processing brain region.[5]
| Brain Region | Treatment Group | Relative 5-HT Level (vs. Saline) | Statistical Significance (vs. METH) | Source |
| Prefrontal Cortex (PFC) | METH | Decreased | - | [5] |
| METH + 4-OH-IAA | Decreased | No significant difference | [5] | |
| Nucleus Accumbens (NAc) | METH | Decreased | - | [5] |
| METH + 4-OH-IAA | Significantly Increased | p < 0.05 | [5] | |
| Ventral Tegmental Area (VTA) | METH | Decreased | - | [5] |
| METH + 4-OH-IAA | Decreased | No significant difference | [5] |
Table 2: Summary of the Effects of 4-OH-IAA (1 mg/kg) on Serotonin (5-HT) Levels in Key Brain Regions of Methamphetamine (METH)-Treated Mice. Data interpreted from Wu et al., 2025.[5]
Hypothesized Neuroprotective Activities
Beyond direct neuromodulation, the chemical structure of 4-OH-IAA strongly suggests it may share the neuroprotective properties observed in other endogenous indole-acetic acids, such as Indole-3-acetic acid (IAA) and Indole-3-propionic acid (IPA).
Antioxidant and Anti-inflammatory Effects
Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative and psychiatric disorders. Structurally similar molecules like IPA are known to be potent hydroxyl radical scavengers, while IAA has been shown to protect neurons from drug-induced neurotoxicity by mitigating oxidative stress and inflammation.[8][9][10][11]
It is hypothesized that 4-OH-IAA, by virtue of its hydroxylated indole ring, can act as a direct antioxidant, neutralizing reactive oxygen species (ROS). Furthermore, it may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway, which has been demonstrated for IAA.[8][9]
Modulation of Apoptosis
Neuronal apoptosis, or programmed cell death, is the final common pathway in many neurodegenerative diseases. The intrinsic apoptotic pathway is governed by the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins, culminating in the activation of executioner caspases like caspase-3. By quenching oxidative stress and inhibiting inflammation, 4-OH-IAA could indirectly prevent the initiation of apoptosis.
Moreover, it may directly promote cell survival by activating pro-survival signaling pathways such as the PI3K/Akt pathway, which is a central node for neuronal survival and is known to be modulated by other neuroprotective indole compounds.
Proposed Experimental Framework for Future Investigation
To validate these hypotheses and fully characterize the neurobiological profile of 4-OH-IAA, a structured experimental approach is required.
Detailed Experimental Protocols
Protocol 4.1.1: Assessment of Neuroprotection using MTT Assay
-
Cell Plating: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of 4-OH-IAA (e.g., 1 µM to 100 µM) for 2 hours.
-
Induction of Toxicity: Add a neurotoxic insult, such as hydrogen peroxide (H₂O₂, 100 µM), to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 4.1.2: Measurement of Intracellular ROS using DCFDA
-
Cell Treatment: Follow steps 1-4 from the MTT protocol in a black, clear-bottom 96-well plate.
-
Loading: After the 24-hour incubation, wash the cells with warm PBS and load them with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Protocol 4.1.3: Western Blot for Signaling Proteins
-
Cell Lysis: Culture and treat cells in 6-well plates. After treatment, wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Hypothetical Data for In Vitro Neuroprotection
The following table presents hypothetical data to illustrate expected outcomes if 4-OH-IAA possesses neuroprotective properties against an oxidative insult.
| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (RFU) | Caspase-3/7 Activity (RLU) |
| Control (Vehicle) | 100 ± 5.2 | 1500 ± 110 | 850 ± 95 |
| H₂O₂ (100 µM) | 45 ± 4.1 | 8500 ± 450 | 4500 ± 320 |
| H₂O₂ + 4-OH-IAA (1 µM) | 52 ± 3.8 | 7200 ± 380 | 3800 ± 290 |
| H₂O₂ + 4-OH-IAA (10 µM) | 75 ± 6.0 | 4100 ± 250 | 2100 ± 180 |
| H₂O₂ + 4-OH-IAA (50 µM) | 92 ± 4.9 | 1800 ± 150 | 1100 ± 115 |
Table 3: Hypothetical data demonstrating a dose-dependent neuroprotective effect of 4-OH-IAA against hydrogen peroxide (H₂O₂)-induced toxicity in a neuronal cell line. RFU = Relative Fluorescence Units; RLU = Relative Luminescence Units.
Conclusion and Future Directions
The classification of this compound is undergoing a critical revision. No longer a mere metabolic afterthought, it has emerged as a brain-penetrant, centrally active molecule that modulates the serotonin system and exhibits therapeutic potential in preclinical models of addiction.[5][6] The strong structural and functional analogies to other neuroprotective indole compounds suggest a much broader range of activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects.
The path forward requires a rigorous, systematic investigation to:
-
Define its pharmacological profile: Comprehensively screen 4-OH-IAA against a wide panel of CNS receptors and transporters to identify its primary molecular targets.
-
Validate its neuroprotective effects: Utilize in vitro and in vivo models of neurodegenerative diseases, such as Parkinson's and Alzheimer's, to confirm its hypothesized antioxidant and anti-apoptotic properties.
-
Elucidate downstream signaling: Uncover the specific intracellular signaling cascades modulated by 4-OH-IAA to understand its precise mechanism of action.
The exploration of 4-OH-IAA opens a new and exciting chapter in neuropharmacology. It holds the promise of being a novel therapeutic agent and may also contribute to a more complete understanding of the long-term neurobiological changes associated with psilocybin administration.
References
- 1. Determination of psilocin and this compound in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Indole-3-propionate: a potent hydroxyl radical scavenger in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Psilocin: A Technical Guide to the Synthesis of 4-Hydroxyindole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psilocybin, a naturally occurring psychedelic prodrug found in mushrooms of the Psilocybe genus, has garnered significant attention for its therapeutic potential in treating various mental health disorders. Upon ingestion, psilocybin is rapidly dephosphorylated to its pharmacologically active metabolite, psilocin. The psychoactive effects of psilocin are primarily attributed to its interaction with serotonin receptors in the brain. However, the metabolic fate of psilocin extends beyond its psychoactivity, leading to the formation of several metabolites, with 4-hydroxyindole-3-acetic acid (4-HIAA) being a major end-product. Understanding the enzymatic cascade responsible for the conversion of psilocin to 4-HIAA is crucial for a comprehensive pharmacokinetic and pharmacodynamic characterization of psilocybin, informing drug development, and ensuring safety and efficacy in clinical applications.
This in-depth technical guide delineates the synthesis pathway of this compound from psilocin, providing a detailed overview of the involved enzymes, experimental protocols for studying this metabolic conversion, and a summary of relevant quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the metabolism and disposition of psilocybin and its metabolites.
The Synthesis Pathway from Psilocin to this compound
The metabolic conversion of psilocin to this compound is a two-step enzymatic process primarily occurring in the liver. This pathway is analogous to the metabolism of the endogenous neurotransmitter serotonin[1][2].
Step 1: Oxidative Deamination of Psilocin to 4-Hydroxyindole-3-acetaldehyde
The initial step involves the oxidative deamination of psilocin, catalyzed predominantly by Monoamine Oxidase A (MAO-A) [1][3][4]. This reaction converts psilocin into the unstable intermediate metabolite, 4-hydroxyindole-3-acetaldehyde (4-HIA) [3][4][5].
Step 2: Oxidation of 4-Hydroxyindole-3-acetaldehyde to this compound
The intermediate, 4-HIA, is subsequently oxidized to the stable, final metabolite, this compound (4-HIAA). This oxidation is carried out by cytosolic enzymes, primarily Aldehyde Dehydrogenase (ALDH) and to a lesser extent, Aldehyde Oxidase (AO) [3][4].
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism of psilocin to 4-HIAA, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Metabolism of Psilocin in Human Liver Microsomes (HLM)
| Parameter | Value | Reference |
| Psilocin concentration | 1000 nM | [6] |
| HLM concentration | 0.2 mg/mL | [6] |
| Incubation time | 240 min | [6] |
| Psilocin metabolized | ~29% | [6] |
| 4-HIAA formation (at 240 min) | 8.5 ± 3.8 nM | [6] |
| 4-HTP formation (at 240 min) | 25.3 ± 6.0 nM | [6] |
Table 2: In Vitro Metabolism of Psilocin by Recombinant MAO-A
| Parameter | Value | Reference |
| Psilocin concentration | 1000 nM | [6] |
| Recombinant MAO-A concentration | 0.05 mg/mL | [6] |
| Incubation time | 300 min | [6] |
| 4-HIAA formation (at 300 min) | 20.1 ± 2.8 nM | [6] |
| 4-HTP formation (at 300 min) | 16.9 ± 2.9 nM | [6] |
Table 3: Pharmacokinetic Parameters of Psilocin and 4-HIAA in Humans after Oral Psilocybin Administration
| Parameter | Psilocin | 4-HIAA | Reference |
| Tmax (Time to peak concentration) | ~2.5 h | ~2.5 h | [5] |
| Elimination Half-life (t1/2) | 2-3 h | Not specified | [5] |
| Peak Plasma Concentration (Cmax) after 25 mg psilocybin | 15-20 ng/mL | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound synthesis pathway from psilocin.
1. In Vitro Metabolism of Psilocin using Human Liver Microsomes (HLM)
This protocol is adapted from the methodology described by Thomann et al. (2024)[6].
-
Objective: To determine the metabolic fate of psilocin when incubated with human liver microsomes and to quantify the formation of its metabolites, including 4-HIAA.
-
Materials:
-
Psilocin
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., psilocin-d10)
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of psilocin in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired final concentration (e.g., 1000 nM) in 0.1 M phosphate buffer.
-
In a microcentrifuge tube, combine the psilocin solution with the NADPH regenerating system.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed suspension of HLM (final concentration, e.g., 0.2 mg/mL).
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 30, 60, 120, 180, and 240 minutes).
-
Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples for the depletion of psilocin and the formation of 4-HIAA and other metabolites.
-
2. In Vitro Metabolism of Psilocin using Recombinant MAO-A
This protocol is also adapted from Thomann et al. (2024)[6].
-
Objective: To specifically assess the role of MAO-A in the metabolism of psilocin and the formation of 4-HIA and subsequently 4-HIAA.
-
Materials:
-
Psilocin
-
Recombinant human MAO-A
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., psilocin-d10)
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of psilocin and dilute to the desired final concentration (e.g., 1000 nM) in 0.1 M phosphate buffer.
-
In a microcentrifuge tube, pre-warm the psilocin solution at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of recombinant human MAO-A (final concentration, e.g., 0.05 mg/mL).
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 60, 120, 180, 240, and 300 minutes).
-
Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
Process the samples as described in the HLM protocol (vortex, centrifuge, and collect supernatant).
-
Analyze the samples by LC-MS/MS for psilocin depletion and 4-HIAA formation.
-
3. Quantification of Psilocin and 4-HIAA in Plasma by LC-MS/MS
This protocol is based on the method described by Kolaczynska et al. (2021)[5].
-
Objective: To accurately quantify the concentrations of psilocin and 4-HIAA in human plasma samples.
-
Materials:
-
Human plasma samples
-
Psilocin and 4-HIAA analytical standards
-
Psilocin-d10 and Tryptophan-d5 (internal standards)
-
Methanol (ice-cold)
-
LC-MS/MS system with a C18 analytical column
-
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold methanol containing the internal standards (psilocin-d10 and tryptophan-d5).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate psilocin, 4-HIAA, and internal standards.
-
Flow Rate: A typical flow rate for UPLC.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode for psilocin and negative mode for 4-HIAA.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Psilocin: Monitor the specific parent-to-daughter ion transition.
-
4-HIAA: Monitor the specific parent-to-daughter ion transition.
-
Internal Standards: Monitor their respective transitions.
-
-
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of psilocin and 4-HIAA.
-
Calculate the concentrations in the plasma samples by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.
-
-
Conclusion
The metabolic transformation of psilocin to this compound via the intermediate 4-hydroxyindole-3-acetaldehyde is a key pathway in the disposition of psilocybin. This process, driven by the sequential action of monoamine oxidase A and aldehyde-metabolizing enzymes, is fundamental to understanding the complete pharmacokinetic profile of this promising therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the nuances of psilocin metabolism, explore potential drug-drug interactions, and ultimately contribute to the safe and effective development of psilocybin-based therapies. Further research is warranted to fully characterize the kinetics of the enzymes involved, particularly the conversion of 4-HIA to 4-HIAA, and to elucidate the full spectrum of psilocin's metabolic products and their physiological relevance.
References
- 1. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxyindole-3-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and stability profile of 4-Hydroxyindole-3-acetic acid (4-HIAA). As a key metabolite of psilocybin and its active form, psilocin, understanding the physicochemical characteristics of 4-HIAA is crucial for pharmacokinetic studies, analytical method development, and overall drug development programs involving psychedelic compounds.
Core Chemical Properties
This compound is an analytical reference standard categorized as a tryptamine.[1] It is a metabolite of psilocybin and psilocin.[1] The fundamental chemical and physical properties of 4-HIAA are summarized below.
Structure and Identification
-
IUPAC Name: 2-(4-hydroxy-1H-indol-3-yl)acetic acid[2]
-
Synonyms: 4-HIAA, 4-hydroxy Indole-3-yl-acetic Acid[1]
-
Molecular Weight: 191.18 g/mol [2]
-
Appearance: Crystalline solid[1]
Physicochemical Data
Quantitative physicochemical data for this compound is presented in Table 1. It is important to note that while experimental data for solubility is available, specific experimental values for the melting point and pKa of the 4-hydroxy isomer are not readily found in the reviewed literature. For comparative context, values for the closely related isomer 5-Hydroxyindole-3-acetic acid (5-HIAA) and the parent compound Indole-3-acetic acid (IAA) are provided.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Hydroxyindole-3-acetic acid (for comparison) | Indole-3-acetic acid (for comparison) |
| Molecular Weight ( g/mol ) | 191.18[2] | 191.18 | 175.18[3] |
| Melting Point (°C) | Data not available | 161 - 163 | 168.5[3] |
| pKa | Data not available | Not specified | Not specified |
| UV λmax (nm) | 223, 268 | Not specified | Not specified |
| Solubility | |||
| DMF | 25 mg/mL[1] | ~25 mg/mL | Not specified |
| DMSO | 25 mg/mL[1] | ~25 mg/mL | Soluble |
| Ethanol | 25 mg/mL[1] | ~25 mg/mL | 50 mg/mL |
| PBS (pH 7.2) | 0.1 mg/mL[1] | ~0.1 mg/mL | Not specified |
| Water | Data not available | 24 mg/mL[4] | 1.5 mg/mL[3] |
Chemical Stability and Degradation
The stability of 4-HIAA is a critical parameter for the accurate quantification in biological matrices and for its use as a reference standard.
Storage and Long-Term Stability
When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[1] For solutions in organic solvents like DMSO or ethanol, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[5] Aqueous solutions are less stable and it is not recommended to store them for more than one day.
Degradation Pathways
4-HIAA is the final oxidative product in one of the major metabolic routes of psilocin. This pathway highlights the inherent susceptibility of the indole core to enzymatic oxidation. The indole ring system, in general, is known to be sensitive to strong oxidizing agents, acidic conditions, and high-intensity UV light.
Metabolic Formation: The formation of 4-HIAA from psilocin involves oxidative deamination. This process is catalyzed primarily by monoamine oxidase (MAO-A) and aldehyde dehydrogenase enzymes in the liver.
Caption: Metabolic pathway of psilocybin to its primary metabolites.
Forced Degradation Profile (Anticipated): While specific quantitative forced degradation studies for 4-HIAA are not available in the reviewed literature, the known chemistry of indole-3-acetic acid derivatives allows for a qualitative prediction of its stability under stress conditions.
-
Acidic Conditions: The indole ring is susceptible to polymerization and degradation under strong acidic conditions.
-
Basic Conditions: Generally more stable than in acidic conditions, but hydrolysis of potential esters or amides, if present as impurities, could occur.
-
Oxidative Conditions: The indole nucleus, particularly the pyrrole ring, is prone to oxidation. The phenolic hydroxyl group also increases susceptibility to oxidation, potentially forming quinone-like structures.
-
Thermal Stress: Indole acetic acids can be susceptible to decarboxylation at elevated temperatures, which would lead to the formation of 4-hydroxyskatole.
-
Photostability: Compounds with an indole ring are often light-sensitive and can degrade upon exposure to UV radiation. The product should be stored protected from light.
Experimental Protocols
Detailed experimental protocols are essential for ensuring the consistency and accuracy of research findings. Below are representative methodologies for the analysis and stability testing of 4-HIAA.
Quantification in Human Plasma by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for pharmacokinetic studies. The following is a summary of a published protocol for the simultaneous quantification of psilocin and 4-HIAA.
-
Objective: To accurately measure the concentration of 4-HIAA in human plasma samples.
-
Methodology:
-
Sample Preparation: Plasma samples are subjected to protein precipitation using a strong organic solvent like methanol. This step removes larger protein molecules that can interfere with the analysis.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. A C18 analytical column is typically used to separate 4-HIAA from other plasma components based on its polarity.
-
Mass Spectrometric Detection: The separated analyte is then introduced into a mass spectrometer. 4-HIAA is typically detected using multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode, which provides high selectivity and sensitivity.
-
-
Validation Parameters: The method should be validated for accuracy, precision, recovery, matrix effects, and stability under various conditions (e.g., freeze-thaw cycles, short-term room temperature storage). For instance, one study demonstrated that plasma samples containing 4-HIAA were stable for at least three freeze-thaw cycles and for up to 8 hours at room temperature.[6]
Stability-Indicating Method and Forced Degradation Studies
A stability-indicating method (SIM) is an analytical procedure used to detect changes in the drug substance over time. Developing a SIM requires performing forced degradation studies to generate potential degradation products and demonstrate that the analytical method can separate them from the intact substance.
-
Objective: To develop and validate a stability-indicating assay and to identify potential degradation pathways for 4-HIAA.
-
General Workflow:
Caption: General workflow for forced degradation studies.
-
Detailed Protocol:
-
Preparation of Samples: Prepare solutions of 4-HIAA in a suitable solvent system (e.g., methanol-water).
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a specified period. Neutralize the sample before analysis.
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) and heat. Neutralize before analysis.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.
-
Photodegradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be stored under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase of acetonitrile and a buffered aqueous solution, with photodiode array (PDA) detection).
-
Validation: The method's specificity is demonstrated if all degradation product peaks are baseline-resolved from the main 4-HIAA peak. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peak in the presence of its degradants.
-
This comprehensive guide provides a foundational understanding of the chemical properties and stability of this compound. For drug development professionals, this information is vital for designing robust analytical methods, establishing appropriate storage conditions, and interpreting pharmacokinetic data. Further experimental studies are warranted to fill the existing gaps in physicochemical data, particularly concerning the melting point, pKa, and a quantitative forced degradation profile.
References
- 1. 4-hydroxyphenyl acetic acid, 156-38-7 [thegoodscentscompany.com]
- 2. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyindoleacetic Acid | C10H9NO3 | CID 1826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Pharmacology of 4-Hydroxyindole-3-acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyindole-3-acetic acid (4-HIAA) is a primary metabolite of psilocin, the pharmacologically active compound derived from psilocybin.[1][2] While the psychoactive effects of psilocin are well-documented, the independent pharmacological activities of its metabolites, such as 4-HIAA, are an emerging area of research. This technical guide provides a comprehensive overview of the currently available in vivo data on the pharmacological effects of 4-HIAA, with a focus on its central nervous system activity and pharmacokinetics. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this indole compound.
Pharmacokinetic Profile
The in vivo disposition of 4-HIAA has been characterized in both human and murine models, primarily in the context of psilocybin administration. 4-HIAA is formed from psilocin through oxidative deamination, a reaction catalyzed by monoamine oxidase A (MAO-A).[3][4]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of 4-HIAA observed in vivo.
Table 1: Pharmacokinetics of 4-HIAA in Humans Following Oral Psilocybin Administration [3][5][6]
| Parameter | Value | Notes |
| Peak Plasma Concentration (Cmax) | 150 ± 61 ng/mL | Following oral administration of 0.224 ± 0.02 mg/kg psilocybin. |
| Time to Peak Concentration (Tmax) | 113 ± 41 min | Following oral administration of psilocybin. |
| Elimination Half-life (t½) | 1.7–2.4 h | - |
Table 2: Pharmacokinetics of 4-HIAA in Mice Following Oral Psilocybin Administration [4]
| Parameter | Value | Notes |
| Peak Plasma Concentration (Cmax) | 84.9 ± 17.7 ng/mL | - |
| Time to Peak Concentration (Tmax) | 0.30 ± 0.11 h | - |
Metabolic Pathway
The metabolic conversion of psilocybin to 4-HIAA is a multi-step process. Psilocybin is first dephosphorylated to psilocin, which is then metabolized to 4-HIAA.
In Vivo Pharmacological Effects
Current in vivo research has primarily focused on the effects of 4-HIAA on the central nervous system, particularly its potential to modulate the behavioral effects of psychostimulants.
Modulation of Methamphetamine-Induced Behaviors in Mice
A key study demonstrated that 4-HIAA can cross the blood-brain barrier and attenuate the behavioral effects of methamphetamine (METH) in mice.[1][2][7]
Table 3: Behavioral Effects of 4-HIAA (1 mg/kg, i.p.) in Mice [1][2]
| Behavioral Paradigm | Effect of 4-HIAA |
| METH-Induced Conditioned Place Preference (CPP) | Inhibited acquisition, promoted extinction, and inhibited reinstatement. |
| METH-Induced Hyperactivity | Significantly attenuated. |
| Novel Object Recognition | No significant effect on cognitive function in this test. |
These behavioral effects are associated with the modulation of the serotonin (5-HT) pathway in the nucleus accumbens.[1][2]
Experimental Protocols
This protocol is designed to assess the rewarding effects of a drug and the potential of a test compound to block those effects.
Animals: Male C57BL/6 mice.[8]
Apparatus: A two-chambered CPP box with distinct visual and tactile cues in each chamber.
Procedure:
-
Pre-conditioning Phase (Day 1): Mice are allowed to freely explore both chambers to determine initial preference.
-
Conditioning Phase (Days 2-9):
-
On alternate days, mice receive an injection of saline and are confined to one chamber for 45 minutes.
-
On the other days, mice receive an injection of METH (dose-dependent) and are confined to the other chamber.
-
For the intervention group, 4-HIAA (1 mg/kg, i.p.) is administered 30 minutes prior to the METH injection.[2]
-
-
Test Phase (Day 10): Mice are allowed to freely explore both chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the METH-paired chamber indicates a conditioned place preference.
-
Extinction and Reinstatement: Following the test phase, daily sessions without the drug are conducted to extinguish the preference. A priming dose of METH can be used to test for reinstatement of the preference.
Effects on Oxidative Stress and Inflammation
To date, there is a notable lack of in vivo studies directly investigating the effects of this compound on markers of oxidative stress or inflammation. While some research has explored the antioxidant and anti-inflammatory properties of related indole compounds, these findings cannot be directly extrapolated to 4-HIAA. Further research is warranted to elucidate the potential role of 4-HIAA in these physiological processes.
Conclusion and Future Directions
The available in vivo evidence suggests that this compound is a pharmacologically active metabolite of psilocin that can cross the blood-brain barrier and modulate the behavioral effects of methamphetamine through interactions with the serotonergic system. Its pharmacokinetic profile indicates relatively rapid absorption and elimination.
Future in vivo research should aim to:
-
Elucidate the specific molecular targets of 4-HIAA within the central nervous system.
-
Investigate a broader range of behavioral effects beyond addiction models.
-
Conduct dedicated studies to determine its potential anti-inflammatory and antioxidant properties in relevant animal models.
-
Perform comprehensive safety and toxicology assessments.
A deeper understanding of the in vivo pharmacology of 4-HIAA will be crucial in evaluating its potential therapeutic applications, independent of its precursor, psilocin.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity [frontiersin.org]
- 4. Psychedelics as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Psilocybin to 4-Hydroxyindole-3-Acetic Acid (4-HIAA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of psilocybin, with a primary focus on its conversion to the major metabolite, 4-hydroxyindole-3-acetic acid (4-HIAA). Psilocybin, a prodrug, is rapidly dephosphorylated in vivo to its pharmacologically active metabolite, psilocin.[1][2][3][4][5][6][7][8] The subsequent metabolism of psilocin is a critical area of research for understanding its pharmacokinetic profile and potential drug-drug interactions.
Metabolic Pathway of Psilocybin to 4-HIAA
The conversion of psilocybin to 4-HIAA is a multi-step enzymatic process. Following the initial dephosphorylation of psilocybin to psilocin, the primary pathway leading to 4-HIAA involves oxidative deamination catalyzed by Monoamine Oxidase A (MAO-A).[1][2][4][5][6][7][8][9] This reaction forms an unstable intermediate, 4-hydroxyindole-3-acetaldehyde (4-HIA), which is then rapidly oxidized by aldehyde dehydrogenase (ALDH) and potentially aldehyde oxidase (AO) to yield the stable and excretable metabolite, 4-HIAA.[3][6][7]
While MAO-A is the principal enzyme in this pathway, cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, also play a significant role in the overall metabolism of psilocin, leading to other metabolites and contributing to its clearance.[1][2][4][5][7][8][10] However, the direct conversion of psilocin to 4-HIAA is primarily mediated by MAO-A.
Quantitative Data from In Vitro Metabolism Studies
The following tables summarize key quantitative findings from in vitro studies on psilocin metabolism. These experiments typically utilize human liver microsomes (HLM), which contain a mixture of drug-metabolizing enzymes, or specific recombinant enzymes to elucidate the role of individual enzymes.
Table 1: Psilocin Metabolism in Human Liver Microsomes (HLM)
| Parameter | Value | Incubation Time | Initial Psilocin Concentration | Reference |
| Psilocin Metabolized | ~29% | 240 min | 1000 nM | [1][3] |
| 4-HIAA Formation | Detected | 240 min | 1000 nM | [1][4][9] |
| 4-Hydroxytryptophol (4-HTP) Formation | Detected | 240 min | 1000 nM | [1][4][9] |
Table 2: Psilocin Metabolism by Recombinant Enzymes
| Enzyme | % Psilocin Metabolized | Incubation Time | Initial Psilocin Concentration | Key Findings | Reference |
| CYP2D6 | ~100% | 240 min | 1000 nM | Extensively metabolizes psilocin. | [1][3] |
| CYP3A4 | ~40% | 240 min | 1000 nM | Significantly contributes to psilocin metabolism. | [1][3] |
| MAO-A | Minimal | Not specified | 1000 nM | Transforms psilocin into minimal amounts of 4-HIAA and 4-HTP. | [1][4][5][9] |
| MAO-B | Not significant | Not specified | 1000 nM | Does not significantly metabolize psilocin. | [9] |
Experimental Protocols
This section outlines a generalized protocol for assessing the in vitro metabolism of psilocin to 4-HIAA using human liver microsomes.
Materials and Reagents
-
Psilocin
-
4-HIAA standard
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching and protein precipitation)
-
Internal standard for LC-MS/MS analysis (e.g., deuterated 4-HIAA or a structurally similar compound)
-
LC-MS/MS system
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding psilocin (e.g., to a final concentration of 1000 nM).
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., up to 240 minutes). Time-course experiments with multiple sampling points are recommended.
-
Termination of Reaction: Terminate the reaction at designated time points by adding a quenching solvent, typically ice-cold acetonitrile. This step also serves to precipitate proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
Analytical Method: LC-MS/MS Quantification of 4-HIAA
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 4-HIAA in complex biological matrices.
-
Chromatographic Separation: A C18 reverse-phase column is typically used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is used, often in negative ion mode for 4-HIAA detection, as this can provide better sensitivity and reduced interference.[11][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 4-HIAA and the internal standard.
-
Typical MRM Transition for 4-HIAA: A common transition is m/z 190.1 -> 146.1. However, this can vary depending on the instrument and source conditions. For instance, another reported transition is 192.0 > 146.0.[13]
-
Table 3: Example LC-MS/MS Parameters for 4-HIAA Analysis
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | C18 reverse-phase | [12] |
| Mobile Phase A | Water with 0.1% formic acid | [13] |
| Mobile Phase B | Methanol with 0.3% formic acid | [13] |
| Flow Rate | 0.4 mL/min | [13] |
| Injection Volume | 3 µL | [13] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Negative (for 4-HIAA), ESI Positive (for psilocin) | [12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [12] |
| 4-HIAA MRM Transition | 192.0 > 146.0 | [13] |
| Internal Standard Transition | 197.0 > 151.0 (for 5-HIAA-D5) | [13] |
| Source Temperature | 150°C | [13] |
| Desolvation Gas Temperature | 600°C | [13] |
Conclusion
The in vitro metabolism of psilocybin to 4-HIAA is a well-defined pathway primarily mediated by MAO-A. Quantitative analysis of this process is crucial for drug development and is effectively achieved using a combination of in vitro incubation assays with human liver microsomes or recombinant enzymes and subsequent quantification by LC-MS/MS. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working to further elucidate the metabolism of psilocybin and its pharmacologically active metabolite, psilocin.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the Phase I metabolism of psilocin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 8. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of Psilocybin: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Penetration of 4-Hydroxyindole-3-acetic Acid Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyindole-3-acetic acid (4-HIAA) is a primary metabolite of psilocin, the psychoactive compound in psilocybin mushrooms. Its ability to cross the blood-brain barrier (BBB) is a critical factor in understanding its potential neuropharmacological effects. This technical guide provides an in-depth analysis of the available scientific evidence regarding the BBB permeability of 4-HIAA, including experimental methodologies, potential transport mechanisms, and its interaction with neural signaling pathways.
Evidence of Blood-Brain Barrier Permeability
Qualitative evidence confirms that 4-HIAA can cross the BBB. Studies in mice have demonstrated the presence of 4-HIAA in brain tissue following peripheral administration, indicating its capacity to traverse the barrier that separates the central nervous system (CNS) from systemic circulation.
Quantitative Analysis of BBB Permeability
While direct quantitative data such as brain-to-plasma concentration ratios or permeability coefficients for 4-HIAA are not extensively documented in publicly available literature, the established presence of 4-HIAA in the brain post-systemic injection strongly supports its ability to cross the BBB. Further quantitative studies are necessary to fully characterize the extent and rate of its transport.
Experimental Protocols
The determination of 4-HIAA in brain tissue is crucial for assessing its BBB permeability. A key methodology employed is High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC Analysis of 4-HIAA in Mouse Brain Tissue
This protocol outlines the steps for the qualitative and quantitative analysis of 4-HIAA in brain homogenates.
1. Sample Preparation:
-
Mice are administered 4-HIAA via intraperitoneal injection (e.g., 1 mg/kg).
-
After a specified time (e.g., 30 minutes), animals are euthanized, and brains are rapidly excised.
-
Brain tissue is homogenized in a suitable buffer (e.g., saline).
-
The homogenate is then subjected to protein precipitation using a solvent like acetonitrile.
-
The resulting mixture is centrifuged, and the supernatant is filtered through a 0.22-μm filter to remove particulate matter.
2. HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., UV or fluorescence) is used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water) and an organic solvent (e.g., methanol) is typically employed for optimal separation.
-
Detection: The retention time of 4-HIAA is determined by running a standard solution. The presence of a peak at the corresponding retention time in the brain sample confirms the presence of 4-HIAA.
-
Quantification: For quantitative analysis, a calibration curve is generated using standard solutions of known 4-HIAA concentrations. The concentration in the brain sample is then calculated based on the peak area.
Potential Transport Mechanisms
The exact mechanisms by which 4-HIAA crosses the BBB have not been definitively elucidated. However, based on its chemical structure—an indoleacetic acid derivative—it is plausible that it utilizes carrier-mediated transport systems.
Organic Anion Transporters (OATs): Members of the Organic Anion Transporter (OAT) family, which are part of the solute carrier (SLC) superfamily, are known to be expressed at the BBB and are responsible for the transport of a wide range of endogenous and exogenous organic anions. Given that other indole-containing compounds and acidic molecules are substrates for OATs, it is hypothesized that 4-HIAA may also be transported by these proteins. Specifically, OAT3 is known to be expressed at the blood-brain barrier and is involved in the transport of various organic anions.[1] Further research, such as in vitro transport assays using cell lines expressing specific OAT isoforms, is required to confirm this hypothesis.
Signaling Pathways and Neurological Effects
4-HIAA is a metabolite of psilocin and has been shown to modulate the serotonergic (5-HT) system.
Modulation of the Serotonin Pathway: Studies have indicated that 4-HIAA does not have a high affinity for direct binding to canonical 5-HT receptors.[2] However, it can influence the serotonergic system indirectly. Research has shown that administration of 4-HIAA can alter the expression of 5-HT in the nucleus accumbens, a key brain region involved in reward and motivation.[3] This suggests that 4-HIAA, after crossing the BBB, can engage with intracellular signaling cascades that regulate neurotransmitter levels. The structural similarity of 4-HIAA to other endogenous indole derivatives that modulate serotonergic signaling further supports its potential role in this pathway.[2]
Visualizations
Experimental Workflow for 4-HIAA Detection in Brain
Caption: Workflow for detecting 4-HIAA in mouse brain tissue.
Hypothesized Transport and Signaling of 4-HIAA
Caption: Hypothesized transport and signaling of 4-HIAA in the brain.
Conclusion
The available evidence indicates that this compound does cross the blood-brain barrier. While the precise quantitative parameters and transport mechanisms are yet to be fully elucidated, its confirmed presence in the CNS following peripheral administration and its subsequent modulation of the serotonin pathway underscore its potential as a neuroactive compound. Further research is warranted to quantify its BBB permeability and to identify the specific transporters involved, which will be crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile in the brain. This knowledge will be invaluable for researchers in the fields of neuroscience, pharmacology, and drug development exploring the roles of psychedelic metabolites in the central nervous system.
References
- 1. In vitro and in vivo evidence of the importance of organic anion transporters (OATs) in drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Receptor Interactions of 4-Hydroxyindole-3-acetic Acid (4-HIAA)
A Technical Guide for Advanced Researchers
Introduction
4-hydroxyindole-3-acetic acid (4-HIAA) is the primary metabolite of psilocin, the pharmacologically active compound derived from psilocybin. As interest in the therapeutic potential of psychedelics and their metabolites grows, a thorough understanding of their molecular interactions is paramount for drug development and safety assessment. This technical guide provides an in-depth examination of the current knowledge surrounding the receptor binding affinity of 4-HIAA, offering detailed experimental protocols and visualizing key pathways to support researchers in this evolving field.
While its precursor, psilocin, is known to be a non-selective serotonin receptor agonist, compelling evidence suggests that 4-HIAA does not share this characteristic.[1][2] Recent studies have indicated that 4-HIAA exhibits negligible binding affinity for canonical 5-HT receptor subtypes.[1] This finding points towards a more nuanced role for 4-HIAA, potentially involving indirect modulation of serotonergic pathways rather than direct receptor activation.
Quantitative Receptor Binding Profile of 4-HIAA
For researchers and drug development professionals, this "negative data" is itself a critical piece of information, suggesting that the physiological effects of 4-HIAA are unlikely to be mediated by direct, high-affinity interactions with the receptors typically targeted by classic psychedelics.
Table 1: Summary of 4-HIAA Receptor Binding Affinity
| Receptor Subtype | Ligand | Assay Type | Quantitative Data (Ki, Kd, IC50) | Reference |
| Canonical 5-HT Receptors | 4-HIAA | Radioligand Binding Assay (presumed) | "Negligible binding affinity" - Specific values not published. | [1] |
This table will be updated as new quantitative data becomes available.
Experimental Protocol: Radioligand Displacement Assay for Serotonin Receptors
To determine the binding affinity of a test compound like 4-HIAA, a competitive radioligand binding assay is a standard and robust method.[3] This protocol describes a generalizable procedure for assessing the binding of 4-HIAA to a specific serotonin receptor subtype, for example, the 5-HT2A receptor.
Objective: To determine the inhibitory constant (Ki) of 4-HIAA for the human 5-HT2A receptor.
Materials:
-
Cell membranes expressing the recombinant human 5-HT2A receptor.
-
A high-affinity radioligand for the 5-HT2A receptor (e.g., [3H]-Ketanserin).
-
4-HIAA at a range of concentrations.
-
A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist like Mianserin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
A scintillation counter.
-
Microplates (96-well or 384-well).
-
Cell harvester.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 4-HIAA and perform serial dilutions to obtain a range of test concentrations.
-
Dilute the cell membrane preparation in ice-cold assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its dissociation constant (Kd).
-
-
Assay Setup:
-
To each well of the microplate, add the assay buffer, the appropriate concentration of 4-HIAA or the non-specific binding agent, the radioligand solution, and finally the diluted cell membrane preparation to initiate the binding reaction.[3]
-
Include control wells for "total binding" (containing radioligand and membranes only) and "non-specific binding" (containing radioligand, membranes, and a saturating concentration of the unlabeled antagonist).
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium. This time should be determined in preliminary experiments.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[3]
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the 4-HIAA concentration.
-
Fit the resulting dose-response curve using a non-linear regression model to determine the IC50 value (the concentration of 4-HIAA that displaces 50% of the radioligand).
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Key Pathways
Metabolic Pathway of Psilocybin to 4-HIAA
The primary metabolic pathway of psilocybin involves its rapid dephosphorylation to psilocin, which is then further metabolized to 4-HIAA.
Psilocybin to 4-HIAA metabolic pathway.
Experimental Workflow for Radioligand Displacement Assay
The following diagram illustrates the key steps in the experimental workflow for determining the receptor binding affinity of 4-HIAA.
Workflow for a competitive radioligand binding assay.
Hypothesized Indirect Serotonergic Modulation by 4-HIAA
Given the negligible direct receptor binding, it is hypothesized that 4-HIAA may indirectly modulate the serotonergic system. One proposed mechanism is through influencing serotonin turnover and metabolism.
Hypothesized indirect action of 4-HIAA.
Conclusion
The current body of evidence strongly suggests that 4-HIAA, in contrast to its parent compound psilocin, does not act as a direct agonist at canonical serotonin receptors. The lack of significant binding affinity shifts the focus of future research towards understanding its potential indirect modulatory roles within the central nervous system. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools and perspectives to further investigate the subtle but potentially significant pharmacological profile of this key psychedelic metabolite. As the field progresses, it will be crucial to explore a wider range of potential molecular targets and signaling pathways to fully elucidate the contribution of 4-HIAA to the overall effects of psilocybin.
References
- 1. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Emerging Role of 4-Hydroxyindoleacetic Acid (4-HIAA) in the Modulation of the Serotonin Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 4-hydroxyindoleacetic acid (4-HIAA), a primary metabolite of the psychedelic compound psilocin. While traditionally viewed as an inactive byproduct, recent evidence suggests that 4-HIAA may play a significant, albeit indirect, role in modulating the serotonin (5-HT) pathway. This document synthesizes the current understanding of 4-HIAA's metabolic origins, its limited interaction with serotonin receptors, and its observed effects on serotonin expression, particularly within the context of substance use disorders. Detailed experimental protocols for the quantification of 4-HIAA and related neurochemicals are provided, alongside a critical analysis of the data and a forward-looking perspective on the therapeutic potential of this intriguing molecule.
Introduction
The serotonergic system, a crucial neurotransmitter network, is a primary target for therapeutic interventions in a range of psychiatric and neurological disorders. Serotonin (5-hydroxytryptamine, 5-HT) is synthesized from the essential amino acid tryptophan and is metabolized to 5-hydroxyindoleacetic acid (5-HIAA) by the sequential action of monoamine oxidase (MAO) and aldehyde dehydrogenase.[1][2] The levels of 5-HIAA in cerebrospinal fluid and other biological matrices are often used as an index of serotonin turnover.[2]
Recently, attention has turned to another indoleacetic acid derivative, 4-hydroxyindoleacetic acid (4-HIAA). This compound is not a direct metabolite of serotonin but is the major product of the metabolism of psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin.[3][4] Psilocin is metabolized by monoamine oxidase A (MAO-A) to 4-hydroxyindole-3-acetaldehyde, which is then oxidized to 4-HIAA.[3][4] While psilocin itself is a potent agonist at several serotonin receptors, 4-HIAA has been shown to have negligible affinity for these same receptors.[3] However, emerging research indicates that 4-HIAA can cross the blood-brain barrier and modulate serotonergic activity, particularly in brain regions associated with reward and addiction, such as the nucleus accumbens.[5][6] This guide will explore the current state of knowledge regarding the role of 4-HIAA in the serotonin pathway.
Metabolism and Pharmacokinetics of 4-HIAA
4-HIAA is formed from the oxidative deamination of psilocin, a reaction catalyzed by monoamine oxidase A (MAO-A).[3][4] This metabolic pathway is analogous to the conversion of serotonin to 5-HIAA.
Metabolic Pathway of 4-HIAA from Psilocybin
The metabolic cascade from psilocybin to 4-HIAA involves two key enzymatic steps following the initial dephosphorylation of psilocybin to its active form, psilocin.
Figure 1: Metabolic pathway from psilocybin to 4-HIAA.
Quantitative Analysis of Psilocin Metabolism
In vitro studies using human liver microsomes and recombinant MAO-A have provided quantitative insights into the metabolism of psilocin.
| Substrate | Enzyme | Metabolite | Concentration (nM) | Incubation Time (min) |
| Psilocin (1000 nM) | Recombinant MAO-A | 4-HIAA | 20.1 ± 2.8 | 300 |
| Psilocin (1000 nM) | Recombinant MAO-A | 4-HTP | 16.9 ± 2.9 | 300 |
| Table 1: In vitro metabolism of psilocin by recombinant MAO-A.[3] |
Interaction of 4-HIAA with the Serotonin System
Despite its structural similarity to serotonin, 4-HIAA exhibits a markedly different pharmacological profile, particularly with respect to its interaction with serotonin receptors.
Serotonin Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of 4-HIAA for various serotonin receptor subtypes. The results consistently demonstrate a lack of significant binding.
| Compound | 5-HT Receptor Subtype | Binding Affinity (Ki, nM) |
| 4-HIAA | 5-HT1A | > 10,000 |
| 4-HIAA | 5-HT2A | > 10,000 |
| 4-HIAA | 5-HT2B | Not Assessed |
| 4-HIAA | 5-HT2C | Not Assessed |
| Table 2: Binding affinity of 4-HIAA for human serotonin receptors.[3] |
Functional Activity at Serotonin Receptors
In addition to its low binding affinity, 4-HIAA demonstrates a lack of functional activity at key serotonin receptors involved in psychedelic and therapeutic effects.
| Compound | 5-HT Receptor Subtype | Functional Activity (EC50, nM) |
| 4-HIAA | 5-HT1A | > 10,000 |
| 4-HIAA | 5-HT2A | > 10,000 |
| 4-HIAA | 5-HT2B | > 10,000 |
| Table 3: Functional activity of 4-HIAA at human serotonin receptors.[3] |
Modulation of Serotonin Expression in the Nucleus Accumbens
The most compelling evidence for the role of 4-HIAA in the serotonin pathway comes from a study investigating its effects on methamphetamine-induced conditioned place preference (CPP) in mice.[5][6] This study demonstrated that 4-HIAA administration could attenuate the behavioral effects of methamphetamine and that this was associated with changes in serotonin expression in the nucleus accumbens.
Effects of 4-HIAA on Methamphetamine-Induced Changes in Serotonin Levels
While the precise quantitative data from the primary study is not publicly available in tabular format, the findings indicate that methamphetamine administration significantly decreases serotonin levels in the prefrontal cortex, nucleus accumbens, and ventral tegmental area.[6] Pre-treatment with 4-HIAA was found to significantly counteract the methamphetamine-induced decrease in serotonin levels specifically in the nucleus accumbens.[6]
Figure 2: Logical relationship of 4-HIAA's effect on serotonin and behavior.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, focusing on the quantification of 4-HIAA, serotonin, and its metabolites.
In Vivo Microdialysis in the Mouse Nucleus Accumbens
This protocol is adapted from established methods for in vivo microdialysis in the rodent brain and is suitable for measuring extracellular levels of 4-HIAA, serotonin, and 5-HIAA.
Objective: To measure extracellular concentrations of analytes in the nucleus accumbens of freely moving mice.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannulae (26-gauge)
-
Microdialysis probes (1-mm membrane, cuprophane)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate buffer.
-
Perfusion pump
-
Fraction collector
-
HPLC-ECD system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Implant a guide cannula aimed at the nucleus accumbens shell using appropriate stereotaxic coordinates (e.g., from bregma: AP +1.6 mm, ML ± 0.8 mm, DV -4.0 mm).
-
Secure the cannula to the skull using dental cement.
-
Allow the animal to recover for at least 4-5 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula so that the membrane extends into the nucleus accumbens.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.
-
Immediately add a small volume of antioxidant solution (e.g., perchloric acid) to each sample to prevent degradation of monoamines.
-
Store samples at -80°C until analysis.
-
References
- 1. Dopamine-glutamate interactions in the basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 5. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of 4-Hydroxyindole-3-acetic Acid in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyindole-3-acetic acid (4-HIAA), a hydroxylated derivative of the widely recognized plant hormone indole-3-acetic acid (IAA), presents a fascinating case study in the distribution and function of indole compounds across different biological kingdoms. While extensively documented as a primary metabolite of the psychedelic compound psilocybin in animals, its endogenous occurrence and physiological roles in other biological systems, such as plants and microorganisms, remain largely uncharted territory. This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural occurrence, biosynthesis, and physiological effects of 4-HIAA, with a particular focus on its well-established role in animal metabolism and emerging significance in neuropharmacology. The guide also explores the potential for its existence and function in plants and microorganisms, drawing parallels with other known substituted auxins. Detailed experimental protocols for the quantification of 4-HIAA and diagrams of relevant signaling pathways are provided to facilitate further research in this intriguing area.
Natural Occurrence and Biosynthesis
The known natural occurrence of this compound is predominantly as a metabolite of psilocin, the active dephosphorylated form of psilocybin, found in various species of hallucinogenic mushrooms[1][2][3].
In Animals
In humans and other animals, ingested psilocybin is rapidly dephosphorylated to psilocin. Psilocin then undergoes metabolism in the liver, primarily through two pathways: glucuronidation and oxidation[4]. The oxidative pathway involves the action of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), leading to the formation of 4-HIAA[1][2][4]. This metabolic process is analogous to the breakdown of the neurotransmitter serotonin (5-hydroxytryptamine) into 5-hydroxyindole-3-acetic acid (5-HIAA)[5][6]. Recent research has demonstrated that 4-HIAA can cross the blood-brain barrier, suggesting it may have physiological effects within the central nervous system[7][8].
In Plants (Hypothetical)
To date, there is no direct evidence for the endogenous occurrence of this compound in plants. Plant metabolomic studies have not yet identified 4-HIAA as a naturally occurring auxin or metabolite[9]. However, the existence of other substituted auxins, such as 4-chloroindole-3-acetic acid (4-Cl-IAA) in legumes, suggests that modifications at the 4-position of the indole ring are biochemically feasible in the plant kingdom[10][11][12]. The biosynthesis of 4-Cl-IAA involves the chlorination of tryptophan, a precursor to IAA, indicating that pathways for producing 4-substituted indoles exist[10]. It is conceivable that hydroxylation at the 4-position could occur through the action of specific hydroxylases, but this remains a topic for future investigation.
In Microorganisms
The biosynthesis of 4-HIAA in microorganisms has only been documented in the context of psilocybin-producing fungi. There is currently no evidence to suggest that non-psilocybin-producing bacteria or fungi synthesize 4-HIAA as a primary or secondary metabolite. Bacteria are known to possess diverse pathways for the synthesis and degradation of indole-3-acetic acid (IAA)[13][14][15][16]. Some bacteria can hydroxylate the indole ring, but the formation of 4-HIAA has not been specifically reported[17].
Quantitative Data
The concentration of 4-HIAA in biological fluids has been quantified, primarily in human plasma following the administration of psilocybin.
| Biological Matrix | Organism | Condition | Concentration Range | Method of Analysis | Reference |
| Human Plasma | Human | Oral administration of 10-20 mg psilocybin | Peak concentration of 150 ± 61 ng/mL | HPLC-ECD | [1][18] |
| Human Plasma | Human | Following a common therapeutic oral dose of 25 mg psilocybin | Linear range of 2.5–1000 ng/mL | LC-MS/MS | [19][20][21] |
Physiological Roles and Signaling Pathways
In Animals: Modulation of the Serotonin Pathway
Emerging evidence suggests that 4-HIAA is not merely an inactive metabolite. Studies have shown that it can cross the blood-brain barrier and may modulate the serotonergic system[7][8]. In mouse models, 4-HIAA has been observed to alter the expression of serotonin (5-HT) in the nucleus accumbens and has shown effects in models of methamphetamine-induced conditioned place preference[7][8]. This suggests a potential role for 4-HIAA in neuropharmacology, possibly by interacting with components of the serotonin signaling pathway. The exact mechanism of this interaction is still under investigation but opens new avenues for research into the therapeutic potential of psilocybin metabolites.
In Plants: A Hypothetical Role as an Auxin
Given the structural similarity of 4-HIAA to the primary plant auxin, indole-3-acetic acid (IAA), it is plausible that if present in plants, it could exhibit auxin-like activity. Auxins regulate a vast array of developmental processes in plants, including cell elongation, division, and differentiation, through a well-defined signaling pathway involving the TIR1/AFB receptors and Aux/IAA transcriptional repressors[19][22][23][24][25][26]. The addition of a hydroxyl group at the 4-position could potentially alter its binding affinity to these receptors, its transport within the plant, or its susceptibility to degradation, thereby modifying its physiological effects. Bioassays would be required to determine the specific activity of 4-HIAA as an auxin.
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from Kolaczynska et al. (2021)[20][21].
4.1.1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard (e.g., d5-tryptophan).
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge the samples at 16,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
4.1.2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for 4-HIAA.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-HIAA: Precursor ion (m/z) 190.1 -> Product ion (m/z) 130.1
-
Internal Standard (d5-tryptophan): Adjust m/z values accordingly.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
4.1.3. Quantification
-
Construct a calibration curve using known concentrations of 4-HIAA in blank plasma.
-
Calculate the concentration of 4-HIAA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
Psilocin Metabolism to this compound
Caption: Metabolic pathway of psilocybin to 4-HIAA in animals.
Canonical Auxin (IAA) Signaling Pathway in Plants
Caption: Simplified canonical auxin (IAA) signaling pathway in plant cells.
Experimental Workflow for 4-HIAA Quantification
Caption: General workflow for the quantification of 4-HIAA in biological samples.
Future Directions and Conclusion
The study of this compound is at an exciting juncture. While its role as a metabolite of psilocybin is well-defined, its potential endogenous presence and physiological functions in a broader range of biological systems are yet to be explored. Future research should focus on:
-
Metabolomic Screening: Targeted and untargeted metabolomic studies in diverse plant and microbial species to search for the presence of endogenous 4-HIAA.
-
Bioactivity Assays: Testing the auxin-like activity of 4-HIAA in various plant bioassays to understand its potential role in plant development.
-
Enzyme Characterization: Identifying and characterizing potential hydroxylases in plants and microorganisms that could catalyze the formation of 4-HIAA from IAA or its precursors.
-
Neuropharmacological Investigations: Further elucidating the mechanism of action of 4-HIAA in the central nervous system and its interaction with the serotonin system.
References
- 1. researchgate.net [researchgate.net]
- 2. ricardinis.pt [ricardinis.pt]
- 3. Psilocin - Wikipedia [en.wikipedia.org]
- 4. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 5. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Serotonin - Wikipedia [en.wikipedia.org]
- 7. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. experts.umn.edu [experts.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. Bacterial catabolism of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Determination of psilocin and this compound in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 26. Auxin and its role in plant development: structure, signalling, regulation and response mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 4-Hydroxyindole-3-acetic acid in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Hydroxyindole-3-acetic acid (4-HIAA) in human plasma. 4-HIAA is a key metabolite of psilocybin and psilocin, making its accurate measurement crucial for pharmacokinetic studies in the context of psychedelic research and development of related therapies.[1][2][3][4] The described protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method has been validated to be accurate, precise, and reliable for the analysis of 4-HIAA in a clinical research setting.[1][2]
Introduction
This compound (4-HIAA) is a primary metabolite of psilocin, the active psychedelic compound derived from psilocybin.[1][4] As interest in the therapeutic potential of psilocybin grows, there is an increasing need for validated bioanalytical methods to characterize its pharmacokinetic profile. Accurate quantification of metabolites like 4-HIAA in biological matrices such as plasma is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the parent compound. This application note provides a detailed protocol for the determination of 4-HIAA in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[5]
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of 4-HIAA from human plasma.[1][2]
Materials:
-
Human plasma (collected in tubes containing an appropriate anticoagulant)
-
Methanol (LC-MS grade)
-
Internal Standard (IS): Tryptophan-d5
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of methanol containing the internal standard (Tryptophan-d5).
-
Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 analytical column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.3% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 45 °C |
| Gradient | A linear gradient is employed to ensure optimal separation.[6] |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode for 4-HIAA[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | 4-HIAA: 192.1 → 146 m/z[1] |
| Source Temperature | 500 °C[1] |
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for 4-HIAA in human plasma, based on published data.[1]
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (R²) |
| 4-HIAA | 2.5 - 1000 | ≥0.998 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| 4-HIAA | LLOQ | 2.5 | 80-120 | ≤20 |
| Low | 7.5 | 85-115 | ≤15 | |
| Mid | 75 | 85-115 | ≤15 | |
| High | 750 | 85-115 | ≤15 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Recovery (%) | Matrix Effect (Ion Suppression/Enhancement) |
| 4-HIAA | LLOQ, QC Low, Mid, High | ≥94.7 | Negligible ion suppression |
Experimental Workflow Diagram
Caption: Experimental workflow for 4-HIAA quantification in plasma.
Signaling Pathway Context
While 4-HIAA itself is a metabolic end-product and not directly involved in a signaling pathway, its formation is a critical step in the metabolism of psilocybin. The diagram below illustrates this metabolic conversion.
Caption: Metabolic pathway of psilocybin to 4-HIAA.
Conclusion
The LC-MS/MS method described provides a reliable and efficient means for the quantification of 4-HIAA in human plasma. The simple sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this protocol well-suited for high-throughput analysis in pharmacokinetic and clinical research studies involving psilocybin. The provided data demonstrates that the method is accurate, precise, and robust, meeting the standards for bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of Psilocybin Metabolites Psilocin and 4-HIAA in Human Plasma using HPLC with Electrochemical Detection
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Psilocybin, a naturally occurring psychedelic compound, is gaining significant interest for its therapeutic potential. As a prodrug, it is rapidly metabolized in the body to its active form, psilocin, which is further metabolized to compounds including 4-hydroxyindole-3-acetic acid (4-HIAA). Monitoring the pharmacokinetic profiles of these metabolites is crucial for clinical research and drug development. This application note details a sensitive and reliable method for the simultaneous quantification of psilocin and 4-HIAA in human plasma using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). The methodology provides the necessary selectivity and sensitivity for pharmacokinetic studies in a clinical research setting.
Introduction
Psilocybin is rapidly dephosphorylated in vivo by alkaline phosphatases to form psilocin, the primary pharmacologically active metabolite.[1][2][3][4][5] Psilocin exerts its psychedelic effects primarily as an agonist at serotonin 5-HT2A receptors.[1][6] The metabolic pathway continues with the breakdown of psilocin by monoamine oxidase (MAO) into inactive metabolites, most notably this compound (4-HIAA), which is then excreted.[1][3][4] The phenolic hydroxyl group on both psilocin and 4-HIAA makes them electrochemically active, allowing for sensitive detection by an electrochemical detector. HPLC-ECD offers a robust and cost-effective analytical solution for quantifying these analytes in complex biological matrices like plasma.[2] This note provides a detailed protocol for sample preparation and HPLC-ECD analysis, along with method performance data.
Metabolic Pathway of Psilocybin
Experimental Protocol
This protocol is based on the validated HPLC-ECD method described by Hasler et al. (1997) for the determination of psilocin and 4-HIAA in human plasma.[2][7]
1. Plasma Sample Preparation
Due to the instability of the phenolic analytes, immediate stabilization and proper handling are critical.[2]
-
Collection: Collect whole blood in heparinized tubes.
-
Stabilization: Immediately after centrifugation to obtain plasma, add ascorbic acid to the plasma samples to prevent oxidation of the analytes.[2]
-
Deproteinization & Concentration: For reliable quantification, sample work-up involves in-vitro microdialysis for deproteinization, followed by freeze-drying to concentrate the analytes.[2][4]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent mixture, such as methanol/water, and filter through a 0.45 µm membrane filter prior to injection into the HPLC system.[4]
Alternative Sample Preparation: An alternative method involves liquid-liquid extraction (LLE) or automated on-line solid-phase extraction (SPE). For LLE, plasma (2 mL) can be extracted using appropriate organic solvents. For SPE, smaller plasma volumes (400 µL) can be used, offering excellent recovery (~100%).
2. HPLC-ECD Conditions
-
HPLC System: A high-performance liquid chromatography system with a column-switching setup is recommended for enhanced sample cleanup and analytical column protection.[2][4]
-
Analytical Column: Spherisorb RP-8 or equivalent.
-
Mobile Phase: A mixture of aqueous buffer (e.g., phosphate or citrate buffer) and an organic modifier (e.g., methanol or acetonitrile). For example, a mobile phase for psilocin analysis could be 46% (v/v) water containing 0.3 M ammonia and 54% (v/v) methanol.[4] For 4-HIAA, a mobile phase of 0.1 M NaH2PO4, 0.1 mM EDTA, 1 mM sodium octyl sulfate, 12% acetonitrile, and 300 µL/L hexylamine has been used.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Electrochemical Detector: A dual-channel electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode.
-
Working Potential: Set the detector potentials based on the hydrodynamic voltammograms of the analytes to ensure optimal sensitivity and selectivity.
-
Psilocin (PI): +150 mV.[7]
-
4-HIAA: +175 mV.[7]
-
Note: Other methods have utilized higher potentials for psilocin (e.g., +650 to +675 mV), which may offer different selectivity against background interferences. The lower potentials are chosen to minimize baseline noise from the oxidation of water in the mobile phase.[7]
-
Analytical Workflow
References
- 1. Unifying electron transfer mechanism for psilocybin and psilocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of psilocin and this compound in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of psilocin and this compound in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man. [sonar.ch]
- 4. researchgate.net [researchgate.net]
- 5. cores.emory.edu [cores.emory.edu]
- 6. Quantitation of psilocin in human plasma by high-performance liquid chromatography and electrochemical detection: comparison of liquid-liquid extraction with automated on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: Protocol for Solid-Phase Extraction of 4-HIAA from Urine Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the extraction and purification of 4-hydroxyindole-3-acetic acid (4-HIAA), also known as 5-hydroxyindoleacetic acid (5-HIAA), from human urine samples using solid-phase extraction (SPE). 4-HIAA is the primary urinary metabolite of serotonin and serves as a critical biomarker for diagnosing and monitoring neuroendocrine tumors.[1][2][3][4] The described method is designed to be robust, reproducible, and suitable for downstream quantitative analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction and Principle
The accurate quantification of urinary 4-HIAA is essential for the clinical assessment of serotonin metabolism. Urine, as a complex biological matrix, contains numerous endogenous compounds that can interfere with analysis, necessitating an effective sample cleanup procedure.[5] Solid-phase extraction (SPE) is a highly effective technique for isolating analytes from complex matrices by leveraging differences in physical and chemical properties between the analyte and interfering compounds.[5][6]
This protocol employs a reversed-phase or polymeric cation exchange SPE methodology. The non-polar stationary phase retains the 4-HIAA analyte from the aqueous urine sample while allowing polar, water-soluble interferences to pass through. A subsequent washing step removes weakly bound impurities, and the final elution with an organic solvent recovers the purified 4-HIAA for analysis.
Materials and Reagents
2.1 Equipment:
-
SPE Vacuum Manifold or Positive Pressure Manifold
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Centrifuge
-
Sample Evaporator (Nitrogen stream)
-
Autosampler Vials
-
Pipettes and appropriate tips
2.2 Consumables:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Polystyrene-Divinylbenzene) or mixed-mode cation exchange cartridges (30-130 mg, 1-3 mL format).
-
15 mL Polypropylene Centrifuge Tubes
2.3 Reagents:
-
4-HIAA (5-HIAA) analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C-labeled 5-HIAA or 5-HIAA-d5)[1][3]
-
Methanol (HPLC Grade)
-
Water (Deionized or HPLC Grade)
-
Hydrochloric Acid (HCl)
-
Ammonium Acetate
-
Acetonitrile (HPLC Grade)
-
Reconstitution Solvent (e.g., 30% Methanol in water)[7]
Experimental Protocols
3.1 Patient Preparation and Sample Collection:
-
Dietary Restrictions: For at least 72 hours prior to and during collection, patients should avoid foods rich in serotonin and its precursors. These include avocados, bananas, tomatoes, plums, walnuts, pineapple, and eggplant.[4][8][9]
-
Medication Review: Patients should consult with their physician to abstain from medications that can interfere with 4-HIAA levels for 72 hours. Common interfering drugs include acetaminophen, methocarbamol, and certain antidepressants.[8][9]
-
Urine Collection: A 24-hour urine sample is required for accurate quantitative analysis.[8][9] The collection should be performed in a container provided by the laboratory, which may contain a preservative.[10] Throughout the 24-hour collection period, the sample must be kept refrigerated.[4][8]
3.2 Sample Pre-treatment:
-
Measure and record the total volume of the 24-hour urine collection.
-
Thoroughly mix the entire collection and transfer a 5-10 mL aliquot to a centrifuge tube.
-
To prevent degradation, the pH of the urine aliquot should be adjusted to approximately 3 using hydrochloric acid.[11]
-
Spike the aliquot with an appropriate concentration of an isotopically labeled internal standard (IS) to correct for extraction variability and matrix effects.[1]
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at ≥3000 x g for 10 minutes to pellet any particulate matter.
-
Carefully transfer the supernatant for SPE processing.
3.3 Solid-Phase Extraction (SPE) Procedure: The following is a general procedure using a polymeric reversed-phase SPE cartridge. Volumes may need optimization based on the specific cartridge and sorbent mass.
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through the sorbent. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of deionized water. Ensure the pH of the equilibration solvent is similar to the pre-treated sample.
-
Sample Loading: Load 1-2 mL of the pre-treated urine supernatant onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove hydrophilic impurities.[7]
-
Drying: Dry the cartridge thoroughly by applying vacuum or positive pressure for 5-10 minutes to remove residual water.
-
Elution: Elute the retained 4-HIAA and internal standard from the cartridge using 1.5-2 mL of methanol into a clean collection tube.[7]
3.4 Eluate Post-Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45 °C.[7]
-
Reconstitute the dried residue in 0.5 mL of a suitable solvent (e.g., 30% methanol) compatible with the initial mobile phase of the analytical system.[7]
-
Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.
Downstream Analysis
The purified extract is ready for analysis, typically by LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
Example LC-MS/MS Parameters:
-
Column: C18 or Phenyl reverse-phase column.
-
Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive mode.[1]
-
MRM Transitions:
Quantitative Data and Method Performance
The performance of methods for 4-HIAA analysis varies based on the specific SPE sorbent, automation, and detection system used. The following table summarizes typical performance characteristics reported in the literature.
| Parameter | Value | Method / Notes | Citation |
| Extraction Recovery | 87.2% - 114% | Automated on-line SPE with polystyrene resin followed by HPLC. | [12] |
| >69% (RSD < 11%) | Automated SPE with cation exchange cartridges for various drugs. | [13] | |
| Intra-Assay Precision (CV%) | 1.2% - 3.9% | Automated on-line SPE-HPLC. | [12] |
| <15% | Automated SPE-LC-MS/MS for various drugs. | [13] | |
| Inter-Assay Precision (CV%) | 3.2% - 7.6% | Automated on-line SPE-HPLC. | [12] |
| <15% | Automated SPE-LC-MS/MS for various drugs. | [13] | |
| Linearity (r²) | >0.99 | LC-MS/MS method with supported liquid extraction. | [1] |
| Limit of Quantification (LOQ) | 5.3 µmol/L | LC-MS/MS method with supported liquid extraction. | [1] |
| 3 to 25 ng/mL | Automated SPE-LC-MS/MS for various drugs. | [13] |
Visualized Workflows
The following diagrams illustrate the metabolic pathway of 4-HIAA and the experimental workflow for its extraction.
Caption: Metabolic pathway from Tryptophan to 4-HIAA (5-HIAA).
References
- 1. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lab Information Manual [apps.sbgh.mb.ca]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 5-Hydroxyindoleacetic Acid (HIAA), Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 10. neuroendocrine.org.au [neuroendocrine.org.au]
- 11. Urinary sampling for 5HIAA and metanephrines determination: revisiting the recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated on-line solid-phase extraction coupled with HPLC for measurement of 5-hydroxyindole-3-acetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 4-Hydroxyindole-3-acetic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxyindole-3-acetic acid (4-OH-IAA) is a significant metabolite of psilocybin and psilocin, psychoactive compounds found in certain species of mushrooms.[1] Accurate quantification of 4-OH-IAA in biological matrices is crucial for pharmacokinetic and metabolic studies in the context of the growing interest in psilocybin for therapeutic applications.[2][3][4]
Direct analysis of 4-OH-IAA by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability. The molecule contains three active hydrogen atoms—on the carboxylic acid, the phenolic hydroxyl group, and the indole nitrogen—which lead to strong intermolecular hydrogen bonding and potential degradation at the high temperatures of the GC inlet and column.[5] Derivatization is a necessary sample preparation step to replace these active hydrogens with non-polar functional groups, thereby increasing the analyte's volatility and thermal stability for reliable GC-MS analysis.[6]
This application note provides detailed protocols for the derivatization of 4-OH-IAA using two common and effective methods: silylation and acylation.
Derivatization Strategies
The primary goal of derivatization for GC analysis is to convert polar, non-volatile compounds into less polar, more volatile derivatives.[6] For a molecule like 4-OH-IAA, with its hydroxyl, carboxyl, and amine functional groups, silylation and acylation are the most suitable strategies.
-
Silylation: This is one of the most widely used derivatization techniques for GC-MS.[7] It involves replacing the active hydrogens with a trimethylsilyl (TMS) group, Si(CH3)3.[6] Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective and react with a wide range of functional groups including alcohols, phenols, carboxylic acids, and amines.[7] The resulting TMS derivatives are significantly more volatile and thermally stable.[6] For comprehensive derivatization of all three active sites on 4-OH-IAA, a catalyst like trimethylchlorosilane (TMCS) is often included with BSTFA.
-
Acylation: This method introduces an acyl group (e.g., acetyl, trifluoroacetyl) by reacting the analyte with an acylating agent, typically an acid anhydride like acetic anhydride or trifluoroacetic anhydride (TFAA).[6][8] Acylation effectively derivatizes hydroxyl and amine groups, increasing volatility and often improving chromatographic peak shape.[6] Fluorinated anhydrides (e.g., TFAA) are particularly useful as they create derivatives that are highly responsive to electron capture detectors (ECD), although they are also fully compatible with standard flame ionization (FID) and mass spectrometry detectors.[6][9]
Experimental Workflow
The overall process from sample extraction to data analysis involves several key steps, as illustrated in the workflow diagram below. This protocol assumes the analyte has been previously extracted from its matrix (e.g., via liquid-liquid extraction or solid-phase extraction) and dried.
Caption: General experimental workflow for the derivatization and GC-MS analysis of 4-OH-IAA.
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol describes the formation of the tri-TMS derivative of 4-OH-IAA. Silylation is a robust and widely applicable method for compounds with multiple active hydrogens.[6][7]
Materials:
-
Dried 4-OH-IAA extract or standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine or Acetonitrile (Anhydrous grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Place the dried sample extract (typically containing 1-100 µg of analyte) into a 2 mL reaction vial.
-
Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the vial at 70°C for 45 minutes to ensure complete derivatization of all active sites. Reaction time and temperature may require optimization depending on the specific sample matrix and analyte concentration.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. A typical injection volume is 1 µL.
Derivatization Reaction: The silylation reaction replaces the active hydrogens on the carboxyl, hydroxyl, and indole amine groups with trimethylsilyl (TMS) groups.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. gcms.cz [gcms.cz]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Acquiring and Utilizing Certified Reference Material for 4-Hydroxyindole-3-acetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the acquisition and application of Certified Reference Material (CRM) for 4-Hydroxyindole-3-acetic acid (4-HIAA). 4-HIAA is a key metabolite of psilocybin and its pharmacologically active metabolite, psilocin, making it a critical biomarker in clinical and forensic research involving these psychedelic compounds. The use of a CRM is essential for ensuring the accuracy, reliability, and traceability of analytical measurements.
Certified Reference Material (CRM) for this compound
A Certified Reference Material is a highly characterized and stable material with one or more certified property values, produced in a quality system-compliant manner. For 4-HIAA, the CRM serves as a calibration standard and quality control material for analytical methods.
Sourcing and Specifications
Several reputable suppliers provide this compound as a CRM or analytical reference standard. When acquiring a CRM, it is crucial to obtain and review the Certificate of Analysis (CoA), which provides detailed information on the material's properties.
Table 1: Representative Quantitative Data for this compound CRM
| Parameter | Typical Specification | Notes |
| Product Name | This compound | |
| CAS Number | 56395-08-5 | |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | |
| Purity (as stated on CoA) | ≥98% | Typically determined by HPLC or LC-MS. |
| Format | Crystalline solid or pre-dissolved solution | Solid form requires careful preparation of stock solutions. |
| Storage Conditions | -20°C | Refer to the CoA for specific long-term storage recommendations. |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [1] |
| Certified Concentration (if solution) | e.g., 100 µg/mL in Methanol | The uncertainty of the certified value will be provided on the CoA. |
Note: The information in Table 1 is representative. Always refer to the specific Certificate of Analysis provided by the supplier for the exact certified values and uncertainty.
Key Suppliers
Metabolic Pathway of Psilocybin
Understanding the metabolic fate of psilocybin is crucial for interpreting analytical results for 4-HIAA. The following diagram illustrates the principal metabolic pathway.
Caption: Figure 1: Metabolic Pathway of Psilocybin to 4-HIAA.
Experimental Protocols
The following protocols are based on established analytical methods for the quantification of 4-HIAA in biological matrices, particularly human plasma. The use of a CRM for 4-HIAA is integral to these procedures for calibration and quality control.
Preparation of Stock and Working Solutions from a Solid CRM
This protocol describes the preparation of standard solutions from a crystalline 4-HIAA CRM.
Caption: Figure 2: Workflow for Preparation of Standard Solutions.
Methodology:
-
CRM Handling: Allow the 4-HIAA CRM vial to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solution Preparation: Accurately weigh a suitable amount of the solid CRM (e.g., 1 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 1 mL of methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). Sonicate briefly if necessary to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the appropriate solvent to generate a series of working standard solutions at concentrations suitable for spiking into the analytical matrix to create calibrators and quality control samples.
-
Storage: Store stock and working solutions at -20°C or as recommended by the CRM supplier.
Quantification of 4-HIAA in Human Plasma by LC-MS/MS
This protocol is adapted from the method described by Kolaczynska et al. (2021) for the bioanalysis of psilocybin's main metabolites in human plasma.
Table 2: Representative LC-MS/MS Parameters for 4-HIAA Analysis
| Parameter | Representative Value/Condition |
| Sample Preparation | Protein precipitation with methanol. |
| Chromatographic Column | C18 analytical column. |
| Mobile Phase A | Water with a suitable modifier (e.g., 0.1% formic acid). |
| Mobile Phase B | Acetonitrile or Methanol with a suitable modifier. |
| Gradient | A suitable gradient from high aqueous to high organic. |
| Flow Rate | e.g., 0.4 mL/min. |
| Injection Volume | e.g., 5 µL. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode for 4-HIAA. |
| MS/MS Transition (MRM) | Specific precursor and product ions for 4-HIAA (to be optimized). |
| Internal Standard | A stable isotope-labeled analog of 4-HIAA is recommended. |
Experimental Workflow:
Caption: Figure 3: LC-MS/MS Analysis Workflow for 4-HIAA in Plasma.
Methodology:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add the internal standard.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 2.
-
Inject the prepared sample supernatant onto the LC column.
-
Acquire data using Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for 4-HIAA and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the 4-HIAA CRM calibrators to the internal standard against the nominal concentration.
-
Determine the concentration of 4-HIAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The use of a certified reference material for this compound is fundamental for achieving accurate and reproducible quantitative results in research, clinical, and forensic applications. By following standardized protocols for the handling and use of the CRM, and by employing validated analytical methods such as LC-MS/MS, researchers can ensure the quality and integrity of their data in studies involving psilocybin.
References
Application Note: A Comprehensive Guide to Sample Preparation for 4-HIAA Analysis in Brain Tissue Homogenate
Introduction
4-Hydroxyindole-3-acetic acid (4-HIAA) is a major metabolite of the neurotransmitter serotonin. Accurate quantification of 4-HIAA in brain tissue is crucial for researchers in neuroscience and drug development to understand serotonergic system activity and the pathophysiology of various neurological and psychiatric disorders.[1][2] The complex nature of brain tissue, rich in proteins and lipids, presents a significant challenge for direct analysis.[3] Therefore, robust and efficient sample preparation is a critical prerequisite to remove interfering macromolecules, ensuring accurate and reproducible results from analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]
This application note provides detailed protocols for the preparation of brain tissue homogenates for 4-HIAA analysis, focusing on protein precipitation techniques.
Principle of Sample Preparation
The primary goal of sample preparation is to isolate the low-molecular-weight analyte, 4-HIAA, from high-molecular-weight interferences such as proteins. The general workflow involves rapid dissection and freezing of the brain tissue, followed by mechanical homogenization in a solution that simultaneously lyses cells and precipitates proteins.[5][6] Centrifugation then separates the precipitated proteins, leaving the analyte of interest in the supernatant, which can be directly analyzed or subjected to further cleanup steps.
Caption: General workflow for 4-HIAA sample preparation.
Experimental Protocols
This section details two common and effective protocols for preparing brain tissue homogenates for 4-HIAA analysis.
Protocol 1: Acid Precipitation using Perchloric Acid (PCA)
Acid precipitation is a widely used, efficient method for deproteinizing biological samples.[7] Perchloric acid is particularly effective for preparing samples for monoamine metabolite analysis via HPLC-ECD.[5][8]
Materials and Reagents:
-
Brain tissue, rapidly dissected and frozen on dry ice.[5]
-
0.1 M Perchloric Acid (PCA), ice-cold.
-
Homogenizer (e.g., probe sonicator or Dounce homogenizer).[5][6]
-
Refrigerated centrifuge (4°C).
-
Microcentrifuge tubes.
-
Internal Standard (IS) solution (optional, but recommended for LC-MS/MS).
Procedure:
-
Tissue Weighing: Weigh the frozen brain tissue sample in a pre-chilled microcentrifuge tube.
-
Homogenization: Add approximately 10 volumes of ice-cold 0.1 M PCA to the tissue (e.g., 400 µL for a 40 mg tissue sample).[5]
-
Mechanical Disruption: Immediately homogenize the sample. For small brain regions like the striatum, probe sonication for 10-15 seconds on ice is effective.[5] For larger samples, a Dounce or Polytron homogenizer may be used.[5][9] The resulting mixture should be a homogenous suspension.
-
Incubation: Incubate the homogenate on ice for 15-20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.[5] This will pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the clear supernatant, which contains 4-HIAA, and transfer it to a new, clean tube. Be cautious to avoid disturbing the pellet.[5]
-
Storage: Samples can be stored at -80°C until analysis.[5][8]
-
Analysis: The supernatant can often be directly injected into an HPLC system.[1] For LC-MS/MS, further dilution or pH adjustment may be necessary. If particulates are visible, filtering through a 0.22 or 0.45 µm syringe filter is recommended.[5]
Protocol 2: Organic Solvent Precipitation using Acetonitrile/Methanol
Precipitation with organic solvents like acetonitrile or methanol is another common technique, particularly favored for LC-MS/MS applications due to the compatibility of the resulting supernatant with typical mobile phases.[10][11]
Materials and Reagents:
-
Brain tissue, rapidly dissected and frozen on dry ice.
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC or MS grade, ice-cold.
-
Homogenizer (e.g., bead beater or probe sonicator).[12]
-
Refrigerated centrifuge (4°C).
-
Microcentrifuge tubes.
-
Internal Standard (IS) solution.
Procedure:
-
Tissue Weighing: Weigh the frozen brain tissue sample in a pre-chilled microcentrifuge tube.
-
Homogenization: Add 3-4 volumes of ice-cold organic solvent (e.g., ACN containing 1% formic acid for better analyte stability) to the tissue.[13] If using an internal standard, it should be added to this solvent.[13]
-
Mechanical Disruption: Homogenize the sample thoroughly using a bead beater or probe sonicator until no visible tissue clumps remain.
-
Incubation: Vortex the mixture vigorously for 30-60 seconds and incubate on ice for 20 minutes to facilitate protein precipitation.[10]
-
Centrifugation: Centrifuge the homogenate at 14,000-16,000 x g for 15 minutes at 4°C.[10][13]
-
Supernatant Collection: Transfer the clear supernatant to a new tube.
-
Evaporation & Reconstitution (Optional but Recommended): For LC-MS/MS analysis, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.[13] The dried residue is then reconstituted in a smaller volume of the initial mobile phase (e.g., 0.2% formic acid in water/ACN [95:5, v/v]) to concentrate the analyte.[13]
-
Storage: Store the final extract at -80°C until analysis.
Data Presentation
The choice of sample preparation method can significantly impact analyte recovery and the sensitivity of the assay. The following tables summarize various protein precipitation methods and reported performance characteristics for 4-HIAA and related neurotransmitter analysis.
Table 1: Comparison of Common Protein Precipitation Methods
| Method | Principle | Advantages | Disadvantages | Primary Application |
| Acid Precipitation (PCA, TCA) | Reduces pH to the protein's isoelectric point, causing aggregation and precipitation.[7] | Highly efficient protein removal; simple and fast.[5] | Can cause protein denaturation; may require pH adjustment before analysis. | HPLC-ECD[8] |
| Organic Solvent (ACN, MeOH) | Disrupts the protein hydration shell, leading to reduced solubility and precipitation.[7][14] | Supernatant is often compatible with LC mobile phases; effective for a wide range of metabolites.[10][11] | May not precipitate all proteins as effectively as acids; potential for analyte co-precipitation. | LC-MS/MS[4][15] |
| Salting Out (e.g., Ammonium Sulfate) | High salt concentrations reduce water availability for protein solvation, causing them to precipitate.[7] | Mild method that often preserves protein function. | High salt content in the supernatant can interfere with subsequent analysis and instrumentation. | Proteomics |
| Chloroform/Methanol | A biphasic system that separates proteins from both polar and non-polar small molecules.[10] | Highly effective for isolating proteins while minimizing loss.[3][16] | More complex and time-consuming than single-solvent methods. | Metabolomics, Proteomics[10][16] |
Table 2: Performance Data for 4-HIAA and Related Analytes in Biological Tissues
| Analyte | Matrix | Method | LLOQ (ng/mL) | Recovery (%) | Reference |
| 4-HIAA | Human Plasma | Protein Precipitation (Methanol) | 2.5 | 94.7 - 100 | [11] |
| 4-HIAA | Rat Brain | Not Specified | 1.0 - 50 (Validation Range) | N/A | [17] |
| 5-HIAA | Rat Brain | Protein Precipitation (ACN + Formic Acid) | 1.0 (LLOQ) | 89.2 - 92.4 | [13] |
| 5-HIAA | Rat Brain | Not Specified | 9.13 (LOQ) | N/A | [18] |
| 5-HIAA | Rat Brain | Not Specified | N/A | 94.04 - 107.53 | [15] |
| 5-HIAA | Mouse Brain | Protein Precipitation (TFA) | ~1.65 (LOQ) | N/A | [4] |
Note: LLOQ (Lower Limit of Quantification) and Recovery data are highly dependent on the specific instrumentation, protocol, and matrix used. Data for 5-HIAA (a structural isomer) is included for comparative purposes where 4-HIAA data is unavailable.
Further Considerations & Best Practices
-
Speed and Temperature: Work quickly and keep samples on ice at all times to minimize enzymatic degradation of 4-HIAA.[5][19] Brain tissue should be frozen immediately upon dissection.[9]
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., 4-HIAA-d4) is highly recommended, especially for LC-MS/MS, to correct for variability in sample processing and matrix effects.[20]
-
Method Validation: Any sample preparation protocol should be thoroughly validated for the specific application by assessing parameters such as recovery, precision, accuracy, and matrix effects.[13][20]
-
Solid-Phase Extraction (SPE): For exceptionally "dirty" samples or when higher sensitivity is required, an additional cleanup step using SPE may be employed after protein precipitation to remove residual lipids, salts, and other interferences.[21][22][23]
Caption: Logical relationship of precipitation methods and analysis.
References
- 1. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cores.emory.edu [cores.emory.edu]
- 6. Using mechanical homogenization to isolate microglia from mouse brain tissue to preserve transcriptomic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 9. NIBSC - Brain Tissue Preparation [nibsc.org]
- 10. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 15. Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to prepare zebrafish brain tissue samples for biochemical assays [protocols.io]
- 20. biorxiv.org [biorxiv.org]
- 21. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 23. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
Application Notes and Protocols: 4-HIAA as a Biomarker for Psilocybin Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Psilocybin, a naturally occurring psychedelic compound, is rapidly gaining interest in the scientific and medical communities for its potential therapeutic applications in various psychiatric disorders. Upon ingestion, psilocybin is quickly dephosphorylated to its active metabolite, psilocin. Psilocin then undergoes further metabolism, primarily through glucuronidation and oxidative deamination. A major product of the oxidative deamination pathway is 4-hydroxyindole-3-acetic acid (4-HIAA), which can be readily detected and quantified in biological fluids. This makes 4-HIAA a valuable biomarker for confirming and monitoring psilocybin administration in clinical and research settings. These application notes provide a comprehensive overview of the pharmacokinetics of 4-HIAA following psilocybin administration and detailed protocols for its quantification.
Data Presentation: Pharmacokinetics of Psilocybin Metabolites
The following tables summarize the pharmacokinetic parameters of psilocin and 4-HIAA after the administration of psilocybin in humans and mice, providing a quantitative basis for the use of 4-HIAA as a biomarker.
Table 1: Pharmacokinetic Parameters of Psilocin and 4-HIAA in Humans Following Oral Psilocybin Administration
| Parameter | Psilocin | 4-HIAA | Psilocin-O-glucuronide | 4-HIAA-glucuronide | Study Reference |
| Cmax (ng/mL) | 8.2 ± 2.8 | 150 ± 61 | 70 | 30.0 ± 6.7 | [1][2] |
| 17 | 86 | [2] | |||
| tmax (h) | 1.75 ± 0.62 | 1.88 ± 0.68 | 4.4 | 0.45 ± 0.11 | [1][2] |
| 2.1 | 1.8 | [2] | |||
| ~2.5 | ~2.5 | [3][4] | |||
| t1/2 (h) | 2.7 ± 1.06 | 2.4 ± 1.61 | 3.2 | 1.38 ± 0.27 | [2][3] |
| 2.3 | 2.1 | [2] |
Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life. Values are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of Psilocin and 4-HIAA in Humans Following Intravenous Psilocybin Administration (1 mg)
| Parameter | Psilocin | 4-HIAA | Study Reference |
| Cmax (ng/mL) | 12.9 ± 5.6 | Not Detected | [1][5] |
| tmax (min) | 1.9 ± 1.0 | - | [1][5] |
| t1/2 (h) | 1.2 ± 0.33 | - | [2] |
Table 3: Pharmacokinetic Parameters of Psilocin and 4-HIAA in Mice Following Oral Psilocybin Administration (3 mg/kg)
| Parameter | Psilocin | 4-HIAA | Psilocin-O-glucuronide | 4-HIAA-glucuronide | Study Reference |
| Cmax (ng/mL) | 198 ± 28 | 84.9 ± 17.7 | 521 ± 57 | 30.0 ± 6.7 | [3][4] |
| tmax (h) | 0.30 ± 0.11 | 0.30 ± 0.11 | 0.35 ± 0.14 | 0.45 ± 0.11 | [3][4] |
| t1/2 (h) | 0.91 ± 0.11 | 0.75 ± 0.11 | 0.97 ± 0.06 | 1.38 ± 0.27 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic fate of psilocybin and a general workflow for the analysis of its metabolites.
Experimental Protocols
Protocol for Quantification of 4-HIAA in Human Plasma by LC-MS/MS
This protocol is synthesized from methodologies described in the literature and is intended as a guide.[6] Optimization and validation are required for specific laboratory conditions.
a. Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
4-HIAA analytical standard
-
Tryptophan-d5 (or other suitable internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or acetic acid)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS/MS system with electrospray ionization (ESI) source
b. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add an appropriate amount of internal standard solution (e.g., tryptophan-d5).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Symmetry C18, 3.5 µm, 4.6 x 75 mm) is suitable.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[3]
-
Gradient: A gradient elution is typically used, starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, and then re-equilibrating the column. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for 4-HIAA detection.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) and a specific product ion (Q3) for 4-HIAA and the internal standard are monitored.
-
4-HIAA Transition: (Specific m/z values to be determined based on instrumentation and standards)
-
Internal Standard Transition: (Specific m/z values to be determined)
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of 4-HIAA in the unknown samples is determined.
-
Protocol for Quantification of 4-HIAA in Human Plasma by HPLC-ECD
This protocol is based on a previously established method and is provided as a reference.[1][5][7]
a. Materials and Reagents:
-
Human plasma
-
4-HIAA analytical standard
-
Ascorbic acid
-
HPLC system with an electrochemical detector (ECD)
-
C18 reversed-phase column
-
Mobile phase components (e.g., buffer, methanol, acetonitrile)
b. Sample Preparation:
-
To stabilize the phenolic analytes, add ascorbic acid to the plasma samples.[1][5][7]
-
Reconstitute the dried samples in an appropriate solvent.
-
Further sample clean-up may be necessary, such as in-vitro microdialysis, to remove interfering substances.[1][5]
c. HPLC-ECD Analysis:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: The specific composition of the mobile phase needs to be optimized for the separation of 4-HIAA.
-
Detection: An electrochemical detector is used, with the working potential optimized for the detection of 4-HIAA.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify 4-HIAA in the plasma samples.
Conclusion
4-HIAA is a reliable and quantifiable biomarker for psilocybin administration. Its pharmacokinetic profile, characterized by a rapid appearance and relatively short half-life in plasma, makes it suitable for detecting recent psilocybin use. The analytical methods outlined, particularly LC-MS/MS, provide the sensitivity and specificity required for accurate quantification in research and clinical applications. The provided protocols serve as a foundation for laboratories to develop and validate their own assays for the analysis of 4-HIAA.
References
- 1. Determination of psilocin and this compound in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fungifun.org [fungifun.org]
Application Note: High-Throughput Screening for Modulators of Monoamine Oxidase A using a Fluorescence-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxyindole-3-acetic acid (4-OH-IAA) is a primary metabolite of psilocin, the active psychedelic compound derived from psilocybin.[1][2][3] Psilocin is metabolized in the body by monoamine oxidase (MAO) and aldehyde dehydrogenase to form 4-OH-IAA.[4] Given its origin, 4-OH-IAA may interact with key enzymes in the serotonergic pathway, such as Monoamine Oxidase A (MAO-A). MAO-A is a crucial enzyme that catalyzes the oxidative deamination of monoamines, including serotonin and dopamine, and is a significant target for therapeutic drugs, particularly for depression and neurological disorders.[5][6] High-throughput screening (HTS) provides a rapid and efficient method to test large numbers of compounds for their biological activity, accelerating the identification of potential drug candidates.[7]
This application note details a proposed high-throughput, fluorescence-based assay to screen for potential inhibitory activity of 4-OH-IAA and other compounds against human MAO-A.
Assay Principle
The assay is a coupled enzymatic reaction designed for a 384-well plate format. It quantifies the activity of MAO-A by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like p-tyramine.[5] The generated H₂O₂ is detected using a highly sensitive fluorogenic probe, such as Amplex® Red, in the presence of horseradish peroxidase (HRP). HRP catalyzes the reaction between H₂O₂ and the probe to produce a highly fluorescent compound (resorufin).[8][9] A decrease in the fluorescence signal indicates the inhibition of MAO-A activity. This "mix-and-read" format is robust and amenable to automation for HTS applications.[5]
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human Monoamine Oxidase A (MAO-A)
-
Substrate: p-Tyramine hydrochloride
-
Detection Reagent: Amplex® Red
-
Coupling Enzyme: Horseradish Peroxidase (HRP)
-
Positive Control: Clorgyline (a known MAO-A inhibitor)
-
Test Compound: this compound (4-OH-IAA)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Microplates: 384-well, solid black, flat-bottom plates
-
Instrumentation: Fluorescence microplate reader with excitation/emission wavelengths of ~540/590 nm, automated liquid handling system.
Reagent Preparation
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
MAO-A Enzyme Stock: Reconstitute lyophilized MAO-A in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
HRP Stock: Prepare a 10 U/mL stock solution of HRP in Assay Buffer. Aliquot and store at -20°C.
-
Amplex® Red Stock: Prepare a 10 mM stock solution of Amplex® Red in DMSO. Store protected from light at -20°C.
-
p-Tyramine Stock: Prepare a 100 mM stock solution of p-Tyramine in deionized water. Store at -20°C.
-
Compound Plates: Prepare serial dilutions of 4-OH-IAA and Clorgyline in DMSO. For a typical 10-point dose-response curve, start with a 10 mM stock and perform 1:3 serial dilutions.
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate with a final assay volume of 20 µL.
-
Compound Dispensing:
-
Using an automated liquid handler, dispense 200 nL of test compounds (from compound plates), positive control (Clorgyline), or DMSO (for negative and positive controls) into the appropriate wells of a 384-well assay plate.
-
-
Enzyme Addition:
-
Prepare the MAO-A working solution in Assay Buffer. The final concentration should be optimized, typically around 5-10 µg/mL.
-
Dispense 10 µL of the MAO-A working solution to all wells containing compounds and to the positive control wells.
-
Dispense 10 µL of Assay Buffer without enzyme to the negative control (background) wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare the Substrate/Detection Mix containing p-Tyramine, Amplex® Red, and HRP in Assay Buffer. Final concentrations in the 20 µL reaction volume should be approximately 1 mM p-Tyramine, 50 µM Amplex® Red, and 1 U/mL HRP.
-
Dispense 10 µL of the Substrate/Detection Mix to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.
-
Data Presentation and Analysis
Calculations
The percentage of MAO-A inhibition for each compound concentration is calculated as follows:
% Inhibition = (1 - (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_NoInhibitor - Fluorescence_Background)) * 100
Where:
-
Fluorescence_Sample: Fluorescence from wells with enzyme and test compound.
-
Fluorescence_Background: Fluorescence from wells without enzyme (negative control).
-
Fluorescence_NoInhibitor: Fluorescence from wells with enzyme and DMSO (positive control for activity).
The IC₅₀ value, the concentration of an inhibitor where the response is reduced by half, is determined by fitting the dose-response data to a four-parameter logistic equation.
Assay Performance Metrics
The quality and reliability of the HTS assay can be evaluated using the Z'-factor:
Z' = 1 - (3 * (SD_NoInhibitor + SD_PositiveControl)) / |Mean_NoInhibitor - Mean_PositiveControl|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10]
Hypothetical Results
The following table summarizes hypothetical quantitative data for the inhibition of MAO-A by 4-OH-IAA compared to the known inhibitor, Clorgyline.
| Compound | Target | Assay Type | IC₅₀ (µM) | Max Inhibition (%) | Z'-Factor |
| 4-OH-IAA | MAO-A | Fluorescence | 15.2 | 85 | 0.78 |
| Clorgyline | MAO-A | Fluorescence | 0.008 | 98 | 0.82 |
Interpretation: In this hypothetical scenario, 4-OH-IAA demonstrates moderate inhibitory activity against MAO-A, with an IC₅₀ value of 15.2 µM. The known potent inhibitor, Clorgyline, shows a much lower IC₅₀ value of 0.008 µM, as expected.[10] The high Z'-factor values for both runs indicate that the assay is robust and reliable for high-throughput screening.
Summary
This application note provides a detailed protocol for a proposed fluorescence-based high-throughput screening assay to identify and characterize inhibitors of Monoamine Oxidase A. The assay is sensitive, robust, and can be readily automated, making it an effective tool for screening compound libraries and investigating the pharmacological profile of metabolites like this compound. The described workflow allows for efficient data generation and analysis, facilitating the discovery of novel modulators of MAO-A activity for drug development and research purposes.
References
- 1. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. "Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitor" by Amber N. Edinoff, Connor R. Swinford et al. [scholarlycommons.pacific.edu]
- 7. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Peroxidase Detection | AAT Bioquest [aatbio.com]
- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
Development of a Competitive ELISA for 4-Hydroxyindole-3-acetic Acid (4-HIAA) Detection
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyindole-3-acetic acid (4-HIAA) is a primary metabolite of psilocin, the psychoactive compound derived from psilocybin. As research into the therapeutic potential of psychedelics expands, there is a growing need for robust and sensitive methods to quantify key metabolites like 4-HIAA in biological samples. This document outlines the development and protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of 4-HIAA. This immunoassay provides a high-throughput and cost-effective alternative to traditional chromatographic methods for pharmacokinetic and metabolic studies.
Principle of the Assay
The 4-HIAA competitive ELISA is a quantitative immunoassay designed for the detection of small molecules.[1][2] The assay is based on the principle of competition between 4-HIAA in the sample and a fixed amount of enzyme-labeled 4-HIAA for a limited number of binding sites on a specific anti-4-HIAA antibody coated on a microplate. As the concentration of 4-HIAA in the sample increases, the amount of enzyme-labeled 4-HIAA that can bind to the antibody decreases. This results in a signal that is inversely proportional to the concentration of 4-HIAA in the sample.[2][3]
Data Presentation
Table 1: Quantitative Data from Literature for 4-HIAA in Human Plasma
| Parameter | Value | Method | Reference |
| Peak Plasma Concentration | 150 ± 61 ng/mL | HPLC-ECD | [4][5] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | LC-MS/MS | [6] |
Signaling Pathway
4-HIAA is a downstream metabolite in the serotonin pathway. Psilocybin is dephosphorylated to psilocin, which is then metabolized to 4-HIAA.[7] This pathway is significant in understanding the pharmacokinetics and overall physiological effects of psilocybin administration.
Experimental Protocols
Synthesis of 4-HIAA-Protein Conjugate (Immunogen)
This protocol is adapted from the synthesis of 5-HIAA-protein conjugates for antibody production.[8]
Materials:
-
This compound (4-HIAA)
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
N,N'-Dicyclohexylcarbodiimide (DCDI)
-
Dry Dioxane
-
Borate Buffer (pH 8.5, 0.15 M)
-
Dialysis Tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Activation of 4-HIAA: Dissolve 4-HIAA in dry dioxane. Add DCDI to the solution to form the acid anhydride of 4-HIAA. Allow the reaction to proceed for 4 hours at room temperature.
-
Removal of Byproduct: Centrifuge the reaction mixture to remove the dicyclohexyl urea precipitate.
-
Conjugation to Carrier Protein: Prepare a solution of BSA or KLH in borate buffer. Slowly add the supernatant containing the activated 4-HIAA to the protein solution with constant stirring.
-
Overnight Incubation: Continue stirring overnight at 4°C to allow for the coupling reaction.
-
Purification: Dialyze the conjugate extensively against PBS at 4°C for 48 hours with multiple buffer changes to remove unreacted 4-HIAA and other small molecules.
-
Characterization: Determine the conjugation efficiency by methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Production and Characterization of Anti-4-HIAA Monoclonal Antibodies
This protocol is based on standard methods for monoclonal antibody production.[9][10][11]
Procedure:
-
Immunization: Immunize BALB/c mice with the 4-HIAA-protein conjugate emulsified in a suitable adjuvant (e.g., Freund's adjuvant) over a period of several weeks.
-
Hybridoma Production: Fuse spleen cells from the immunized mice with myeloma cells to create hybridomas.
-
Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to a 4-HIAA conjugate (different from the one used for immunization, e.g., 4-HIAA-ovalbumin) using an indirect ELISA.
-
Cloning and Expansion: Select and subclone the hybridomas producing high-affinity antibodies. Expand the selected clones to produce larger quantities of the monoclonal antibody.
-
Purification: Purify the monoclonal antibody from the culture supernatant using protein A/G affinity chromatography.
-
Characterization: Characterize the purified antibody for its affinity, specificity, and cross-reactivity with related molecules using techniques like ELISA and surface plasmon resonance.[9]
4-HIAA Competitive ELISA Protocol
This protocol provides a general framework for a competitive ELISA.[1][3]
Materials:
-
Anti-4-HIAA antibody-coated 96-well microplate
-
4-HIAA standards
-
Samples containing 4-HIAA
-
4-HIAA-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 1 M H₂SO₄)
Procedure:
-
Prepare Standards and Samples: Prepare a series of 4-HIAA standards of known concentrations. Dilute samples as necessary to fall within the assay range.
-
Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.
-
Add HRP Conjugate: Immediately add 50 µL of the 4-HIAA-HRP conjugate to each well.
-
Incubate: Cover the plate and incubate for 1 hour at 37°C.
-
Wash: Aspirate the contents of the wells and wash each well 4-5 times with wash buffer.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well.
-
Incubate in Dark: Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the 4-HIAA concentration for the standards. Determine the concentration of 4-HIAA in the samples by interpolating their absorbance values from the standard curve.
References
- 1. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 2. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of psilocin and this compound in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Production and characterization of high-affinity monoclonal antibodies against morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Production, Characterization, and Use of Peptide Antibodies [mdpi.com]
- 11. Production and characterization of monoclonal antibodies against bovine luteinizing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying 4-Hydroxy-3-iodo-5-nitrophenylacetic Acid in Preclinical Pharmacokinetic Studies: An Application Note and Protocol Template
Disclaimer: Publicly available scientific literature and databases do not contain information on the preclinical pharmacokinetics or validated bioanalytical methods for the quantification of 4-hydroxy-3-iodo-5-nitrophenylacetic acid (4-HIAA). This compound is primarily documented as a hapten for immunological research.[1]
Therefore, this document provides a detailed, exemplary Application Note and Protocol for a structurally related compound, 4-hydroxyindole-3-acetic acid (4-HIAA) , a known metabolite of psilocybin.[1][2] This template is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals on the structure and content of such a document. The methodologies and data presented herein for this compound can be adapted for the development of a novel assay for 4-hydroxy-3-iodo-5-nitrophenylacetic acid, which would require full de novo method development and validation.
Application Note: Quantification of this compound in Preclinical Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of drug metabolites in biological matrices is a critical aspect of preclinical pharmacokinetic (PK) studies. It provides essential data on the absorption, distribution, metabolism, and excretion (ADME) of a parent compound. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound (4-HIAA) in plasma, a key metabolite in the context of certain therapeutic pathways. The protocol outlined below is suitable for generating high-quality data for pharmacokinetic modeling in preclinical species.
Experimental Overview
A simple protein precipitation method is employed for plasma sample preparation, followed by analysis using a rapid and selective LC-MS/MS method. This approach ensures high throughput and reliable quantification of 4-HIAA across a range of concentrations relevant to preclinical PK studies.
Detailed Experimental Protocols
1. Materials and Reagents
-
This compound (4-HIAA) reference standard
-
This compound-d5 (4-HIAA-d5) internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Control plasma (e.g., rat, mouse)
2. Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Dissolve 1 mg of 4-HIAA and 4-HIAA-d5 in 1 mL of methanol, respectively.
-
Working Standard Solutions: Serially dilute the 4-HIAA primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 4-HIAA-d5 primary stock solution in 50:50 (v/v) acetonitrile:water.
3. Sample Preparation
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL 4-HIAA-d5 in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL into the LC-MS/MS system.
4. LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Time (min) %B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) 4-HIAA 190.1 146.1 | 4-HIAA-d5 | 195.1 | 151.1 |
-
Key Parameters: Optimize source temperature, ion spray voltage, and collision energy for maximal signal intensity.
-
Data Presentation: Hypothetical Preclinical Pharmacokinetic Data for 4-HIAA
The following tables summarize hypothetical pharmacokinetic parameters of 4-HIAA following a single oral administration of a parent compound to rats.
Table 1: Plasma Concentration of 4-HIAA Over Time
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (n=3) |
| 0.25 | 15.2 ± 3.1 |
| 0.5 | 45.8 ± 8.9 |
| 1 | 120.5 ± 25.3 |
| 2 | 250.1 ± 48.7 |
| 4 | 180.6 ± 35.1 |
| 8 | 50.3 ± 10.2 |
| 12 | 10.1 ± 2.5 |
| 24 | Below Limit of Quantification |
Table 2: Key Pharmacokinetic Parameters of 4-HIAA
| Parameter | Value |
| Cmax (ng/mL) | 255.4 |
| Tmax (hours) | 2.0 |
| AUC0-t (ngh/mL) | 1250 |
| AUC0-inf (ngh/mL) | 1285 |
| t1/2 (hours) | 3.5 |
Visualizations
Diagram 1: Bioanalytical Workflow for 4-HIAA Quantification
Caption: A schematic of the bioanalytical workflow for the quantification of 4-HIAA in plasma samples.
Diagram 2: Hypothetical Metabolic Pathway of a Parent Drug to 4-HIAA
Caption: A simplified diagram illustrating a potential metabolic conversion of a parent drug to 4-HIAA.
The provided protocol for the quantification of this compound offers a reliable and high-throughput method for preclinical pharmacokinetic studies. While no specific methods exist for 4-hydroxy-3-iodo-5-nitrophenylacetic acid, this document serves as a foundational template for the development and validation of a novel bioanalytical assay for this and other similar molecules. The successful application of such methods is paramount for the accurate characterization of the pharmacokinetic profiles of new chemical entities and their metabolites.
References
- 1. Chemical and serological studies with an iodine-containing synthetic immunological determinant 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The affinity maturation of anti-4-hydroxy-3-nitrophenylacetyl mouse monoclonal antibody. A calorimetric study of the antigen-antibody interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 4-HIAA Urine Analysis by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-hydroxy-3-iodo-alpha-methyl-phenylacetic acid (4-HIAA) in urine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4]
Q2: Why is human urine considered a challenging matrix for 4-HIAA analysis?
A2: Human urine is a complex biological fluid with high variability in its composition between individuals and over time for the same individual.[5][6] It contains high concentrations of endogenous substances like urea, salts, and various organic acids, which can interfere with the ionization of 4-HIAA, often leading to significant ion suppression.[7][8] The diverse and concentrated nature of the urine matrix makes it difficult to achieve clean sample extracts without robust purification methods.[6]
Q3: What are the primary strategies to mitigate or overcome matrix effects?
A3: There are three main strategies to combat matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and simple "dilute-and-shoot" methods.[3]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte (4-HIAA) from the co-eluting matrix components can significantly reduce interference at the ion source.[3]
-
Compensation using Internal Standards: The use of an appropriate internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, is considered the gold standard for compensating for matrix effects.[5]
Q4: How can I determine if my 4-HIAA analysis is being affected by matrix effects?
A4: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This provides a qualitative assessment. A constant flow of 4-HIAA standard is infused into the mass spectrometer after the LC column. A blank, extracted urine sample is then injected. Any dip or rise in the constant 4-HIAA signal indicates at which retention times ion suppression or enhancement occurs.[8][9]
-
Post-Extraction Spike: This method offers a quantitative measure. The response of an analyte spiked into a blank, extracted matrix is compared to the response of the same analyte in a neat solvent. The ratio of these responses, known as the matrix factor, quantifies the extent of ion suppression or enhancement.[2][9]
Q5: What is the most effective type of internal standard for 4-HIAA analysis in urine?
A5: A stable isotope-labeled (SIL) internal standard of 4-HIAA is the most effective choice.[3] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects.[1] Because the mass spectrometer can differentiate between the analyte and the SIL-IS by their mass difference, the ratio of their signals remains constant, thus correcting for variations in ionization efficiency.[1][8]
Troubleshooting Guide
Problem: I am observing significant and inconsistent ion suppression for 4-HIAA.
-
Possible Cause: High concentrations of endogenous interfering compounds are co-eluting with 4-HIAA. The variability between urine samples leads to inconsistent suppression.
-
Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to compensate for variable suppression between samples. The SIL-IS will experience the same degree of suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[1][8]
-
Improve Sample Preparation: If a SIL-IS is not available or if suppression is too severe, a more rigorous sample cleanup is necessary. Solid-Phase Extraction (SPE) is generally more effective at removing a wider range of interferences than Liquid-Liquid Extraction (LLE) or simple dilution.[10]
-
Optimize Chromatography: Adjust the mobile phase gradient or change the stationary phase of the LC column to improve the separation of 4-HIAA from the interfering peaks identified during matrix effect assessment.[3]
-
Problem: My 4-HIAA recovery is low and variable after the sample preparation step.
-
Possible Cause: The chosen sample preparation protocol is not optimized for 4-HIAA in the urine matrix.
-
Solutions:
-
For Solid-Phase Extraction (SPE):
-
Verify Sorbent Choice: Ensure the SPE sorbent chemistry (e.g., mixed-mode, reversed-phase) is appropriate for the acidic nature of 4-HIAA.
-
Optimize Wash Steps: The wash solvent should be strong enough to remove interferences but weak enough to not elute the retained 4-HIAA. Test different solvent compositions and strengths.[11]
-
Optimize Elution Solvent: Ensure the elution solvent is strong enough to fully recover 4-HIAA from the sorbent. The pH of the elution solvent may also need adjustment.
-
-
For Liquid-Liquid Extraction (LLE):
-
Adjust pH: The pH of the urine sample should be adjusted to ensure 4-HIAA is in a non-ionized state to facilitate its transfer into the organic extraction solvent.
-
Test Different Extraction Solvents: The polarity and properties of the organic solvent are critical. Test a range of water-immiscible solvents to find one with the best recovery for 4-HIAA.
-
-
Evaluate a "Dilute-and-Shoot" approach: If the sensitivity of your LC-MS/MS system is sufficient, a simple dilution of the urine sample (e.g., 10-fold or more) can reduce the concentration of interfering components, thereby mitigating both matrix effects and recovery issues.[9][12]
-
Data Presentation: Comparison of Mitigation Strategies
Table 1: Comparison of Common Sample Preparation Techniques for Urinary Acids
| Feature | Dilute-and-Shoot | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Moderate (Relies on dilution factor) | Good | Excellent |
| Analyte Recovery | 100% (by definition) | Variable (Average ~77.4% for organic acids[10]) | Good to Excellent (Average ~84.1% for organic acids[10]) |
| Selectivity | Low | Moderate | High |
| Throughput / Simplicity | High | Moderate | Moderate to Low |
| Cost per Sample | Low | Low to Moderate | High |
| Recommendation | Use when instrument sensitivity is very high and matrix effects are manageable with dilution. | A cost-effective option when SPE is not feasible, but requires significant method development.[10] | Recommended for complex matrices like urine to achieve the cleanest extracts and minimize matrix effects.[10][13] |
Table 2: Effectiveness of Calibration Strategies in Overcoming Matrix Effects
| Calibration Strategy | How it Works | Pros | Cons |
| External Calibration | A calibration curve is prepared in a neat solvent. Sample concentrations are calculated from this curve. | Simple and fast to prepare. | Does not compensate for matrix effects, leading to inaccurate results (under or overestimation).[8] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix (e.g., analyte-free urine) that has undergone the same sample preparation process. | Can compensate for matrix effects if the blank matrix is identical to the samples.[8] | Finding a true blank matrix for endogenous compounds is often impossible. Matrix variability between samples can still lead to inaccuracies.[5] |
| Stable Isotope Dilution (with SIL-IS) | A known amount of a stable isotope-labeled internal standard is added to all samples and standards before processing. Quantification is based on the peak area ratio of the analyte to the SIL-IS. | Considered the "gold standard." Effectively compensates for both matrix effects and variability in sample recovery.[8][14] | The primary drawback is the higher cost and commercial availability of the specific SIL-IS.[5] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solvent): Spike 4-HIAA standard into the final reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Spike Matrix): Process at least six different lots of blank urine through the entire sample preparation procedure. Spike the 4-HIAA standard into the final, clean extracts to the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike the 4-HIAA standard into the blank urine before the sample preparation procedure. This set is used to determine recovery.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for 4-HIAA.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: General Solid-Phase Extraction (SPE) for 4-HIAA
This is a general protocol and must be optimized for your specific application.
-
Sample Pre-treatment: Centrifuge urine sample to remove particulates. Dilute 100 µL of urine with 500 µL of an acidic buffer (e.g., 2% formic acid in water) to ensure 4-HIAA is protonated. Add the internal standard.
-
Column Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute 4-HIAA with 1 mL of a suitable organic solvent, such as methanol or acetonitrile, potentially with a small percentage of ammonia or formic acid to facilitate elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Caption: General workflow for 4-HIAA urine analysis by LC-MS/MS.
Caption: Troubleshooting logic for addressing ion suppression.
Caption: Conceptual comparison of calibration strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Stable isotope dilution high-performance liquid chromatography-electrospray ionization mass spectrometry method for endogenous 2- and 4-hydroxyestrones in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-Hydroxyindole-3-acetic acid (4-OH-IAA) in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and accurate quantification of 4-Hydroxyindole-3-acetic acid (4-OH-IAA) in plasma samples.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound (4-OH-IAA) in plasma samples under typical laboratory conditions?
A1: The stability of 4-OH-IAA in plasma is influenced by temperature and handling. Studies have shown that 4-OH-IAA in human plasma is stable for at least 8 hours at room temperature and can undergo at least three freeze-thaw cycles without significant degradation (≤10%). For longer-term storage, samples are stable for at least one month at -20°C[1]. However, it is crucial to note that phenolic compounds like 4-OH-IAA are generally considered highly unstable, and precautions should be taken to minimize degradation during sample processing[2][3].
Q2: What are the primary causes of 4-OH-IAA degradation in plasma samples?
A2: The primary causes of 4-OH-IAA degradation are enzymatic activity and oxidation. As a phenolic compound, 4-OH-IAA is susceptible to oxidation, which can be accelerated by factors such as exposure to light and air. Additionally, enzymes present in plasma, such as monoamine oxidases, may contribute to its metabolism and degradation[4].
Q3: Are there any recommended additives to improve the stability of 4-OH-IAA in plasma?
A3: Yes, the use of antioxidants is highly recommended. Ascorbic acid has been successfully used to protect 4-OH-IAA from degradation during sample work-up[2][3]. Adding ascorbic acid to collection tubes or during the initial stages of sample processing can help preserve the integrity of the analyte.
Q4: What are the best practices for collecting and handling plasma samples for 4-OH-IAA analysis?
A4: To ensure the stability of 4-OH-IAA, it is recommended to collect blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant like ascorbic acid. Plasma should be separated from blood cells as soon as possible by centrifugation at a low temperature (e.g., 4°C). If not analyzed immediately, the plasma should be frozen at -20°C or lower[1].
Q5: What analytical methods are most suitable for the quantification of 4-OH-IAA in plasma?
A5: High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used methods for the reliable quantification of 4-OH-IAA in plasma[1][2][3]. LC-MS/MS, in particular, offers high sensitivity and selectivity[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable 4-OH-IAA | Analyte degradation during sample collection and processing. | Use collection tubes containing ascorbic acid. Process samples on ice and minimize exposure to light and air. |
| Inefficient extraction from plasma. | Optimize the protein precipitation or liquid-liquid extraction method. Ensure complete precipitation and recovery of the supernatant. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize the entire workflow from sample collection to analysis. Ensure consistent timing for each step. |
| Freeze-thaw instability. | Aliquot plasma samples after the first thaw to avoid multiple freeze-thaw cycles[1]. | |
| Poor chromatographic peak shape | Matrix effects from plasma components. | Incorporate a more rigorous sample clean-up step, such as solid-phase extraction (SPE). |
| Inappropriate mobile phase composition. | Adjust the pH and organic solvent ratio of the mobile phase to optimize peak shape. | |
| Interference from other compounds | Lack of analytical method selectivity. | For LC-MS/MS, optimize the multiple reaction monitoring (MRM) transitions. For HPLC-ECD, adjust the electrochemical potential to enhance selectivity for 4-OH-IAA. |
Experimental Protocols
Protocol 1: Sample Collection and Initial Processing
-
Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant and supplemented with ascorbic acid (final concentration of approximately 25 mM) to prevent oxidation.
-
Plasma Separation: Within one hour of collection, centrifuge the blood samples at 1000 x g for 10 minutes at 4°C[5].
-
Plasma Aliquoting and Storage: Carefully transfer the supernatant (plasma) into clean polypropylene tubes. For immediate analysis, proceed to sample preparation. For storage, aliquot the plasma and store at -20°C or lower. Samples stored at -20°C are stable for at least one month[1].
Protocol 2: Sample Preparation using Protein Precipitation (for LC-MS/MS)
This protocol is adapted from a validated method for the analysis of 4-OH-IAA in human plasma[1].
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortexing: Vortex the mixture for 20 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Stability of this compound (4-OH-IAA) in Human Plasma
| Condition | Duration | Analyte Stability | Reference |
| Room Temperature | 8 hours | ≤10% degradation | [1] |
| Freeze-Thaw Cycles | 3 cycles | ≤10% degradation | [1] |
| Storage at -20°C | 1 month | ≤10% degradation | [1] |
| Long-term Storage (as solid) | ≥ 4 years | Stable | [6] |
Table 2: Interday Precision of 4-OH-IAA Measurement using HPLC-ECD
| Spiked Plasma Concentration (ng/mL) | Coefficient of Variation (CV) | Reference |
| 5 | 14.2% | |
| 500 | 6.5% |
Visualizations
Caption: Experimental workflow for ensuring the stability of 4-OH-IAA in plasma samples.
Caption: Troubleshooting logic for low or variable 4-OH-IAA measurements.
References
- 1. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of psilocin and this compound in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing 4-HIAA Analysis in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of 4-hydroxyindole-3-acetic acid (4-HIAA) in mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 4-HIAA.
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
-
Suboptimal Ionization Mode: 4-HIAA is an acidic molecule and typically ionizes best in negative electrospray ionization (ESI) mode.[1][2] However, positive ESI mode has also been successfully used.[3][4] If sensitivity is low, ensure you are using the most appropriate ionization polarity for your specific method and instrument. It is recommended to test both positive and negative modes during method development.
-
Incorrect Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization of 4-HIAA. For negative ESI mode, a higher pH can enhance deprotonation and improve signal intensity. Conversely, for positive ESI mode, a lower, acidic pH is generally preferred to promote protonation.[5][6][7][8] The use of volatile buffers like ammonium acetate or ammonium formate can improve spray stability and ionization efficiency.[9]
-
Inefficient Desolvation: Proper desolvation is crucial for maximizing ion formation. Key parameters to optimize include:
-
Drying Gas Temperature: Increasing the temperature can enhance solvent evaporation.[10]
-
Drying Gas Flow Rate: A higher flow rate can aid in desolvation.[10]
-
Nebulizer Pressure: This parameter affects droplet size; optimization is necessary to find the best setting for your instrument and method.[10]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of 4-HIAA.[11][12][13] Strategies to mitigate matrix effects include:
-
Improved Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.[14]
-
Chromatographic Separation: Optimizing the HPLC method to separate 4-HIAA from matrix components is critical.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects.[15]
-
Issue 2: High Background Noise or Interferences
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: Ensure the use of high-purity, MS-grade solvents and fresh mobile phases to minimize background noise.[16]
-
Endogenous Interferences: Biological samples may contain compounds that interfere with 4-HIAA detection.[1] Proper sample cleanup and chromatographic separation are essential to resolve 4-HIAA from these interferences.
-
Matrix Cluster Formation: In some cases, matrix components can form clusters that contribute to background noise. The addition of ammonium salts to the matrix can sometimes help suppress this.[17][18]
Issue 3: Signal Instability or Poor Reproducibility
Possible Causes and Solutions:
-
Fluctuations in ESI Source Parameters: Ensure that all source parameters (e.g., capillary voltage, gas flows, temperatures) are stable throughout the analytical run. Setting parameters to a maximum value may not always be the most robust approach; instead, aim for a plateau where small variations do not significantly impact the signal.[19]
-
Inconsistent Sample Preparation: Variability in the sample preparation process can lead to inconsistent results. Ensure that the protocol is followed precisely for all samples.
-
Column Degradation: Over time, the performance of the HPLC column can deteriorate, leading to poor peak shapes and inconsistent retention times. Regular column maintenance and replacement are necessary.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for 4-HIAA analysis?
A1: While both positive and negative electrospray ionization (ESI) have been used, negative ESI mode is often preferred for 4-HIAA due to its acidic nature, which facilitates deprotonation.[1][2] However, the optimal mode can be instrument-dependent, so it is advisable to evaluate both during method development.
Q2: How does mobile phase pH affect 4-HIAA ionization?
A2: Mobile phase pH is a critical parameter. For negative ESI, a higher pH will promote the deprotonation of the carboxylic acid group on 4-HIAA, leading to a stronger signal. For positive ESI, a lower pH is generally used to encourage protonation.[5][6][7][8]
Q3: What are common adducts observed for 4-HIAA?
A3: In mass spectrometry, analytes can form adducts with various ions present in the mobile phase or sample matrix. Common adducts in positive ESI mode include sodium ([M+Na]+) and potassium ([M+K]+).[20] In negative ESI mode, chloride adducts ([M+Cl]-) can sometimes be observed. The formation of multiple adducts can reduce the intensity of the primary ion of interest.[20]
Q4: How can I minimize matrix effects when analyzing 4-HIAA in biological samples?
A4: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Cleanup: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[14]
-
Optimized Chromatography: Develop a robust LC method that provides good separation of 4-HIAA from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for ionization suppression or enhancement caused by matrix effects.[15]
Q5: What are typical starting ESI source parameters for 4-HIAA analysis?
A5: Optimal source parameters are instrument-specific. However, a good starting point can be derived from published methods. It is essential to perform a systematic optimization of parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature for your specific instrument.[10]
Data Presentation
Table 1: Recommended Starting LC-MS Parameters for 4-HIAA Analysis
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18 analytical column | Provides good retention and separation for 4-HIAA.[1][2] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate | Acidic modifier for positive ESI; ammonium acetate for pH control and improved spray stability.[4][9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Common organic solvents for reversed-phase chromatography.[4] |
| Ionization Mode | Negative ESI | Generally provides better sensitivity for the acidic 4-HIAA molecule.[1][2] |
| Capillary Voltage | 2000–4000 V | A typical starting range for ESI.[10] |
| Nebulizer Pressure | 30-50 psi | Affects droplet formation and ionization efficiency.[10] |
| Drying Gas Flow | 8–12 L/min | Aids in desolvation of the ESI droplets.[10] |
| Drying Gas Temp. | 250–350 °C | Enhances solvent evaporation.[10] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a simple and rapid method for preparing plasma samples.
-
To 100 µL of plasma sample, add 300 µL of cold methanol containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[1][2]
Visualizations
Caption: Experimental workflow for 4-HIAA analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC故障排除指南 [sigmaaldrich.com]
- 17. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of 4-Hydroxyindole-3-acetic acid during sample storage
Welcome to the technical support center for 4-Hydroxyindole-3-acetic acid (4-OH-IAA). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-OH-IAA during sample storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of 4-OH-IAA, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results or loss of compound activity | Degradation of 4-OH-IAA due to improper storage temperature. | - For solid form: Ensure storage at -20°C for long-term stability (≥ 4 years). - For solutions: For short-term storage (up to 1 month), -20°C is adequate. For long-term storage (up to 6 months), use -80°C.[1] - Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes. |
| Gradual decrease in concentration over time in stored solutions | Oxidation of the 4-hydroxyindole moiety. This is a common degradation pathway for phenolic compounds. | - Add an antioxidant: Prepare and store solutions in the presence of an antioxidant such as ascorbic acid. A final concentration of 25 mM ascorbic acid has been shown to stabilize psilocin, a related compound. - Use deoxygenated solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use to minimize dissolved oxygen. - Store under inert gas: Overlay the headspace of storage vials with nitrogen or argon.[1] |
| Rapid degradation of samples left at room temperature | Exposure to light and ambient temperature. Indole compounds are known to be light-sensitive. | - Protect from light: Use amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during all handling steps. - Maintain cold chain: Keep samples on ice or in a cooling rack during experimental procedures. A study on 4-OH-IAA in plasma showed stability for up to 8 hours at room temperature, but minimizing this exposure is best practice. |
| Precipitation of 4-OH-IAA from aqueous solutions | Low solubility in aqueous buffers, especially at neutral pH. | - Use appropriate solvents for stock solutions: 4-OH-IAA is soluble in organic solvents such as DMF, DMSO, and ethanol (25 mg/mL).[2] - For aqueous buffers: Prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer. The final concentration of the organic solvent should be compatible with your experimental system. Solubility in PBS (pH 7.2) is low (0.1 mg/mL).[2] |
| Variability between different batches of stored samples | Inconsistent storage conditions or handling procedures. | - Standardize protocols: Ensure all users follow a standardized and documented protocol for sample preparation, storage, and handling. - Log sample history: Maintain a detailed log for each sample, including preparation date, storage conditions, and the number of freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for 4-OH-IAA is oxidation. The phenolic hydroxyl group on the indole ring is susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen. This can lead to the formation of colored degradation products and a loss of the compound's integrity.
Q2: How should I prepare a stock solution of 4-OH-IAA for long-term storage?
A2: For long-term storage, it is recommended to prepare a stock solution in a suitable organic solvent such as DMSO or ethanol at a concentration of up to 25 mg/mL.[2] To enhance stability, consider adding an antioxidant like ascorbic acid. Aliquot the stock solution into single-use amber vials, purge the headspace with an inert gas like nitrogen, and store at -80°C for up to 6 months.[1]
Q3: Is 4-OH-IAA sensitive to light?
A3: Yes, indole compounds, in general, are known to be sensitive to light, which can cause photodegradation. It is crucial to protect solutions of 4-OH-IAA from light by using amber vials or by wrapping containers in aluminum foil. All handling and experimental procedures should be performed with minimal exposure to direct light.
Q4: Can I store 4-OH-IAA in an aqueous buffer?
A4: The solubility of 4-OH-IAA in aqueous buffers like PBS (pH 7.2) is limited (approximately 0.1 mg/mL).[2] For short-term experimental use, you can dilute a concentrated organic stock solution into your aqueous buffer. However, for storage, it is not recommended to store 4-OH-IAA in aqueous solutions for extended periods due to both its low solubility and increased potential for degradation.
Q5: How many times can I freeze and thaw a solution of 4-OH-IAA?
A5: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. A study on the stability of 4-OH-IAA in human plasma demonstrated that it was stable for up to three freeze-thaw cycles. To be safe, it is highly recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Quantitative Stability Data
The following table summarizes the stability of this compound in human plasma under various storage conditions, based on the findings of Kolaczynska et al. (2021). This data can serve as a valuable guide for handling biological samples containing 4-OH-IAA.
| Condition | Duration | Analyte Recovery (%) | Stability Assessment |
| Freeze-Thaw Stability | 3 cycles | ≥90% | Stable |
| Short-Term Stability | 8 hours at Room Temperature | ≥90% | Stable |
| Long-Term Stability | 1 month at -20°C | ≥90% | Stable |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of 4-OH-IAA
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ascorbic acid
-
Amber glass vials with screw caps
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Allow the solid 4-OH-IAA to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of 4-OH-IAA in a sterile microcentrifuge tube.
-
Prepare a 1 M stock solution of ascorbic acid in deionized water.
-
Add anhydrous DMSO to the 4-OH-IAA to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Add the ascorbic acid stock solution to the 4-OH-IAA solution to a final concentration of 25 mM.
-
Vortex gently until the 4-OH-IAA and ascorbic acid are completely dissolved.
-
Aliquot the stock solution into single-use amber glass vials.
-
Gently flush the headspace of each vial with nitrogen or argon before tightly sealing the cap.
-
Label the vials with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C.
-
Visualizations
Degradation Pathway of this compound
Caption: Proposed oxidative degradation pathway of this compound.
Recommended Storage Workflow
Caption: Workflow for the preparation and storage of 4-OH-IAA stock solutions.
References
Troubleshooting poor peak shape for 4-HIAA in reversed-phase chromatography
Technical Support Center: Reversed-Phase Chromatography
Topic: Troubleshooting Poor Peak Shape for 4-Hydroxyindole-3-Acetic Acid (4-HIAA)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak shape—such as tailing, fronting, or splitting—when analyzing this compound (4-HIAA) using reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my 4-HIAA peak showing significant tailing?
Peak tailing is the most common peak shape issue for acidic analytes like 4-HIAA in RP-HPLC.[1] It is often characterized by an asymmetric peak with a drawn-out trailing edge.[2] A USP Tailing Factor (Tf) greater than 1.2 indicates significant tailing.[2] The primary causes are typically chemical interactions between the analyte and the stationary phase.
Common Causes and Solutions for 4-HIAA Peak Tailing:
-
Secondary Silanol Interactions: 4-HIAA has a carboxylic acid group that can become deprotonated (negatively charged). This charged group can interact strongly with residual, positively charged or highly acidic silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[1][3] This secondary ionic interaction slows the elution of a portion of the analyte molecules, resulting in a tailing peak.[1]
-
Solution: Suppress the ionization of 4-HIAA by lowering the mobile phase pH. An acidic mobile phase protonates the carboxylic acid group, neutralizing its charge and minimizing interaction with silanols.[4] Additionally, using a modern, high-purity, end-capped column can significantly reduce the number of available silanol groups.[1][5]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of 4-HIAA's carboxylic acid group (around 4-5), both the ionized (anionic) and neutral forms of the molecule will coexist.[6][7] This leads to inconsistent retention and can cause peak splitting or severe tailing.[6]
-
Insufficient Buffer Capacity: If the mobile phase is not adequately buffered, the injection of the sample (which may have a different pH) can cause a temporary, local pH shift on the column.[9] This leads to inconsistent ionization and poor peak shape.
-
Column Overload: Injecting too much sample mass onto the column can saturate the active sites of the stationary phase, leading to peak distortion and tailing.[1]
-
Solution: Reduce the injection volume or dilute the sample.[2]
-
Q2: My 4-HIAA peak is fronting. What does this mean?
Peak fronting, where the peak is asymmetric with a leading edge, is less common for acidic compounds but can occur. Potential causes include high sample concentration and a sample solvent that is significantly stronger than the mobile phase.[10]
Q3: What type of column is best for analyzing 4-HIAA?
For acidic compounds like 4-HIAA, the choice of column is critical to minimizing unwanted secondary interactions.
-
High-Purity, End-Capped Silica Columns: Modern columns are made with high-purity silica, which has fewer metal impurities that increase silanol acidity.[1][3] They are also "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them unavailable for interaction.[5]
-
Columns with Novel Bonding: Some columns feature polar-embedded groups or are designed to be stable at a wider pH range, offering more flexibility in method development.[5]
Q4: Can my sample preparation or solvent choice affect peak shape?
Yes, absolutely.
-
Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause band broadening and peak distortion.[2] The analyte molecules will travel through the column head too quickly before they can properly partition onto the stationary phase.
-
Solution: Ideally, dissolve your sample in the initial mobile phase itself or in a solvent that is weaker.[2]
-
-
Sample Matrix Effects: Complex biological samples (like plasma or urine) can contain components that interfere with the chromatography, leading to poor peak shape or contamination of the column.[2]
-
Solution: Employ a robust sample clean-up procedure, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.[5]
-
Q5: My peak shape was good yesterday but is poor today. What should I check first?
Sudden degradation in performance often points to a system or column issue rather than a fundamental chemistry problem.
-
Column Contamination/Degradation: The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase) or, if the problem persists, replace the column.[2]
-
Mobile Phase Preparation: Re-prepare your mobile phase. Buffers can degrade over time, or an error may have been made during preparation, leading to an incorrect pH.
-
System Leaks or Blockages: Check for leaks in fittings, especially around the pump, injector, and column. A gradual increase in system backpressure may indicate a blockage.[9]
-
Guard Column: If you use a guard column, it may be contaminated or blocked. Try replacing it, as this is a common and easily fixable issue.[9]
Troubleshooting Workflow and Diagrams
The following diagrams illustrate the logical workflow for troubleshooting poor peak shape and the underlying chemical interactions.
Caption: Troubleshooting workflow for poor 4-HIAA peak shape.
Caption: Mechanism of secondary interaction causing peak tailing.
Data Presentation
Table 1: Effect of Mobile Phase pH on Acidic Analyte Characteristics
This table summarizes the expected behavior of an acidic compound like 4-HIAA as the mobile phase pH is adjusted relative to its pKa. The goal is to achieve a state of ion suppression for optimal peak shape and retention.
| Mobile Phase pH | Analyte State | Expected Retention | Expected Peak Shape | Recommendation |
| pH < pKa - 2 | Predominantly Neutral (Ion Suppressed) | Increased / Stable | Symmetrical, Sharp | Optimal |
| pH ≈ pKa | Mix of Neutral and Ionized | Unstable / Shifting | Broad, Tailing, or Split | Avoid |
| pH > pKa + 2 | Predominantly Ionized | Decreased / Low | May be sharp but can tail due to silanol interactions | Sub-optimal |
Experimental Protocols
Protocol: Optimization of Mobile Phase pH for 4-HIAA Analysis
This protocol outlines a systematic approach to determine the optimal mobile phase pH to achieve a symmetrical peak for 4-HIAA.
1. Objective: To improve the peak shape of 4-HIAA by suppressing the ionization of its carboxylic acid group.
2. Materials:
-
HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH)
-
Buffer reagents (e.g., formic acid, phosphoric acid, ammonium formate)
-
4-HIAA analytical standard
-
Reversed-phase C18 column (preferably a modern, end-capped version)
-
Calibrated pH meter
-
Standard HPLC system with UV or MS detector
3. Methodology:
-
Step 1: Prepare Stock Solutions
-
Prepare a 1 mg/mL stock solution of 4-HIAA in a suitable solvent (e.g., 50:50 MeOH:Water).
-
Prepare a working standard solution by diluting the stock to a concentration of ~10 µg/mL using the mobile phase.
-
-
Step 2: Prepare a Series of Mobile Phases
-
Prepare at least three different aqueous mobile phases (Aqueous Component A) with varying pH values. Measure the pH of the aqueous portion before mixing with the organic solvent.
-
Mobile Phase 1 (pH ~4.5, near pKa): 10 mM Ammonium Acetate in water.
-
Mobile Phase 2 (pH ~3.0, Ion Suppression): 0.1% Formic Acid in water.
-
Mobile Phase 3 (pH ~2.5, Strong Ion Suppression): 10 mM Phosphate buffer in water, adjusted to pH 2.5 with phosphoric acid.
-
-
The organic mobile phase (Component B) will be ACN or MeOH.
-
-
Step 3: Chromatographic Analysis
-
Set an initial isocratic condition (e.g., 85% Aqueous A, 15% Organic B). The exact percentage should be adjusted to achieve a retention time between 3 and 10 minutes.
-
Equilibrate the column with Mobile Phase 1 for at least 20 column volumes.
-
Inject the 4-HIAA working standard and record the chromatogram. Note the retention time, peak asymmetry (tailing factor), and efficiency (plate count).
-
Flush the column and system thoroughly before introducing the next mobile phase.
-
Repeat the equilibration and injection process for Mobile Phase 2 and Mobile Phase 3.
-
-
Step 4: Data Evaluation
-
Compare the chromatograms from the three different pH conditions.
-
The optimal pH will be the one that provides a sharp, symmetrical peak (Tailing Factor closest to 1.0) with adequate retention. It is expected that the lower pH mobile phases (2.5 and 3.0) will yield significantly better peak shapes than the one near the pKa.[2][4]
-
4. Expected Outcome: The peak shape for 4-HIAA is expected to improve dramatically as the mobile phase pH is lowered from 4.5 to 2.5, demonstrating the effectiveness of ion suppression in preventing secondary silanol interactions.
References
- 1. hplc.eu [hplc.eu]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Analysis of 4-HIAA in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 4-hydroxyindole-3-acetic acid (4-HIAA) in complex biological matrices such as plasma, urine, and tissue homogenates.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 4-HIAA, focusing on the identification and mitigation of ion suppression.
Issue 1: Low 4-HIAA signal intensity or poor sensitivity.
-
Question: My 4-HIAA signal is weak or undetectable in my biological samples, but the signal is strong in my pure standards. What could be the cause?
-
Answer: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of 4-HIAA in the mass spectrometer's ion source.[1][2][3][4][5] The primary culprits in biological matrices are often phospholipids, salts, and endogenous metabolites.[3][6][7][8]
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment to identify the retention time regions where ion suppression is most significant.[3][4]
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2][9] Consider the following techniques:
-
Protein Precipitation (PPT): A quick and simple method, but it may not effectively remove phospholipids, which are a major source of ion suppression.[7][9] Acetonitrile is often preferred over methanol for PPT as it results in the precipitation of a larger fraction of phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning 4-HIAA into a solvent immiscible with the sample matrix, leaving many interfering components behind.[9]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by retaining 4-HIAA on a solid sorbent while matrix components are washed away.[1][9][10] This is often the most effective technique for reducing ion suppression.[10]
-
Phospholipid Removal Plates/Cartridges: These specialized products are highly effective at removing phospholipids, a major cause of ion suppression in plasma and serum samples.[6][8][11][12]
-
-
Improve Chromatographic Separation: Modifying your LC method can help separate 4-HIAA from co-eluting interferences.[1][2][3]
-
Adjust the gradient profile to increase the resolution between 4-HIAA and the ion suppression zone.
-
Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.[3]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-HIAA will co-elute and experience similar ion suppression, allowing for more accurate quantification.[1][13][14]
-
Sample Dilution: A simple but effective strategy is to dilute the sample extract.[3][15][16] This reduces the concentration of all components, including the interfering ones, but may compromise the limit of detection.
Issue 2: Poor reproducibility and high variability in 4-HIAA quantification.
-
Question: I am observing significant variability in my 4-HIAA results between different samples and batches. Why is this happening?
-
Answer: High variability is often a consequence of inconsistent ion suppression. The composition of biological matrices can differ between individuals and samples, leading to varying degrees of ion suppression and, consequently, fluctuating analytical results.[4]
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Protocol: As outlined above, a more rigorous sample cleanup method like SPE or phospholipid removal will minimize the variability in matrix effects.[1][9][10][12]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is crucial for correcting for sample-to-sample variations in ion suppression and improving the precision and accuracy of your results.[1][13][14]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the standards and samples experience similar matrix effects.[1]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect 4-HIAA analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from a biological sample reduce the ionization efficiency of the target analyte, in this case, 4-HIAA, in the mass spectrometer's ion source.[1][2][3][4][5] This leads to a decreased signal intensity, which can result in underestimation of the 4-HIAA concentration, poor sensitivity, and inaccurate quantification.[3]
Q2: What are the primary sources of ion suppression for 4-HIAA in biological matrices?
A2: The main sources of ion suppression in biological matrices like plasma and urine are endogenous compounds that are co-extracted with 4-HIAA.[3][10] These include:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression in LC-MS.[3][6][7][8]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.[3]
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute and compete with 4-HIAA for ionization.
Q3: How can I determine if ion suppression is affecting my 4-HIAA assay?
A3: A post-column infusion experiment is a common method to identify ion suppression.[3][4] In this technique, a constant flow of a 4-HIAA standard solution is introduced into the LC flow after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal of the infused 4-HIAA at specific retention times indicates the elution of interfering compounds from the matrix that are causing ion suppression.
Q4: Is protein precipitation sufficient for 4-HIAA sample cleanup?
A4: While protein precipitation is a simple and fast method, it may not be sufficient to eliminate ion suppression, especially from phospholipids.[7][9] For sensitive and robust assays, more advanced sample preparation techniques like solid-phase extraction (SPE) or specific phospholipid removal methods are recommended.[9][10][12] One study noted a 30% signal suppression for 4-HIAA in human plasma even after protein precipitation with methanol.[17]
Q5: Can derivatization of 4-HIAA help in minimizing ion suppression?
A5: Yes, derivatization can be a useful strategy. By chemically modifying 4-HIAA, you can alter its chromatographic and ionization properties.[18] A derivative may elute in a region of the chromatogram with less ion suppression and can also enhance ionization efficiency, leading to improved sensitivity.[18][19]
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on ion suppression, based on general findings in the literature. Specific values for 4-HIAA may vary depending on the exact experimental conditions.
| Sample Preparation Technique | Typical Impact on Ion Suppression | Analyte Recovery | Key Considerations |
| Dilute-and-Shoot | High | ~100% | Prone to significant ion suppression and instrument contamination.[10] |
| Protein Precipitation (PPT) | Moderate to High | Good | Simple and fast, but provides limited removal of phospholipids.[7][9] |
| Liquid-Liquid Extraction (LLE) | Low to Moderate | Variable | Can provide cleaner extracts than PPT, but recovery of polar analytes like 4-HIAA can be challenging.[9] |
| Solid-Phase Extraction (SPE) | Low | Good to Excellent | Highly effective at removing interferences, leading to reduced ion suppression.[1][9][10] |
| Phospholipid Removal (PLR) | Very Low | Excellent | Specifically targets and removes phospholipids, significantly reducing a major source of ion suppression.[8][11][12] |
Experimental Protocols
1. Post-Column Infusion Experiment to Detect Ion Suppression
-
Objective: To identify the retention time windows where matrix components cause ion suppression.
-
Methodology:
-
Prepare a standard solution of 4-HIAA in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable and moderate signal.
-
Set up a T-junction between the analytical column and the mass spectrometer's ion source.
-
Infuse the 4-HIAA standard solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent flow using a syringe pump.
-
Once a stable baseline signal for 4-HIAA is achieved, inject a blank, extracted biological matrix sample (that does not contain 4-HIAA) onto the LC system.
-
Monitor the 4-HIAA signal. Any significant drop in the baseline indicates a region of ion suppression.[3][4]
-
2. Sample Preparation using Solid-Phase Extraction (SPE)
-
Objective: To remove matrix interferences and reduce ion suppression for 4-HIAA analysis.
-
Methodology (Example using a mixed-mode cation exchange SPE cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak acidic buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated biological sample (e.g., plasma diluted with the equilibration buffer).
-
Washing: Wash the cartridge with 1 mL of the weak acidic buffer to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences like phospholipids.
-
Elution: Elute 4-HIAA with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low 4-HIAA signal due to ion suppression.
Caption: Comparison of sample preparation techniques for ion suppression mitigation.
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 13. A stable isotope dilution mass spectrometric assay for the major urinary metabolite of PGD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. DSpace [research-repository.griffith.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. Stable isotope dilution high-performance liquid chromatography-electrospray ionization mass spectrometry method for endogenous 2- and 4-hydroxyestrones in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strategies for improving sensitivity and selectivity for the quantitation of biotherapeutics in biological matrix using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting an appropriate internal standard for 4-HIAA quantification
Technical Support Center: 4-HIAA Quantification
Welcome to the technical support center for the quantification of 4-hydroxyindole-3-acetic acid (4-HIAA). This guide provides detailed answers, protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals achieve accurate and reproducible results when measuring 4-HIAA, with a specific focus on the critical role of the internal standard.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it essential for 4-HIAA quantification?
An internal standard is a compound with a known concentration that is added to all samples, including calibrators, quality controls, and unknowns, before analysis.[1][2] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] By comparing the signal of the target analyte (4-HIAA) to the signal of the IS, a ratio is generated. This ratio, rather than the absolute analyte response, is used for quantification.[1] This technique is a powerful tool for minimizing the effects of both random and systematic errors, thereby improving the precision and accuracy of the results.[1][3]
Q2: What are the ideal characteristics of an internal standard for 4-HIAA analysis?
The ideal internal standard should mimic the chemical and physical properties of 4-HIAA as closely as possible.[2][4] Key characteristics include:
-
Structural Similarity: It should have a similar chemical structure to 4-HIAA to ensure it behaves similarly during extraction and chromatography.[1][5]
-
Co-elution: It should elute very close to 4-HIAA chromatographically to compensate for matrix effects, which are variations in signal response caused by other components in the sample.[5][6]
-
Mass Spectrometric Distinction: In LC-MS/MS, it must have a different mass-to-charge ratio (m/z) so it can be detected independently from 4-HIAA.[4]
-
Purity and Stability: The IS must be pure, stable throughout the analytical process, and not present endogenously in the samples being analyzed.[1][5][7]
Q3: What is the best type of internal standard for 4-HIAA quantification by LC-MS/MS?
For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard is considered the gold standard.[5][8][9] A SIL-IS is a version of the 4-HIAA molecule where one or more atoms have been replaced with a heavier stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H).[5]
-
¹³C-labeled 4-HIAA: This is often the preferred choice. For example, 5-hydroxyindole-3a,4,5,6,7,7a-¹³C₆-3-acetic acid has been successfully used.[10] ¹³C-labeled standards are highly stable and have nearly identical chemical and physical properties to the analyte, ensuring they co-elute perfectly and experience the same degree of ionization suppression or enhancement from the sample matrix.[5]
-
Deuterium (²H)-labeled 4-HIAA: While also effective, deuterated standards can sometimes exhibit slightly different retention times ("chromatographic shift") compared to the unlabeled analyte, which may lead to differential matrix effects.[5] There is also a small risk of deuterium-hydrogen exchange.[5]
Using a SIL-IS is the most effective way to correct for matrix effects and variations in extraction recovery.[5][6][8]
Q4: When should the internal standard be added to the sample?
The internal standard should be added as early as possible in the sample preparation workflow.[4][7] For methods involving protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), the IS is typically added to the biological matrix (e.g., plasma or urine) before any extraction or precipitation solvents.[5] This ensures that the IS experiences the same potential for loss or variability as the analyte throughout the entire sample handling and extraction process, providing the most accurate correction.[11]
Guide to Selecting an Internal Standard
Choosing the right internal standard is a critical step in method development. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a suitable internal standard.
Comparison of Internal Standard Options
The table below summarizes the key characteristics of different internal standard types for 4-HIAA quantification.
| Internal Standard Type | Example(s) | Pros | Cons |
| ¹³C-Labeled SIL-IS | ¹³C₆-4-HIAA[10] | - Nearly identical properties to 4-HIAA[5]- Co-elutes perfectly, providing the best correction for matrix effects[5][6]- Chemically stable with no risk of isotope exchange[5] | - Highest cost- May have limited commercial availability |
| Deuterium-Labeled SIL-IS | 4-HIAA-d₃, 4-HIAA-d₄ | - Very similar properties to 4-HIAA[5]- More commonly available and less expensive than ¹³C versions | - Potential for slight chromatographic shift, which can lead to differential matrix effects[5]- Small risk of H/D exchange in certain solvents[5] |
| Structural Analog | Tryptophan-d₅[12] | - Lower cost and widely available | - Different chemical properties may lead to variations in extraction recovery and ionization efficiency[5]- Does not co-elute perfectly, offering less effective correction for matrix effects[5] |
Experimental Protocol: 4-HIAA Quantification in Human Plasma
This section provides a detailed protocol for the quantification of 4-HIAA in human plasma using protein precipitation followed by LC-MS/MS analysis.
Workflow Overview
Caption: Standard workflow for plasma sample preparation.
Detailed Methodologies
-
Preparation of Standards and Reagents:
-
Prepare stock solutions of 4-HIAA and the selected internal standard (e.g., ¹³C₆-4-HIAA) in methanol.
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of 4-HIAA.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.
-
The internal standard working solution should be prepared at a fixed concentration (e.g., 100 ng/mL) in methanol.[12]
-
-
Sample Preparation (Protein Precipitation): [12][13]
-
Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube. [4]
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UPLC/HPLC system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.[12]
-
Gradient: A suitable gradient to separate 4-HIAA from endogenous interferences.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[12][13] (Note: Negative mode often provides a cleaner baseline for 4-HIAA than positive mode).[12]
-
MRM Transitions:
-
4-HIAA: 189.9 → 130.9 m/z[12]
-
¹³C₆-4-HIAA: 196.0 → 137.0 m/z (example, exact mass depends on labeling)
-
-
Troubleshooting Guide
This section addresses common issues encountered during the analysis.
Caption: Diagnostic flowchart for common internal standard problems.
Troubleshooting Q&A
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| High variability or inconsistency in IS peak area across a run | 1. Inconsistent sample preparation (e.g., pipetting errors).[11]2. Autosampler injection volume variability.[14]3. Severe or differential matrix effects between samples.[6] | 1. Re-train on pipetting techniques; use a calibrated mechanical pipette.[11]2. Check the autosampler for leaks or bubbles; perform system maintenance.[14]3. Ensure the IS is a SIL-IS that co-elutes with 4-HIAA. Improve sample cleanup or chromatography to better separate 4-HIAA from matrix components.[8] |
| Low or no IS signal in all samples | 1. Error in IS addition (forgotten or wrong concentration).2. Degradation of the IS stock or working solution.3. Mass spectrometer issue (e.g., dirty source, incorrect tuning).[14] | 1. Prepare a fresh sample and confirm the IS addition step in the protocol.2. Prepare fresh IS solutions from the primary stock.3. Perform routine MS maintenance, including cleaning the source. Verify MS parameters and retune if necessary.[14] |
| IS peak appears, but analyte (4-HIAA) peak is absent or very low | 1. Analyte degradation during sample collection, storage, or preparation.[13]2. The concentration of 4-HIAA in the sample is below the lower limit of quantification (LLOQ). | 1. Ensure proper sample handling (e.g., use of ascorbic acid as a stabilizer, protection from light, storage at -80°C).[15]2. Concentrate the sample if possible, or re-evaluate the sensitivity of the method. |
| Poor IS peak shape (e.g., fronting, tailing, or splitting) | 1. Column degradation or contamination.[16]2. Incompatible injection solvent.3. Sample overload. | 1. Flush the column, reverse the column direction for a back-flush, or replace the column if necessary.[16]2. Ensure the final sample solvent is similar in composition to the initial mobile phase.3. Reduce the concentration of the IS or the injection volume. |
| IS signal interferes with the analyte signal (cross-talk) | 1. Isotopic contribution from the IS to the analyte's mass channel, or vice-versa.2. Impurity in the IS or analyte standard.[5] | 1. Ensure the mass difference between the analyte and IS is sufficient (ideally >4 Da).[5] Check for cross-interference by injecting high concentrations of the IS and analyte separately and monitoring the other's MRM transition.[5]2. Verify the purity of the standards.[5] |
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Video: Internal Standards for Quantitative Analysis [jove.com]
- 4. youtube.com [youtube.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 4-Hydroxyindole-3-acetic Acid (4-HIAA)
Welcome to the technical support center for the analysis of 4-hydroxyindole-3-acetic acid (4-HIAA). This resource provides in-depth troubleshooting guides and frequently asked questions to help you enhance the recovery of 4-HIAA during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is 4-HIAA and why is its recovery challenging?
This compound (4-HIAA) is a primary metabolite of psilocin. As an acidic and polar molecule, its efficient extraction from complex biological matrices like plasma, urine, or cerebrospinal fluid (CSF) can be challenging. Key difficulties include incomplete retention on sorbents, premature elution during wash steps, and strong retention leading to incomplete elution. The stability of 4-HIAA can also be affected by sample handling and storage conditions.
Q2: Which type of SPE cartridge is best suited for 4-HIAA extraction?
For acidic compounds like 4-HIAA, mixed-mode solid-phase extraction, particularly combining strong anion exchange (SAX) with a nonpolar (e.g., C8) stationary phase, is highly effective.[1][2] This dual retention mechanism allows for more rigorous washing steps, leading to cleaner extracts and higher analyte recovery. Products like Agilent Bond Elut Certify II and Waters Oasis MAX are designed for this purpose.[1][3]
Q3: How does pH affect the SPE recovery of 4-HIAA?
As an acidic compound with a carboxylic acid group, the ionization state of 4-HIAA is pH-dependent. This property is crucial for its retention and elution in SPE:
-
For Mixed-Mode Anion Exchange SPE: The sample should be loaded at a pH where 4-HIAA is negatively charged (ionized), promoting strong binding to the anion exchange sorbent. Elution is then achieved by using a solvent that neutralizes this charge, disrupting the ionic interaction.
-
For Reversed-Phase SPE: The sample should be loaded at an acidic pH to keep the 4-HIAA molecule in its neutral, less polar form, thereby enhancing its retention on the nonpolar sorbent.
Q4: What are the expected recovery rates for 4-HIAA with an optimized SPE method?
With a well-optimized mixed-mode SPE protocol, recovery rates for acidic drugs, including those structurally similar to 4-HIAA, can be consistently high. While specific recovery for 4-HIAA can vary based on the matrix and exact protocol, recoveries are often in the range of 80% to over 95%.[4] A validated method for 4-HIAA in human plasma using protein precipitation reported a recovery of ≥94.7%, indicating that high recovery is achievable with optimized sample preparation.[5][6]
Troubleshooting Guide for Low 4-HIAA Recovery
This guide addresses common issues encountered during the solid-phase extraction of 4-HIAA and provides systematic solutions.
Problem: Low or no recovery of 4-HIAA in the final eluate.
// Nodes Start [label="Low 4-HIAA Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Loading [label="Analyte lost during\nsample loading?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Wash [label="Analyte lost during\nwash steps?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Elution [label="Analyte retained on\ncartridge after elution?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Sol_Loading [label="Solution:\n1. Ensure sample pH is correct for ionization (for anion exchange).\n2. Decrease sample loading flow rate.\n3. Check for sorbent overloading; use a larger cartridge.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Wash [label="Solution:\n1. Decrease organic strength of wash solvent.\n2. Ensure wash solvent pH does not neutralize analyte charge (for anion exchange).\n3. Use a less aggressive wash solvent.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Elution [label="Solution:\n1. Increase strength or volume of elution solvent.\n2. Ensure elution solvent neutralizes analyte charge (e.g., add acid).\n3. Allow soak time for elution solvent to interact with sorbent.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Other [label="Other Considerations:\n- Verify 4-HIAA stability in sample.\n- Check for expired reagents.\n- Ensure proper cartridge conditioning.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check_Loading; Check_Loading -> Sol_Loading [label="Yes"]; Check_Loading -> Check_Wash [label="No"]; Check_Wash -> Sol_Wash [label="Yes"]; Check_Wash -> Check_Elution [label="No"]; Check_Elution -> Sol_Elution [label="Yes"]; Check_Elution -> Sol_Other [label="No"]; }
Caption: Troubleshooting decision tree for low 4-HIAA recovery.
Data Presentation: SPE Performance for Acidic Compounds
The following table summarizes typical recovery data for acidic compounds from biological matrices using mixed-mode anion exchange SPE. This data is representative of the performance that can be expected for 4-HIAA with an optimized protocol.
| Analyte Class | Matrix | SPE Sorbent | Average Recovery (%) | Reproducibility (%RSD) | Reference |
| Acidic Drugs | Urine | Mixed-Mode SAX | 79.6 - 109 | 0.06 - 1.12 | [4] |
| Acidic Drugs | Urine | Isolute HAX (Mixed-Mode) | > 80 | Not Specified | [1] |
| Coumarin Derivatives | Urine | Not Specified | 74 ± 13.2 | < 10.6 | [7] |
| Coumarin Derivatives | Plasma | Not Specified | 84 ± 3.7 | < 8.6 | [7] |
Experimental Protocols
Protocol 1: Mixed-Mode Anion Exchange SPE for 4-HIAA in Urine
This protocol is a generic method for extracting acidic compounds like 4-HIAA from a urine matrix using a mixed-mode strong anion exchange (SAX) and reversed-phase sorbent.
// Nodes Pretreatment [label="1. Sample Pre-treatment\n- Adjust urine pH to > 8 with NH4OH.", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditioning [label="2. Conditioning\n- 1 mL Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equilibration [label="3. Equilibration\n- 1 mL Deionized Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Loading [label="4. Sample Loading\n- Load pre-treated sample.", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="5. Wash 1 (Polar Interferences)\n- 1 mL 5% NH4OH in Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="6. Wash 2 (Non-polar Interferences)\n- 1 mL Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elution [label="7. Elution\n- 1 mL Methanol containing 2% Formic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="8. Evaporation & Reconstitution", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pretreatment -> Conditioning; Conditioning -> Equilibration; Equilibration -> Loading; Loading -> Wash1; Wash1 -> Wash2; Wash2 -> Elution; Elution -> Final; }
Caption: Mixed-mode anion exchange SPE workflow for 4-HIAA.
Methodology:
-
Sample Pre-treatment: For each 1 mL of urine, adjust the pH to be greater than 8.0 using ammonium hydroxide. This ensures that the carboxylic acid group of 4-HIAA is deprotonated (negatively charged).[7]
-
Conditioning: Condition the mixed-mode SPE cartridge (e.g., Waters Oasis MAX or Agilent Bond Elut Certify II) with 1 mL of methanol.[7]
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Wash 1 (Remove Neutral/Basic Interferences): Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.[7]
-
Wash 2 (Remove Non-polar Interferences): Wash the cartridge with 1 mL of methanol.[7]
-
Drying (Optional but Recommended): Dry the cartridge under vacuum for 5-10 minutes to remove residual wash solvents.
-
Elution: Elute the 4-HIAA with 1-2 mL of methanol containing 2% formic acid. The acid neutralizes the charge on the 4-HIAA, releasing it from the anion exchange sorbent. Allow the solvent to soak in the cartridge for a few minutes before final elution to improve recovery.[7]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for your analytical method (e.g., LC-MS).
Protocol 2: Reversed-Phase SPE for 4-HIAA in Plasma
This protocol is suitable for extracting 4-HIAA from a plasma matrix using a C18 reversed-phase sorbent.
Methodology:
-
Sample Pre-treatment: To 1 mL of plasma, add 1 mL of 4% phosphoric acid in water. Vortex to mix and precipitate proteins. Centrifuge at high speed and collect the supernatant. This step both deproteinates the sample and acidifies it to neutralize the 4-HIAA.[7]
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 3 mL of deionized water containing 0.1% formic or acetic acid. Do not allow the sorbent to dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 3 mL of deionized water containing 5% methanol and 0.1% formic acid to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum for 10-15 minutes.
-
Elution: Elute the 4-HIAA with 1-2 mL of methanol or acetonitrile.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the appropriate mobile phase for analysis.
Analyte Stability Considerations
-
pH and Temperature: The stability of analytes in biological samples can be influenced by pH and storage temperature. For urine samples, degradation of nitrogenous compounds can cause an increase in pH over time, especially at room temperature.[8][9]
-
Storage: To ensure the integrity of 4-HIAA in biological samples, it is recommended to store them frozen, ideally at -20°C or lower, until analysis.[8][10] Avoid repeated freeze-thaw cycles.
-
Sample Collection: For urine collection, it may be beneficial to acidify the collection container to maintain a stable pH, although one study on similar biogenic amines found that both acidified and non-acidified urine samples showed stability when stored frozen.
References
- 1. agilent.com [agilent.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. agilent.com [agilent.com]
- 5. phenomenex.com [phenomenex.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Urine pH: the effects of time and temperature after collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scitechnol.com [scitechnol.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxyindole-3-acetic acid
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Hydroxyindole-3-acetic acid (4-HIAA), a metabolite of psilocin, is crucial for pharmacokinetic and metabolomic studies. This guide provides an objective comparison of analytical methods for 4-HIAA, focusing on performance data from validation studies. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely adopted method for its high sensitivity and selectivity.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix (e.g., plasma, urine), and the desired sample throughput. While direct cross-validation studies comparing multiple methods for 4-HIAA are not extensively published, this guide synthesizes validation data from various studies to facilitate a comparative assessment. The predominant method for 4-HIAA quantification is LC-MS/MS.
Quantitative Performance Data
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of 4-HIAA in human plasma.
| Validation Parameter | Performance Data |
| Linearity (R²) | ≥ 0.998[1][2] |
| Limit of Quantification (LOQ) | 2.5 ng/mL[2] |
| Accuracy (Inter-assay) | 100-109%[1][2] |
| Precision (Inter-assay CV%) | ≤8.7%[1][2] |
| Recovery | ≥94.7%[1][2] |
| Matrix Effect (CV%) | ≤4.1%[1][2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below is a representative protocol for the LC-MS/MS analysis of 4-HIAA in human plasma.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly suitable for the selective and sensitive quantification of 4-HIAA in biological matrices.
Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
Protein precipitation is performed by adding methanol to the plasma sample.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.[1][2]
Chromatographic Conditions:
-
Analytical Column: A C18 reversed-phase column is typically used.[1][2]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier (e.g., formic acid) is common.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically in the range of 1-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is used, with 4-HIAA typically detected in negative ion mode.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[1][2]
-
MRM Transitions: Specific precursor-to-product ion transitions for 4-HIAA and its internal standard are monitored. For 4-HIAA, a common transition is m/z 190.1 → 131.1.
Visualizations
Analytical Workflow for 4-HIAA Quantification
The following diagram illustrates a typical workflow for the quantification of 4-HIAA in a biological sample using LC-MS/MS.
A typical workflow for 4-HIAA analysis.
Cross-Validation Logic for Analytical Methods
This diagram outlines the logical steps involved in the cross-validation of two different analytical methods.
Logical flow of a cross-validation study.
References
A Comparative Neurochemical Guide: 4-Hydroxyindole-3-acetic acid (4-HIAA) vs. 5-hydroxyindoleacetic acid (5-HIAA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Hydroxyindole-3-acetic acid (4-HIAA) and 5-hydroxyindoleacetic acid (5-HIAA), two structurally similar indoleacetic acid derivatives with distinct origins and neurochemical significance. While 5-HIAA is a well-established biomarker of serotonin metabolism, 4-HIAA is primarily known as a metabolite of the psychedelic compound psilocybin. This document outlines their metabolic pathways, neurochemical activities, and the experimental protocols for their quantification, offering a valuable resource for researchers in neuroscience and pharmacology.
Core Comparison: At a Glance
| Feature | This compound (4-HIAA) | 5-hydroxyindoleacetic acid (5-HIAA) |
| Primary Precursor | Psilocin (active metabolite of psilocybin) | Serotonin (5-hydroxytryptamine, 5-HT) |
| Endogenous/Exogenous | Primarily exogenous (derived from psilocybin) | Endogenous (primary metabolite of serotonin) |
| Key Role in Neurochemistry | Modulator of the serotonin system in the nucleus accumbens, potential therapeutic agent for substance use disorders.[1][2] | Primary indicator of central and peripheral serotonin turnover.[3][4] |
| Receptor Binding | Negligible binding affinity for canonical serotonin receptors.[1] | Not known to have significant direct receptor activity; primarily an inactive metabolite. |
| Clinical Significance | Under investigation for its role in the therapeutic effects of psychedelics. | Established biomarker for carcinoid tumors, and studied in relation to depression, and other psychiatric disorders.[3][5] |
| Primary Detection Method | Liquid chromatography-tandem mass spectrometry (LC-MS/MS), High-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6][7] | 24-hour urinary analysis, HPLC-ECD, LC-MS/MS in urine, plasma, and cerebrospinal fluid (CSF).[8][9][10][11][12] |
Metabolic Pathways and Synthesis
The origins of 4-HIAA and 5-HIAA are fundamentally different, which dictates their respective roles in neurochemistry.
This compound (4-HIAA)
4-HIAA is the primary urinary metabolite of psilocin, the psychoactive compound derived from psilocybin-containing mushrooms.[13] The metabolic cascade is as follows:
-
Psilocybin to Psilocin: In the body, psilocybin is rapidly dephosphorylated to its active form, psilocin (4-hydroxy-N,N-dimethyltryptamine).[14]
-
Psilocin to 4-HIAA: Psilocin is then metabolized, primarily by monoamine oxidase (MAO), to 4-hydroxyindole-3-acetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to form 4-HIAA.[15]
References
- 1. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 6. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A modified HPLC technique for simultaneous measurement of 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in cerebrospinal fluid, platelet and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC assays of 5-HIAA and tryptophan in cerebrospinal fluid and 5-HT and tryptophan in blood: a methodological study with clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Psilocin - Wikipedia [en.wikipedia.org]
- 15. Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Bioanalytical Method for 4-Hydroxyindole-3-Acetic Acid (4-HIAA) in Human Plasma: A Comparative Guide to FDA-Compliant Methods
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of 4-hydroxyindole-3-acetic acid (4-HIAA) in human plasma, with a focus on validation according to the U.S. Food and Drug Administration (FDA) guidelines. The content is intended for researchers, scientists, and drug development professionals involved in clinical and non-clinical studies where accurate measurement of 4-HIAA is critical.
Introduction to 4-HIAA and Bioanalytical Method Validation
This compound (4-HIAA) is the major metabolite of serotonin, a key neurotransmitter. Its quantification in biological matrices like plasma is essential for various clinical and research applications, including the study of psilocybin's pharmacokinetics, where 4-HIAA is a significant metabolite.[1][2][3] The reliability and accuracy of pharmacokinetic data heavily depend on the robustness of the bioanalytical method used.
The FDA, through the International Council for Harmonisation (ICH) M10 guideline, provides a framework for the validation of bioanalytical methods to ensure the quality and consistency of the data submitted in regulatory filings.[4][5][6] This guidance outlines the essential parameters that must be evaluated to demonstrate that a method is fit for its intended purpose.[6][7][8][9]
This guide will compare two prominent analytical techniques for 4-HIAA quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
FDA Bioanalytical Method Validation Workflow
A systematic approach is necessary to ensure a bioanalytical method is fully validated. The following diagram illustrates the key stages and parameters involved in this process, as recommended by the FDA.
Comparison of Analytical Methods for 4-HIAA Quantification
The selection of an appropriate analytical method is a critical decision in the drug development process. Below is a comparison of LC-MS/MS and ELISA for the quantification of 4-HIAA.
| Parameter | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Competitive binding of antigen to a specific antibody.[10][11] |
| Selectivity/Specificity | High; able to distinguish between structurally similar compounds. | Can be prone to cross-reactivity with other molecules. |
| Sensitivity (LLOQ) | Typically in the low ng/mL range (e.g., 2.5 ng/mL).[1] | Generally in the ng/mL range, but may be less sensitive than LC-MS/MS. |
| Linear Range | Wide dynamic range (e.g., 2.5–1000 ng/mL).[1] | Typically narrower than LC-MS/MS. |
| Accuracy | High (e.g., 100-109%).[1][2] | Variable, can be affected by matrix effects. |
| Precision | High (e.g., ≤8.7% CV).[1][2] | Generally acceptable, but may be lower than LC-MS/MS. |
| Sample Throughput | Moderate to high, depending on automation. | High, suitable for large numbers of samples. |
| Cost per Sample | Higher, due to instrument and maintenance costs. | Lower, more cost-effective for large batches. |
| Method Development | More complex and time-consuming. | Relatively straightforward. |
Experimental Protocols
This protocol is based on a published, validated method and is compliant with FDA guidelines.[1][2][3]
4.1.1. Sample Preparation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin’s main metabolites, psilocin and this compound, in human plasma [agris.fao.org]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. fda.gov [fda.gov]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. novamedline.com [novamedline.com]
- 11. s3.amazonaws.com [s3.amazonaws.com]
A Guide to Inter-laboratory Comparison of 4-HIAA Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 4-hydroxyindoleacetic acid (4-HIAA), a key metabolite in several biological pathways. The information presented is synthesized from publicly available research and validation studies to aid laboratories in selecting the appropriate methodology for their research and development needs. This document outlines the performance characteristics of various techniques, details experimental protocols, and illustrates the workflow of a typical inter-laboratory comparison study.
Introduction to 4-HIAA and its Quantification
4-Hydroxyindoleacetic acid (4-HIAA) is a metabolite of psilocin, the active metabolite of psilocybin. Its accurate quantification in biological matrices is crucial for pharmacokinetic studies and in the clinical development of psychedelic-assisted therapies. Several analytical techniques are employed for this purpose, each with its own set of performance characteristics. An inter-laboratory comparison, or proficiency testing, is a vital component of quality assurance, ensuring that different laboratories can produce comparable results for the same sample. This process is essential for the standardization and validation of analytical methods across different research sites and in global clinical trials.
Comparison of Analytical Methods for 4-HIAA Quantification
The selection of an analytical method for 4-HIAA quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The most commonly employed methods are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
The following table summarizes the key performance characteristics of these methods based on published data.
| Performance Metric | LC-MS/MS | HPLC-ECD | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by electrochemical oxidation/reduction | Antigen-antibody binding with enzymatic signal amplification |
| Sample Type | Plasma, Urine, Cerebrospinal Fluid | Plasma, Urine, Brain Tissue Homogenates | Serum, Plasma, Cell Lysates, Other Biological Fluids |
| Lower Limit of Quantification (LLOQ) | ~2.5 ng/mL[1] | Method-dependent, capable of high sensitivity | ~0.94 ng/mL[2] |
| Linearity (R²) | ≥ 0.998[3] | Typically high, dependent on detector response | Method-dependent, typically follows a sigmoidal curve |
| Inter-Assay Accuracy (%) | 100-109%[3] | High, dependent on calibration | Varies by kit, generally within acceptable limits |
| Inter-Assay Precision (CV%) | ≤8.7%[3] | Generally low, indicating high reproducibility | <10%[2] |
| Intra-Assay Precision (CV%) | Not specified in reviewed sources | Generally low, indicating high reproducibility | <10% |
| Specificity | High, based on mass fragmentation | High, based on retention time and electrochemical properties | Can be affected by cross-reactivity with similar molecules |
| Throughput | High | Moderate | High |
Experimental Protocols
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of 4-HIAA in complex biological matrices like plasma.
Sample Preparation:
-
Plasma samples are deproteinized, typically using methanol.[3]
-
The supernatant is then processed, which may involve mixing with water to enhance the retention of analytes on a C18 analytical column.[3]
Chromatographic Separation:
-
A C18 analytical column is commonly used for separation.[3]
-
The mobile phase often consists of a gradient of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile).
Mass Spectrometric Detection:
-
Detection is performed using multiple reaction monitoring (MRM) in negative electrospray ionization mode for 4-HIAA.[3]
-
Specific precursor-to-product ion transitions are monitored to ensure specificity.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a sensitive and selective method for the analysis of electroactive compounds like 4-HIAA.
Sample Preparation:
-
For plasma samples, a sample work-up is required which may include protection of the analyte with ascorbic acid, freeze-drying, and in-vitro microdialysis.[4]
-
Urine samples may require dilution and acidification.
Chromatographic Separation:
-
A reversed-phase column is typically employed.
-
The mobile phase is an aqueous buffer, often at a low pH to ensure the hydroxyl group of 4-HIAA is not ionized.[5]
Electrochemical Detection:
-
Detection is achieved by the voltammetric oxidation of the hydroxyl group on the indole ring.[5]
-
A specific potential is applied to the electrode to ensure selective detection.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method based on the principle of antigen-antibody recognition.
Assay Principle:
-
This is a competitive immunoassay where 4-HIAA in the sample competes with a labeled 4-HIAA for a limited number of antibody binding sites.[6]
-
The microtiter plate is pre-coated with 4-HIAA.[7]
Procedure:
-
Standards, controls, and samples are added to the wells, followed by a biotin-conjugated antibody specific to 4-HIAA.[8]
-
After incubation, an avidin-horseradish peroxidase (HRP) conjugate is added.[8]
-
A substrate solution (TMB) is then added, and the color development is stopped with an acid.[7]
-
The absorbance is read at 450 nm, and the concentration of 4-HIAA is determined by comparing the sample's absorbance to a standard curve.[7]
Inter-laboratory Comparison Workflow
An inter-laboratory comparison study, also known as a round-robin or proficiency test, is a crucial step in validating an analytical method and ensuring consistency across different laboratories.[9] The following diagram illustrates a typical workflow for such a study.
This workflow ensures a systematic and unbiased evaluation of laboratory performance, ultimately leading to improved accuracy and reliability of 4-HIAA quantification across the scientific community.
Serotonin to 4-HIAA Metabolic Pathway
The following diagram illustrates the metabolic pathway from serotonin to its primary metabolite, 4-HIAA. Understanding this pathway is essential for interpreting the results of 4-HIAA quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HIAA Competitive ELISA Kit (EEL161) - Invitrogen [thermofisher.com]
- 3. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. assaygenie.com [assaygenie.com]
- 7. 5-HIAA(5-Hydroxyindoleacetic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. 5-HIAA(5-Hydroxyindoleacetic Acid) ELISA Kit [elkbiotech.com]
- 9. pe100plus.com [pe100plus.com]
A Comparative Analysis of the Biological Activities of 4-Hydroxyindole-3-Acetic Acid and Other Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-hydroxyindole-3-acetic acid (4-HIAA) with other prominent indole compounds, namely indole-3-acetic acid (IAA) and serotonin (5-hydroxytryptamine, 5-HT). The following sections detail their comparative antioxidant, anti-inflammatory, and neuroprotective properties, supported by available experimental data. Detailed methodologies for the key experiments are also provided to facilitate reproducibility and further investigation.
Introduction to Indole Compounds
Indole and its derivatives are a class of heterocyclic aromatic organic compounds that play crucial roles in a wide array of physiological processes. Their versatile scaffold is found in many bioactive molecules, including amino acids, neurotransmitters, and hormones, making them a focal point in drug discovery and development. This guide focuses on a comparative analysis of 4-HIAA, a metabolite of psilocin, against the well-characterized indole-3-acetic acid and the neurotransmitter serotonin.
Comparative Biological Activities
The biological activities of 4-HIAA, IAA, and serotonin are multifaceted, with overlapping and distinct effects. This comparison focuses on their antioxidant, anti-inflammatory, and neuroprotective capacities.
Antioxidant Activity
Antioxidant capacity is a crucial factor in mitigating cellular damage caused by reactive oxygen species (ROS). The antioxidant activities of these indole compounds have been evaluated using various in vitro assays.
Quantitative Comparison of Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| Serotonin | Lipid Peroxidation | Complete inhibition at 15 µg/mL | [1] |
| DPPH Radical Scavenging | Effective scavenging activity | [1] | |
| ABTS Radical Scavenging | Effective scavenging activity | [1] | |
| Indole-3-Acetic Acid (IAA) | DPPH Radical Scavenging | Direct free radical scavenging | [2] |
| ROS Generation (LPS-induced) | Significantly ameliorated | [2] | |
| This compound (4-HIAA) | DPPH, FRAP, etc. | Specific IC50 values not readily available in the reviewed literature. Possesses antioxidant properties. |
Summary of Antioxidant Properties:
Serotonin exhibits potent antioxidant activity, completely inhibiting lipid peroxidation at a low concentration and showing efficacy in various radical scavenging assays[1]. Indole-3-acetic acid also demonstrates direct free radical scavenging capabilities and can reduce the generation of reactive oxygen species in cellular models of inflammation[2]. While 4-HIAA is suggested to have antioxidant properties, specific IC50 values from common antioxidant assays like DPPH or FRAP are not widely reported in the current literature.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a variety of diseases. Indole compounds have been investigated for their potential to modulate inflammatory pathways.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Assay | IC50 / Effect | Reference |
| Serotonin | Growth Inhibition (KB cells) | IC50 of 225±3.1µg/ml | [3] |
| TNF-α, IL-6 Expression (KB cells) | Downregulated | [3] | |
| Nitric Oxide (NO) Inhibition | Inhibited NO production in a concentration-dependent manner | [4] | |
| Indole-3-Acetic Acid (IAA) | IL-1β, IL-6 Expression (LPS-induced) | Significantly ameliorated | [2] |
| Nitric Oxide (NO) Generation (LPS-induced) | Significantly ameliorated | [2] | |
| This compound (4-HIAA) | Nitric Oxide Inhibition, etc. | Specific IC50 values not readily available in the reviewed literature. Possesses anti-inflammatory properties. |
Summary of Anti-inflammatory Properties:
Serotonin has shown a dual role in inflammation, but some studies demonstrate its ability to inhibit the growth of certain cancer cell lines and downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-6[3]. It can also inhibit nitric oxide production[4]. Indole-3-acetic acid effectively reduces the expression of pro-inflammatory cytokines and nitric oxide in macrophages stimulated with lipopolysaccharide (LPS)[2]. The anti-inflammatory effects of 4-HIAA are less characterized quantitatively, though it is implicated in anti-inflammatory pathways.
Neuroprotective Activity and Receptor Binding
The neuroprotective potential of these indole compounds is of significant interest, particularly in the context of neurodegenerative diseases and psychiatric disorders.
Comparative Neuroprotective Effects and Receptor Affinity
| Compound | Neuroprotective Effect | Serotonin Receptor (5-HT) Affinity | Reference |
| This compound (4-HIAA) | Inhibits methamphetamine-induced conditioned place preference; modulates serotonin expression in the nucleus accumbens. | Negligible binding affinity for canonical 5-HT receptor subtypes. | |
| Indole-3-Acetic Acid (IAA) | Attenuates valproic acid-induced neurotoxicity by mitigating oxidative stress and inflammation. | Not a primary ligand for 5-HT receptors. | |
| Serotonin (5-HT) | Plays a complex role in neuroprotection and neurodegeneration, with effects mediated through its various receptors. | High affinity for all 5-HT receptor subtypes. |
Summary of Neuroprotective Properties and Receptor Interactions:
4-HIAA demonstrates neuroprotective effects in a model of methamphetamine-induced behavioral changes, a process linked to the modulation of serotonin levels in the brain. A key distinguishing feature of 4-HIAA is its negligible affinity for canonical serotonin receptors, suggesting its neuroprotective actions are not mediated by direct receptor agonism or antagonism. In contrast, serotonin's neuroprotective or neurotoxic effects are intricately tied to its binding to a wide array of 5-HT receptors. Indole-3-acetic acid has also been shown to exert neuroprotective effects by combating oxidative stress and inflammation in the brain.
Signaling Pathways
The biological effects of these indole compounds are often mediated through complex signaling pathways. The serotonin signaling pathway is particularly relevant, given the structural similarities of these compounds and the observed effects on serotonin levels.
Caption: Serotonin synthesis, release, receptor binding, and metabolism.
Experimental Protocols
Detailed methodologies for the key assays mentioned in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Sample Preparation: Dissolve the test compound (4-HIAA, IAA, serotonin, or a positive control like ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
Add a specific volume of the test compound solution to a cuvette or a well of a microplate.
-
Add the DPPH solution to the sample.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
A blank containing the solvent and DPPH solution is also measured.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
Nitric Oxide (NO) Radical Scavenging Assay (Griess Assay)
Principle: This assay measures the ability of a compound to scavenge nitric oxide. In this in vitro assay, sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The nitrite ions are then quantified by the Griess reagent.
Protocol:
-
Reagent Preparation:
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitroprusside Solution: Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS).
-
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent.
-
Assay Procedure:
-
Mix the sodium nitroprusside solution with different concentrations of the test compound and incubate at room temperature for a specified time (e.g., 150 minutes).
-
After incubation, add an equal volume of Griess reagent to the mixture.
-
Allow the color to develop for a few minutes.
-
Measure the absorbance at 546 nm.
-
-
Calculation: The percentage of NO scavenging is calculated, and the IC50 value is determined as in the DPPH assay.
Neuroprotection Assay (MTT Assay for Cell Viability)
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate and allow them to adhere overnight.
-
Induction of Neurotoxicity: Treat the cells with a neurotoxic agent (e.g., hydrogen peroxide, MPP+, or amyloid-beta) for a specified duration to induce cell death.
-
Treatment: Treat the cells with different concentrations of the test compounds (4-HIAA, IAA, or serotonin) either before, during, or after the addition of the neurotoxin, depending on the experimental design (pre-treatment, co-treatment, or post-treatment).
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the neuroprotective effect of the compound is determined by its ability to increase cell viability in the presence of the neurotoxin.
Conclusion
This compound, indole-3-acetic acid, and serotonin exhibit a range of biological activities with potential therapeutic implications. While serotonin and IAA are relatively well-characterized in terms of their antioxidant and anti-inflammatory properties, quantitative data for 4-HIAA in these areas is less available. The most distinct feature of 4-HIAA is its neuroprotective effect in the absence of direct interaction with canonical serotonin receptors, suggesting a unique mechanism of action compared to serotonin. Further research is warranted to fully elucidate the quantitative biological activity profile of 4-HIAA and to explore its therapeutic potential. The experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. Molecular Insights Into the Interaction of Tryptophan Metabolites With Tryptophan and Indoleamine 2,3-Dioxygenases: Nitric Oxide a New Effector of Tryptophan 2,3-Dioxygenase and Their Roles in Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. seruvenyayinevi.com [seruvenyayinevi.com]
The Decisive Advantage: Employing a Deuterated Internal Standard for 4-HIAA Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, the choice of an internal standard can be the linchpin of data integrity. When analyzing 4-hydroxyindole-3-acetic acid (4-HIAA), a critical metabolite, the use of a deuterated internal standard offers a significant analytical advantage over non-deuterated alternatives. This guide provides an objective comparison, supported by experimental principles and data, to underscore the superiority of deuterated standards in liquid chromatography-mass spectrometry (LC-MS) applications for 4-HIAA analysis.
Internal standards (IS) are indispensable in LC-MS-based quantification, as they correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are widely considered the gold standard for achieving the highest levels of accuracy and precision.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus strongly favors stable isotope-labeled internal standards (SIL-IS), such as deuterated 4-HIAA, over structural analogues (non-deuterated internal standards).[3] The near-identical chemical and physical properties of a deuterated IS to the analyte lead to better tracking during extraction and co-elution during chromatography. This co-elution is crucial for compensating for matrix effects, which are a major source of variability in bioanalysis.[4]
Matrix effects, caused by other components in a biological sample, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[4] A deuterated internal standard, co-eluting with the analyte, experiences the same matrix effects, allowing for accurate normalization of the analyte signal and yielding more reliable results.[5] In contrast, a structural analogue may have different retention times and be affected differently by the matrix, leading to compromised data quality.[2]
The following table summarizes the expected performance differences between a deuterated and a non-deuterated internal standard in 4-HIAA analysis, based on established principles and data from similar applications.[6]
| Performance Metric | Deuterated Internal Standard (e.g., 4-HIAA-d4) | Non-Deuterated Internal Standard (Structural Analogue) | Advantage of Deuterated Standard |
| Accuracy (% Bias) | Typically < ±5% | Can be > ±15% | Higher accuracy due to better compensation for matrix effects. |
| Precision (%RSD) | < 10% | Often > 15-20% in complex matrices | Improved precision and reproducibility.[6] |
| Matrix Effect Compensation | Excellent | Variable and often incomplete | Minimizes the impact of sample matrix on quantification.[4] |
| Recovery Correction | Closely tracks analyte recovery | May not accurately reflect analyte recovery | More reliable correction for sample loss during preparation. |
| Regulatory Compliance | Preferred by regulatory agencies like the EMA.[4] | May require more extensive validation to prove suitability. | Smoother path for regulatory submissions. |
Experimental Protocols
To achieve a robust and reliable quantification of 4-HIAA in a biological matrix such as plasma, the following experimental protocol utilizing a deuterated internal standard is recommended.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard (e.g., 4-HIAA-d4) at a known concentration.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 4-HIAA from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for 4-HIAA.[7]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-HIAA: e.g., m/z 190.1 -> 131.1
-
Deuterated 4-HIAA (e.g., 4-HIAA-d4): e.g., m/z 194.1 -> 135.1
-
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for 4-HIAA analysis using a deuterated internal standard.
Caption: Simplified metabolic pathways leading to 4-HIAA and the related 5-HIAA.
References
- 1. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. lcms.cz [lcms.cz]
- 7. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the metabolic profile of psilocybin in humans and animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profile of psilocybin and its active metabolite, psilocin, in humans and commonly used animal models. Understanding these metabolic differences is crucial for the accurate interpretation of preclinical data and the successful translation of research findings into clinical applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding of psilocybin's pharmacokinetics across species.
Executive Summary
Psilocybin, a naturally occurring psychedelic prodrug, undergoes rapid dephosphorylation to its pharmacologically active metabolite, psilocin, in both humans and animals. While the primary metabolic pathways of psilocin—glucuronidation and oxidation—are conserved across species, significant quantitative and qualitative differences exist. These variations in enzyme kinetics, metabolite profiles, and pharmacokinetic parameters can influence the efficacy and safety profiles observed in preclinical and clinical studies. This guide highlights these key distinctions to inform robust study design and data interpretation in the field of psychedelic research.
Comparative Metabolic Profiles
The metabolism of psilocybin is a two-step process initiated by the conversion of the prodrug psilocybin to the active compound psilocin. This is followed by the systemic metabolism of psilocin, primarily in the liver.
Table 1: Key Enzymes and Metabolites in Psilocin Metabolism
| Metabolic Step | Enzyme(s) Involved | Primary Metabolite(s) | Human Profile | Animal Model Profile (Primarily Rodents) |
| Dephosphorylation | Alkaline Phosphatase, Non-specific Esterases | Psilocin | Rapid and extensive conversion in the gut, liver, and blood.[1][2][3] | Rapid and near-complete conversion, particularly in the intestine and kidneys.[3][4][5] |
| Glucuronidation | UDP-glucuronosyltransferases (UGT1A9, UGT1A10)[3] | Psilocin-O-glucuronide | Major pathway; significant portion of psilocin is conjugated.[1][2][4] | A major metabolic route, similar to humans.[4][6] |
| Oxidation | Monoamine Oxidase (MAO-A), Cytochrome P450 (CYP2D6, CYP3A4)[1][4][7] | 4-hydroxyindole-3-acetic acid (4-HIAA), 4-hydroxytryptophol (4-HTP) | 4-HIAA is a significant metabolite; 4-HTP is generally not detected in vivo.[1][4] | 4-HIAA is a prominent metabolite. 4-HTP has been detected in vitro but not consistently in vivo.[1][4] |
| N-demethylation | Cytochrome P450 (CYP2D6)[1][8] | Norpsilocin | Not typically detected.[1][4] | Detected in mice.[1][4][8] |
| Oxidation | Cytochrome P450 (CYP2D6)[1][8] | Oxidized Psilocin | Detected in humans.[1][4][8] | Detected in mice.[1][4] |
Table 2: Comparative Pharmacokinetics of Psilocin
| Parameter | Human | Mouse | Rat |
| Route of Administration | Oral | Intraperitoneal/Subcutaneous | Oral/Intravenous |
| Time to Peak Plasma Concentration (Tmax) | ~2-2.5 hours[1][4] | Shorter than humans | Data varies with administration route |
| Peak Plasma Concentration (Cmax) | Dose-dependent, ~15-20 ng/mL for a 25 mg oral dose.[1][4] | Generally higher dose equivalents used | Dose-dependent |
| Elimination Half-life (t½) | ~2-3 hours[1][4][6] | ~0.9 hours (faster clearance)[4] | Shorter than humans |
| Primary Excretion Route | Urine[1][4] | Urine | Urine |
| Major Urinary Metabolite | Psilocin-O-glucuronide[1][2][4] | Psilocin-O-glucuronide | Psilocin-O-glucuronide |
Metabolic Pathways and Experimental Workflows
Visualizing the metabolic cascade and the experimental approaches used to study it can provide a clearer understanding of the data presented.
Metabolic Pathway of Psilocybin
The following diagram illustrates the primary metabolic pathways of psilocybin in both humans and animal models, highlighting the key enzymes and resulting metabolites.
Caption: Metabolic pathway of psilocybin.
General Experimental Workflow for Metabolite Profiling
The diagram below outlines a typical experimental workflow for identifying and quantifying psilocybin metabolites in biological samples.
Caption: Experimental workflow for metabolite analysis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are summaries of methodologies commonly employed in the study of psilocybin metabolism.
In Vitro Metabolism Studies
-
Objective: To identify the enzymes responsible for psilocin metabolism and to characterize the formation of metabolites.
-
Methodology:
-
Incubation: Psilocin is incubated with human liver microsomes (HLM), recombinant human cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), or monoamine oxidase (MAO) enzymes.[1][4][7]
-
Reaction Conditions: Incubations are typically performed at 37°C in a buffered solution containing necessary cofactors (e.g., NADPH for CYPs).
-
Sample Analysis: The reaction is quenched, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[1][4]
-
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of psilocin in living organisms.
-
Methodology:
-
Dosing: Psilocybin is administered to human volunteers or animal models (e.g., mice, rats) via a specific route (e.g., oral, intravenous).
-
Sample Collection: Blood and urine samples are collected at predetermined time points post-administration.[1][4]
-
Sample Processing: Plasma is separated from blood samples. Both plasma and urine samples may undergo enzymatic hydrolysis (with β-glucuronidase) to measure total psilocin (free and conjugated).
-
Bioanalysis: Psilocin and its metabolites are extracted from the biological matrix and quantified using a validated LC-MS/MS method.[1][4]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life using non-compartmental analysis.
-
Conclusion and Future Directions
The metabolic profiles of psilocybin in humans and animal models share fundamental similarities, including the rapid conversion to psilocin and subsequent glucuronidation and oxidation. However, notable differences in the rate of metabolism and the formation of minor metabolites, such as norpsilocin in mice, underscore the importance of careful cross-species comparisons. Researchers should consider these differences when designing preclinical studies and extrapolating findings to humans. Future research should focus on further elucidating the activity of less-characterized metabolites and exploring the metabolic profiles in other animal models to broaden our understanding of psilocybin's pharmacology. A deeper comprehension of these metabolic nuances will ultimately contribute to the development of safer and more effective therapeutic strategies involving psilocybin.
References
- 1. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blossomanalysis.com [blossomanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 5. Pharmacokinetics of Psilocybin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neurobiology of psilocybin: a comprehensive overview and comparative analysis of experimental models [frontiersin.org]
- 7. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating Antibody Specificity for 4-Hydroxyindole-3-acetic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of small molecules like 4-Hydroxyindole-3-acetic acid (4-HIAA), a key metabolite of psilocybin, is crucial for advancing neurobiological and pharmacological studies. The specificity of the antibodies used in immunoassays is paramount for obtaining reliable and reproducible data. This guide provides a framework for evaluating the specificity of antibodies for 4-HIAA, offering a comparative analysis of validation methodologies and presenting supporting experimental protocols.
Due to a notable scarcity of commercially available antibodies specifically targeting 4-HIAA, this guide will also draw comparisons with the more widely available antibodies for its isomer, 5-Hydroxyindole-3-acetic acid (5-HIAA). The principles and experimental procedures outlined here are universally applicable for the validation of any antibody intended for the detection of small molecule analytes.
Comparative Analysis of Antibody Specificity
A thorough evaluation of antibody specificity involves assessing its ability to distinguish the target analyte from structurally similar molecules. For 4-HIAA, critical cross-reactants to consider include its positional isomer 5-HIAA, the parent compound indole-3-acetic acid (IAA), and other related metabolites like 5-hydroxytryptophan (5-HTP) and serotonin (5-HT).
The following table summarizes the key parameters for evaluating antibody specificity and provides a template for presenting comparative data.
| Antibody Target | Manufacturer/Supplier | Lot Number | Assay Type | Cross-Reactivity with 5-HIAA (%) | Cross-Reactivity with IAA (%) | Cross-Reactivity with 5-HTP (%) | Cross-Reactivity with 5-HT (%) |
| 4-HIAA | TBD | TBD | ELISA, WB, IHC | Requires experimental determination | Requires experimental determination | Requires experimental determination | Requires experimental determination |
| 5-HIAA (Example) | Supplier X | Lot Y | ELISA | 100 | <0.1 | <0.1 | <0.1 |
Data presented for 5-HIAA is illustrative and should be confirmed with the specific antibody datasheet.
Experimental Protocols for Specificity Evaluation
To rigorously assess the specificity of an antibody for 4-HIAA, a combination of immunoassays should be employed. The following are detailed protocols for key experiments.
Competitive ELISA for Cross-Reactivity Assessment
This assay is the gold standard for quantifying antibody specificity against small molecules.
Principle: The assay measures the ability of potential cross-reactants to compete with the target analyte (4-HIAA) for binding to the antibody.
Procedure:
-
Coating: Coat a 96-well microtiter plate with a 4-HIAA-protein conjugate (e.g., 4-HIAA-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of 4-HIAA (as the standard) and potential cross-reactants (e.g., 5-HIAA, IAA, 5-HTP, 5-HT). Add the primary antibody diluted in assay buffer to each well, followed immediately by the addition of the standard or cross-reactant solutions. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of each compound that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of 4-HIAA / IC50 of Cross-Reactant) x 100.
Western Blot for Specificity Confirmation
While less common for small molecules, Western blotting can be adapted to confirm specificity if 4-HIAA is conjugated to a carrier protein.
Procedure:
-
Protein Conjugation: Conjugate 4-HIAA, 5-HIAA, and other potential cross-reactants to a carrier protein (e.g., BSA or KLH).
-
SDS-PAGE: Separate the protein conjugates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-4-HIAA antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A specific antibody should only produce a signal for the 4-HIAA-protein conjugate.
Immunohistochemistry (IHC) for In Situ Validation
IHC can be used to assess the antibody's performance in a biological context, provided a model with known regions of 4-HIAA accumulation is available.
Procedure:
-
Tissue Preparation: Fix, dehydrate, and embed the tissue in paraffin. Cut thin sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the anti-4-HIAA antibody overnight at 4°C. For a negative control, a separate slide should be incubated with the antibody pre-adsorbed with an excess of free 4-HIAA.
-
Washing: Wash the slides with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Washing: Repeat the washing step.
-
Detection: Visualize the signal using a chromogen such as DAB (3,3'-Diaminobenzidine).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the coverslip. Specific staining should be observed in the target regions and should be absent in the negative control.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflows for evaluating antibody specificity.
Caption: Metabolic pathways leading to 4-HIAA and 5-HIAA.
Safety Operating Guide
Proper Disposal of 4-Hydroxyindole-3-acetic acid: A Procedural Guide
For researchers and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-Hydroxyindole-3-acetic acid, a metabolite of psilocybin and psilocin, categorized as a tryptamine.[1]
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste management.[2] Adherence to these procedures minimizes environmental impact and upholds laboratory safety standards.
Hazard Assessment and Safety Data
Before handling, it is essential to be aware of the hazard profile of this compound. The following table summarizes its hazard ratings from safety data sheets (SDS).
| Hazard Classification | Rating | System | Description |
| Health | 0 | NFPA, HMIS | No unusual hazard.[2] |
| Flammability | 0 | NFPA, HMIS | Will not burn.[2] |
| Reactivity | 0 | NFPA, HMIS | Normally stable.[2] |
| GHS Classification | Not Classified | GHS | The substance is not classified as hazardous.[2] |
NFPA: National Fire Protection Association; HMIS: Hazardous Materials Identification System; GHS: Globally Harmonized System of Classification and Labelling of Chemicals.
Despite its non-hazardous classification, standard laboratory personal protective equipment (PPE) should be worn, including safety glasses or goggles and gloves, to prevent eye and skin contact.[3]
Experimental Protocols: Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved waste disposal company or your institution's Environmental Health and Safety (EHS) department. This ensures the waste is managed in an environmentally sound and compliant manner.
Step 1: Waste Identification and Segregation
-
Identify the waste as solid this compound.
-
Do not mix it with other chemical waste, especially strong oxidizing agents, which are incompatible.[3]
-
If dealing with empty containers, they should be disposed of as unused product.[4]
Step 2: Containerization
-
Place the solid waste into a suitable, sealable, and clearly labeled container. The original container is often a good option if it is in good condition.
-
Ensure the container is compatible with the chemical and will not leak.
Step 3: Labeling
-
Label the waste container clearly with the words "Waste this compound".
-
Include the CAS number (56395-08-5) and any other information required by your institution's EHS department.
-
If reusing a container, ensure all old labels are completely removed or defaced.
Step 4: Storage
-
Store the sealed waste container in a designated and secure waste accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.[3][5] Given the compound can be light-sensitive, protection from direct sunlight is recommended.[3]
Step 5: Arranging for Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal service to schedule a pickup.
-
Follow their specific instructions for collection and documentation.
-
Never dispose of this compound down the drain or in the regular trash unless you have received explicit permission from your EHS department, as this can cause issues with waste management services and is against policy in most research institutions.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. sfasu.edu [sfasu.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 4-Hydroxyindole-3-acetic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Hydroxyindole-3-acetic acid, including detailed operational and disposal plans.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), prudent laboratory practice dictates treating all chemicals with a degree of caution.[1] Recommendations for similar compounds, such as Indole-3-acetic acid (IAA), suggest that direct exposure to concentrated forms may cause irritation to the skin, eyes, and respiratory tract.[2] Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is advised.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety during the handling of this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye Protection | Safety goggles or a face shield | Should be worn at all times in the laboratory to protect against splashes or airborne particles.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are generally suitable. Always inspect gloves for tears or holes before use.[2][3] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination.[3] |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powdered form of the compound to prevent inhalation.[2] |
Hazard Identification and Safety Ratings
Understanding the hazard ratings of a chemical is a critical component of a comprehensive safety plan. The following table outlines the National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS) ratings for this compound.
| Rating System | Health | Flammability | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Scale: 0 = Minimal Hazard, 1 = Slight Hazard, 2 = Moderate Hazard, 3 = Serious Hazard, 4 = Severe Hazard[1]
Handling and Storage Protocols
Proper handling and storage are vital to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Detailed Steps |
| General Handling | - Work in a well-ventilated area, preferably under a fume hood.[2] - Avoid direct contact with skin, eyes, and clothing.[3] - Wash hands thoroughly after handling.[2] - Do not eat, drink, or smoke in the laboratory.[4] |
| Storage | - Store in a cool, dry, and well-ventilated area.[2] - Keep the container tightly closed to prevent contamination.[2][3] - Protect from light.[3][5] |
| Spill Response | - For small spills, use appropriate tools to collect the solid material and place it in a sealed container for disposal.[3] - Clean the spill area with water.[3] - For large spills, wear appropriate PPE, including a respirator, and contain the spill.[3] |
Disposal Plan
Responsible disposal of chemical waste is essential for environmental protection and laboratory safety.
| Waste Type | Disposal Method |
| Unused Material | Dispose of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance. |
| Contaminated Materials | Items such as gloves, paper towels, and other disposable materials that have come into contact with the chemical should be placed in a sealed, labeled waste container and disposed of as chemical waste. |
Procedural Workflow for Handling this compound
The following diagram outlines the logical workflow for safely handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
